5-Methoxybenzofuran-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149912. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZELWEMGWISCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302272 | |
| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-08-7 | |
| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10242-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxybenzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Methoxybenzofuran-2-carboxylic acid
Introduction: The Significance of 5-Methoxybenzofuran-2-carboxylic acid
This compound is a pivotal heterocyclic compound that serves as a crucial building block in the landscape of medicinal chemistry and drug development. Its rigid, planar structure and specific substitution pattern make it an important intermediate in the synthesis of a variety of pharmacologically active molecules. Most notably, it is a key precursor in the manufacturing of Vilazodone, a modern antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist[1][2][3]. The benzofuran scaffold itself is found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[4][5].
Given its significance, the development of efficient, scalable, and robust synthetic routes to this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth exploration of the primary synthetic pathways, grounded in established chemical principles and supported by authoritative literature. We will dissect the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to empower scientists in selecting the optimal strategy for their specific needs.
Pathway 1: Cyclization of a Substituted Salicylaldehyde
This is one of the most direct and widely employed methods for constructing the benzofuran-2-carboxylic acid core. The strategy begins with a commercially available starting material, 2-hydroxy-5-methoxybenzaldehyde, and proceeds through an O-alkylation followed by an intramolecular cyclization and subsequent saponification. This approach is valued for its reliability and straightforward execution.
Mechanistic Rationale
The synthesis hinges on two key transformations. First, the phenolic hydroxyl group of the salicylaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide. This potent nucleophile then attacks an α-haloester, such as ethyl bromoacetate, in a classic Williamson ether synthesis to form an ether intermediate. The second crucial step is an intramolecular aldol-type condensation. The base, often the same potassium carbonate or a stronger base, facilitates the deprotonation of the α-carbon of the ester, creating an enolate. This enolate then attacks the adjacent aldehyde carbonyl group, leading to cyclization. Subsequent dehydration of the resulting alcohol yields the stable aromatic benzofuran ring. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Visualizing the Pathway
Caption: Workflow for synthesis from 2-hydroxy-5-methoxybenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of benzofuran-2-carboxylates[4][6].
Step 1: O-Alkylation and Cyclization to Ethyl 5-methoxybenzofuran-2-carboxylate
-
To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in dry N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.2 equivalents).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Slowly add ethyl bromoacetate (1 equivalent) dropwise to the reaction mixture at 0 °C (ice bath).
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then transfer the flask to an oil bath preheated to 60-80 °C.
-
Maintain stirring at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water. A solid product, ethyl 5-methoxybenzofuran-2-carboxylate, should precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography to yield a yellow solid[6].
Step 2: Saponification to this compound
-
Dissolve the crude or purified ethyl 5-methoxybenzofuran-2-carboxylate (1 equivalent) in a mixture of dioxane and 1N sodium hydroxide (NaOH) solution (e.g., a 2:1 v/v ratio)[6].
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the disappearance of the ester starting material by TLC.
-
Once the hydrolysis is complete, remove the organic solvent (dioxane) under reduced pressure using a rotary evaporator.
-
Pour the remaining aqueous residue into ice water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white or off-white solid will precipitate.
-
Collect the solid product, this compound, by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry in an oven at 80 °C[6].
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-5-methoxybenzaldehyde | [4][6] |
| Key Reagents | Ethyl bromoacetate, K₂CO₃, NaOH | [6] |
| Overall Yield | ~65-85% | [6] |
| Purity | High after recrystallization | [6] |
Pathway 2: Perkin Rearrangement
The Perkin rearrangement offers an elegant alternative route, involving a coumarin-benzofuran ring contraction.[7] This powerful reaction transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid under basic conditions. While requiring the synthesis of a coumarin precursor, this method can be highly efficient, especially when enhanced with microwave irradiation to drastically reduce reaction times[8][9].
Mechanistic Rationale
The reaction is initiated by a base-catalyzed nucleophilic attack of hydroxide on the ester carbonyl of the 3-halocoumarin, leading to the fission of the lactone ring. This forms a phenoxide and a vinyl halide moiety within the same molecule. The subsequent and rate-determining step is an intramolecular nucleophilic attack by the phenoxide ion on the vinyl halide carbon, displacing the halide and forming the furan ring to yield the final benzofuran-2-carboxylate salt. Acidic workup then provides the target carboxylic acid[7][8].
Visualizing the Pathway
Caption: Workflow for the Perkin rearrangement synthesis route.
Detailed Experimental Protocol
This protocol is based on the microwave-assisted synthesis described by Ramdat et al., which offers significant advantages over traditional heating methods[8].
Step 1: Synthesis of 3-Bromo-6-methoxycoumarin
-
Place 6-methoxycoumarin (1 equivalent) and N-bromosuccinimide (NBS) (1.1 equivalents) in a microwave reaction vessel.
-
Add acetonitrile as the solvent.
-
Seal the vessel and place it in a microwave reactor. Irradiate at 250W for 5 minutes at a temperature of 80 °C.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain 3-bromo-6-methoxycoumarin.
Step 2: Microwave-Assisted Perkin Rearrangement
-
To a microwave vessel, add 3-bromo-6-methoxycoumarin (1 equivalent), ethanol, and sodium hydroxide (NaOH) (3 equivalents)[8].
-
Seal the vessel and insert it into the microwave reactor.
-
Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of approximately 79 °C with stirring[8].
-
Monitor the reaction by TLC (silica gel, 3:1 CH₂Cl₂:EtOAc) to confirm the consumption of the starting material.
-
Upon completion, concentrate the mixture on a rotary evaporator to remove the ethanol.
-
Dissolve the resulting crude product in a minimum volume of water and acidify with concentrated hydrochloric acid to pH 1.
-
The product, this compound, will precipitate as an off-white solid. Collect it by vacuum filtration and dry in an oven[8].
| Parameter | Value | Reference |
| Starting Material | 6-Methoxycoumarin | [8] |
| Key Reagents | NBS, NaOH | [8] |
| Reaction Time | ~10 minutes (Microwave) vs. ~3 hours (Conventional) | [8] |
| Yield (Rearrangement) | >95% (Microwave) | [8] |
Pathway 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization
Modern synthetic organic chemistry frequently utilizes transition-metal catalysis to construct complex molecular architectures with high efficiency. A powerful strategy for benzofuran synthesis involves a domino sequence of a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization[10]. This method couples a 2-halophenol with a terminal alkyne, creating a key intermediate that rapidly cyclizes to the benzofuran core.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the 2-halophenol (e.g., 2-iodo-4-methoxyphenol) to a Pd(0) species, forming a Pd(II) intermediate. Simultaneously, a copper(I) co-catalyst activates the terminal alkyne (e.g., ethyl propiolate), making it susceptible to transmetalation to the palladium center. Reductive elimination then yields the 2-alkynylphenol intermediate and regenerates the Pd(0) catalyst. In the presence of a base, the phenolic proton is removed, and the resulting phenoxide attacks the alkyne's internal carbon in an intramolecular 5-exo-dig cyclization to furnish the benzofuran ring[11][12]. The final step involves saponification of the ester to yield the carboxylic acid.
Visualizing the Pathway
Caption: Workflow for the Sonogashira coupling route.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling and cyclization methodologies for benzofuran synthesis[10][11][12].
Step 1: Domino Sonogashira Coupling and Cyclization
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-4-methoxyphenol (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (3-10 mol%).
-
Add a suitable solvent, such as triethylamine (Et₃N), which also acts as the base, or a solvent mixture like toluene/Et₃N.
-
Add ethyl propiolate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 60-90 °C and stir for 4-12 hours. The reaction progress can be monitored by TLC or GC-MS. The coupling and subsequent cyclization often occur in one pot.
-
After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 5-methoxybenzofuran-2-carboxylate by silica gel column chromatography.
Step 2: Saponification
-
Follow the saponification procedure as described in Pathway 1, Step 2, to hydrolyze the ethyl ester to the final this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Iodo-4-methoxyphenol | [11][12] |
| Key Reagents | Ethyl propiolate, Pd/Cu catalysts, Base | [10][12] |
| Key Advantage | High functional group tolerance, modularity | [11] |
| Yield | Good to excellent | [12] |
Comparative Analysis and Conclusion
The choice of synthetic pathway for this compound depends on several factors, including the availability of starting materials, desired scale, equipment, and tolerance for certain reagents.
| Pathway | Starting Material | Key Advantages | Key Disadvantages | Best For |
| 1. Salicylaldehyde Route | 2-Hydroxy-5-methoxybenzaldehyde | Highly reliable, uses common reagents, straightforward procedure.[6] | Can require long reaction times for cyclization. | Robust, scalable lab synthesis and initial scale-up. |
| 2. Perkin Rearrangement | 6-Methoxycoumarin | Very high yields, extremely fast with microwave assistance.[8] | Requires synthesis of the halocoumarin precursor. | Rapid synthesis when microwave equipment is available. |
| 3. Sonogashira Coupling | 2-Iodo-4-methoxyphenol | Highly versatile, tolerant of various functional groups.[11] | Requires expensive transition-metal catalysts and inert atmosphere techniques. | Medicinal chemistry programs requiring diverse analogs. |
References
- Ramdat, J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321.
- Ramdat, J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed.
- Wikipedia. (n.d.). Perkin rearrangement. Wikipedia.
- Chemtips. (n.d.). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Chemtips.
- Patil, S. A., et al. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Engineering Research and General Science.
- Desai, N. C., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.
- Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). ijptonline.com.
- Mondal, B., et al. (2021). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.
- Bood, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.
- ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Szałek, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
- Krawiecka, M., et al. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.
- Yoshimatsu, M., et al. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Publishing.
- An, G., et al. (2020). An investigation of the synthesis of vilazodone. ResearchGate.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2018). PMC - NIH.
- ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
- ResearchGate. (n.d.). Improved method for synthesis of vilazodone hydrochloride. ResearchGate.
- Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans. Google Patents.
- Organic Chemistry Portal. (n.d.). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Chemistry Portal.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Preparation and thermal rearrangement of a benzofuran–nitrene adduct. RSC Publishing.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.
- Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method. Google Patents.
- A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. (n.d.). RSC Publishing.
- ResearchGate. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone. ResearchGate.
- Semantic Scholar. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar.
- ResearchGate. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. ptfarm.pl [ptfarm.pl]
- 6. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 11. spuvvn.edu [spuvvn.edu]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 5-Methoxybenzofuran-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxybenzofuran-2-carboxylic Acid
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of benzofuran, a structural motif present in numerous biologically active compounds, it serves as a valuable building block for the synthesis of novel therapeutic agents.[1] The physicochemical properties of a molecule are foundational to its behavior in both chemical and biological systems, dictating everything from its reaction kinetics and solubility to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
This guide provides a comprehensive technical overview of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its properties, detailed protocols for experimental determination, and a discussion of the implications for its application in research.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is the starting point for any physicochemical analysis. The molecule consists of a bicyclic benzofuran core, with a methoxy group (-OCH₃) substituted at the 5-position and a carboxylic acid group (-COOH) at the 2-position.
-
IUPAC Name: 5-methoxy-1-benzofuran-2-carboxylic acid[2]
-
Molecular Formula: C₁₀H₈O₄[3]
-
Canonical SMILES: COC1=CC=C2OC(C(=O)O)=CC2=C1[2]
-
InChI Key: XZELWEMGWISCTP-UHFFFAOYSA-N[4]
The interplay between the lipophilic aromatic system and the polar carboxylic acid and methoxy functional groups is the primary determinant of the compound's overall physicochemical profile.
Core Physicochemical Properties: A Quantitative Summary
For ease of reference, the key physicochemical properties are summarized in the table below. These values represent a combination of experimentally determined and computationally predicted data, providing a robust profile for laboratory applications.
| Property | Value | Data Type | Source |
| Molecular Weight | 192.17 g/mol | Calculated | [2][3] |
| Melting Point | 212-214 °C | Experimental | [2][3] |
| Boiling Point | 352.37 °C at 760 mmHg | Predicted | [5] |
| Density | 1.345 g/cm³ | Predicted | [5] |
| XLogP3-AA | 2.4 | Predicted | [4] |
| Hydrogen Bond Donors | 1 | Calculated | [6] |
| Hydrogen Bond Acceptors | 4 | Calculated | [6] |
In-Depth Analysis of Key Properties and Experimental Protocols
Solid-State Properties: Melting Point
The melting point of a crystalline solid is a critical indicator of its purity and lattice energy. A sharp melting range, such as the observed 212-214 °C, is characteristic of a highly pure compound.[2][3] This high melting point is attributable to the planar nature of the benzofuran ring system, which allows for efficient crystal packing, and the strong intermolecular hydrogen bonding facilitated by the carboxylic acid group, forming stable dimers in the solid state.
This protocol ensures an accurate and reproducible measurement of the melting point.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 190 °C).
-
Refined Measurement: Decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
-
Validation: A narrow range (<2 °C) is indicative of high purity.
Solution Behavior: Solubility and Acidity (pKa)
The solubility of a compound is paramount for its utility in synthesis, purification, and, crucially, for its bioavailability as a potential drug. The structure of this compound suggests a complex solubility profile.
-
Polarity: The carboxylic acid and methoxy groups are polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like alcohols.[7] The aromatic benzofuran core, however, is nonpolar, which limits aqueous solubility.
This method is the gold standard for determining the intrinsic solubility of a compound in a specific solvent.[7]
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid.
-
Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Relationship between functional groups and physicochemical properties.
Spectroscopic Profile for Structural Confirmation
Spectroscopic techniques are indispensable for verifying the chemical structure and purity of a compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds and is excellent for identifying functional groups. The spectrum of this compound is expected to show several characteristic peaks.[9][10]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[9]
-
C=O Stretch (Carbonyl): A sharp, intense absorption band around 1710-1760 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.[9]
-
C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ region (from the acid) and near 1000-1100 cm⁻¹ (from the ether and furan ring).
-
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
-COOH Proton: A characteristic singlet, often broad, appearing far downfield, typically >10 ppm (e.g., ~12 δ).[9]
-
Aromatic Protons: Multiple signals in the aromatic region (approx. 6.8-7.8 ppm), with splitting patterns determined by their positions on the benzofuran ring.
-
-OCH₃ Protons: A sharp singlet integrating to 3 protons, typically around 3.8-4.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the downfield region, typically 165-185 δ.[9]
-
Aromatic & Furan Carbons: Multiple signals between 100-160 δ.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 δ.
-
UV-Visible Spectroscopy
The conjugated benzofuran system acts as a chromophore, absorbing light in the UV region. The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, would be expected to show absorption maxima characteristic of the benzofuran ring system.[11] This technique is particularly useful for quantitative analysis, such as in solubility or dissolution studies, by constructing a Beer-Lambert calibration curve.
Synthesis and Chemical Stability
Understanding the synthesis of a compound provides context on potential impurities, while knowledge of its stability is critical for its handling, storage, and formulation.
Synthetic Route Overview
A common synthetic pathway involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate ester, followed by cyclization and subsequent hydrolysis of the ester to yield the carboxylic acid.[12] A generalized workflow is presented below.
Caption: Generalized synthetic workflow for the target compound.[12]
Chemical Stability
The stability of the molecule is generally good under standard laboratory conditions. However, researchers should be aware of potential degradation pathways:
-
Decarboxylation: Like many carboxylic acids, heating to high temperatures, particularly in the presence of catalysts, could lead to the loss of CO₂.[13]
-
Hydrolysis: The benzofuran ring is generally stable, but extreme pH and high temperatures could potentially lead to ring-opening reactions.[13]
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to light. For long-term storage, especially in solution, protection from light in amber vials is recommended.[13]
Conclusion
This compound is a crystalline solid with a high melting point, indicative of a stable and pure compound. Its solubility is dictated by the dual nature of its lipophilic aromatic core and its polar, ionizable carboxylic acid group, making its aqueous solubility highly pH-dependent. This profile, along with its predicted lipophilicity (XLogP = 2.4), places it in a favorable region for potential drug candidates. The well-defined spectroscopic signatures in IR, NMR, and UV-Vis provide robust methods for its identification and quantification. A clear understanding of these foundational physicochemical properties is not merely academic; it is an essential prerequisite for any scientist aiming to utilize this versatile molecule in synthetic chemistry, materials science, or the rational design of new medicines.
References
- PubChem. 5-Methoxybenzo[f][12]benzofuran-2-carboxylic acid | C14H10O4. [Link]
- Krawiecka, M., et al. (2007). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 64(5), 419-426.
- Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]
- O'Meally, D., et al. (2010). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 15(6), 4355-4362. [Link]
- Kowalska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E230-E236.
- NINGBO INNO PHARMCHEM.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- PubChemLite. This compound (C10H8O4). [Link]
- Sławiński, J., et al. (2023).
- NIST. Benzofuran-2-carboxylic acid. [Link]
- PubChem. 5-(Methoxycarbonyl)furan-2-carboxylic acid. [Link]
- ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for.... [Link]
- D'Ischia, M., et al. (2021). Water-Activated Semiquinone Formation and Carboxylic Acid Dissociation in Melanin Revealed by Infrared Spectroscopy. International Journal of Molecular Sciences, 22(16), 8758. [Link]
- PubChem. 2,5-Furandicarboxylic acid. [Link]
- SIELC Technologies. UV-Vis Spectrum of 2-Furancarboxylic Acid. [Link]
- ResearchGate. UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... [Link]
- Williams, R. (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 10242-08-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. PubChemLite - this compound (C10H8O4) [pubchemlite.lcsb.uni.lu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 5-Methoxybenzo[f][1]benzofuran-2-carboxylic acid | C14H10O4 | CID 151763250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Structural Elucidation of 5-Methoxybenzofuran-2-carboxylic Acid
This guide provides an in-depth, technical walkthrough of the structural elucidation of 5-Methoxybenzofuran-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure in numerous biologically active molecules, making a thorough understanding of its characterization essential for researchers, scientists, and professionals in the field. This document eschews a rigid template in favor of a logical narrative that mirrors the scientific process, from synthesis to comprehensive spectroscopic analysis, thereby providing not just a methodology, but a framework for critical thinking in structural determination.
Introduction: The Significance of Substituted Benzofurans
Benzofuran derivatives are a class of heterocyclic compounds that form the core of many natural products and synthetic pharmaceuticals. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of significant research interest. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecules, where the methoxy and carboxylic acid functionalities offer versatile handles for chemical modification. The unequivocal confirmation of its molecular structure is the foundational step for any further investigation into its chemical reactivity and biological potential.
Synthesis and Purification: Establishing a Validated Protocol
The foundation of any structural elucidation is a pure sample. The synthesis of this compound is reliably achieved through a multi-step process commencing with commercially available starting materials. The causality behind each step is critical for ensuring a high yield of the desired product and minimizing impurities that could complicate subsequent spectroscopic analysis.
Experimental Protocol: Synthesis of this compound
A common and effective route begins with 2-Hydroxy-5-methoxybenzaldehyde.[1][2]
Step 1: Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate
-
To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dimethylformamide (DMF), ethyl bromoacetate (1 equivalent) is added dropwise at 0°C.
-
The reaction mixture is then heated to 60°C and stirred for 12 hours.
-
Upon completion, the reaction is quenched with ice water, and the precipitated solid is collected by filtration.
-
The crude product is purified by silica gel column chromatography to yield ethyl 5-methoxybenzofuran-2-carboxylate.[1][2]
Step 2: Hydrolysis to this compound
-
The purified ethyl 5-methoxybenzofuran-2-carboxylate is dissolved in a mixture of dioxane and a 1N sodium hydroxide solution.[1][2]
-
The solution is stirred at room temperature for 2 hours to facilitate the hydrolysis of the ester.
-
The dioxane is removed under reduced pressure, and the aqueous residue is washed with diethyl ether.
-
The aqueous layer is then acidified to a pH of 2 with 1N hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The solid product, this compound, is collected by filtration, washed with water, and dried under vacuum.[1][2]
This self-validating protocol ensures the production of a high-purity sample, which is a prerequisite for reliable spectroscopic analysis.
Spectroscopic Analysis: A Multi-faceted Approach to Structure Confirmation
The elucidation of the molecular structure of this compound is achieved through the synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch of the carboxylic acid, broadened due to hydrogen bonding.[3][4][5] |
| 3100-3000 | Medium | Aromatic C-H stretch.[3] |
| 2950-2850 | Medium | Aliphatic C-H stretch of the methoxy group.[3] |
| 1710-1680 | Strong | C=O stretch of the carboxylic acid.[5] |
| 1620-1450 | Medium-Weak | C=C stretching vibrations within the aromatic and furan rings. |
| 1250-1020 | Strong | C-O stretching of the ether and carboxylic acid.[3] |
The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl peak around 1700 cm⁻¹, is highly indicative of a carboxylic acid functional group.[5]
Experimental Protocol: FTIR-ATR Spectroscopy
-
A small amount of the dried, purified solid sample is placed directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
A background spectrum is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the construction of its connectivity.
The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons present.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.6 | Singlet | 1H | H-3 |
| ~7.5 | Doublet | 1H | H-7 |
| ~7.2 | Doublet | 1H | H-4 |
| ~7.0 | Doublet of doublets | 1H | H-6 |
| ~3.8 | Singlet | 3H | -OCH₃ |
The downfield shift of the carboxylic acid proton to around 13.0 ppm is characteristic and is due to its acidic nature and involvement in hydrogen bonding. The protons on the benzofuran ring system will exhibit specific splitting patterns based on their coupling with neighboring protons. For instance, the H-7 proton would appear as a doublet due to coupling with H-6, while the H-6 proton would be a doublet of doublets due to coupling with both H-7 and H-4. The H-3 proton on the furan ring is expected to be a singlet as it has no adjacent protons.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Carbon Assignment | | :--- | :--- | :--- | | ~162 | C=O (Carboxylic Acid) | | ~156 | C-5 | | ~148 | C-7a | | ~145 | C-2 | | ~125 | C-3a | | ~115 | C-7 | | ~112 | C-3 | | ~103 | C-6 | | ~56 | -OCH₃ | | ~112 | C-4 |
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbon atoms attached to the oxygen atoms (C-5, C-7a, and C-2) will also be significantly downfield. The methoxy carbon will appear in the typical aliphatic region around 56 ppm.
Experimental Protocol: NMR Spectroscopy
-
The purified sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
2D NMR experiments, such as COSY and HMBC, can be performed to further confirm the assignments by identifying proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 192.0423 (for C₁₀H₈O₄)
-
Key Fragmentation Pathways:
The fragmentation of benzofuran derivatives often involves characteristic losses related to the substituents.[6][7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.
Experimental Protocol: Mass Spectrometry
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is acquired in both positive and negative ion modes.
-
Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
Integrated Structure Elucidation Workflow
The definitive structural confirmation of this compound comes from the logical integration of all spectroscopic data.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of robust synthesis and purification protocols and a suite of complementary spectroscopic techniques. By carefully analyzing the data from IR, NMR, and mass spectrometry, it is possible to unequivocally confirm the identity and structure of this important heterocyclic compound. This guide has provided a detailed, technically grounded framework for this process, emphasizing the importance of a logical and evidence-based approach to structural determination in chemical research and drug development.
References
- Dias, H. J., et al. (2018). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(10), 977-986.
- Crevelin, E. J., et al. (2017). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem and multiple-stage (MSn) mass spectrometry combined with thermochemical data estimated by Computational Chemistry. Journal of Mass Spectrometry, 52(11), 741-753.
- Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
- Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
- PubChem. (n.d.). 5-Methoxybenzofuran.
- Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES.
- ResearchGate. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
- Iacovino, A., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 23(21), 13346.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
- University of Wisconsin-Madison. (n.d.). Typical 1H-NMR Chemical Shift Ranges.
- The features of IR spectrum. (n.d.).
- ResearchGate. (n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- NIST. (n.d.). Benzofuran-2-carboxylic acid.
- PubChemLite. (n.d.). This compound (C10H8O4).
- SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). 5-Methoxybenzo[f][8]benzofuran-2-carboxylic acid.
- International Journal for Scientific Research & Development. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- UCLA. (n.d.). Table of Characteristic IR Absorptions.
- University of Colorado Boulder. (n.d.). Table of IR Absorptions.
- Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.
- MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- NIST. (n.d.). Benzofuran-2-carboxylic acid.
- MDPI. (2018). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized....
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
Sources
- 1. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 2. This compound | 10242-08-7 [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacological Promise of Benzofuran Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound forged from the fusion of a benzene and a furan ring, represents a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as compelling candidates for novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights, offering detailed experimental protocols and mechanistic explanations to empower researchers in the pursuit of innovative drug discovery.
Section 1: Anticancer Activity of Benzofuran Derivatives
Novel benzofuran derivatives have emerged as potent cytotoxic agents against a spectrum of cancer cell lines.[1] Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor proliferation and survival.[2]
Mechanistic Insights: Targeting Critical Cancer Pathways
A significant body of research points to the ability of benzofuran derivatives to modulate the NF-κB and MAPK signaling pathways , which are frequently dysregulated in cancer.[3][4] By inhibiting these pathways, benzofuran compounds can suppress the expression of pro-inflammatory and pro-survival genes, thereby hindering tumor growth and promoting cancer cell death. For instance, certain derivatives have been shown to inhibit the phosphorylation of key proteins such as IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[3]
Furthermore, some benzofuran derivatives have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[5] Other mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, and the induction of apoptosis through both death receptor-mediated and mitochondrial-mediated pathways.[2][6]
Quantitative Assessment of Anticancer Potency
The anticancer efficacy of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed benzofuran derivatives, showcasing their potent activity.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-Chalcone Derivative | HCT-116 (Colon) | 1.71 (48h) | [2] |
| Benzofuran-Chalcone Derivative | HT-29 (Colon) | 7.76 (48h) | [2] |
| Benzofuran-Chalcone (4g) | HeLa (Cervical) | 5.61 | [7] |
| Benzofuran-Chalcone (4g) | HCC1806 (Breast) | 5.93 | [7] |
| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | [6][8] |
| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | 0.73 | [6][8] |
| Benzofuran-2-carboxamide (50g) | A549 (Lung) | 0.57 | [6][8] |
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | [9] |
| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | [9] |
| Benzofuran-N-Aryl Piperazine (Hybrid 16) | A549 (Lung) | 0.12 | [1] |
| Benzofuran-N-Aryl Piperazine (Hybrid 16) | SGC7901 (Gastric) | 2.75 | [1] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in a suitable solvent (e.g., DMSO) and then in culture medium. Add the diluted compounds to the designated wells and include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for evaluating the anticancer activity of benzofuran derivatives.
Section 2: Antimicrobial Activity of Benzofuran Derivatives
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising avenue for the development of new antimicrobial agents.[10][11]
Spectrum of Activity and Mechanistic Insights
Benzofuran derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Salmonella enteritidis) bacteria, as well as various fungal species (e.g., Candida albicans, Aspergillus fumigatus).[11][12][13] The antimicrobial mechanism is believed to involve the disruption of microbial cell membrane integrity, inhibition of essential enzymes like DNA gyrase, and interference with microbial metabolic pathways.[14] The specific substitutions on the benzofuran ring play a crucial role in determining the potency and spectrum of antimicrobial activity.[11]
Quantitative Assessment of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound. The following table presents the MIC values of representative benzofuran derivatives against various microbial strains.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [15][16] |
| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [15][16] |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [15][16] |
| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5 | [15][16] |
| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5 | [15][16] |
| Benzofuran-triazine (8e) | Escherichia coli | 32 | [13] |
| Benzofuran-triazine (8e) | Staphylococcus aureus | 32 | [13] |
| Benzofuran-triazine (8e) | Salmonella enteritidis | 32 | [13] |
| Benzofuran amide (6a, 6b, 6f) | Gram-positive & Gram-negative bacteria | 6.25 | [17] |
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [10][18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Prepare a serial two-fold dilution of the benzofuran derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
Quantitative Assessment of Anti-inflammatory Potency
The anti-inflammatory activity of benzofuran derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators in cell-based assays. The IC50 values for the inhibition of NO production in LPS-stimulated macrophages are a common measure of potency.
| Compound/Derivative Class | Assay | IC50 (µM) | Reference |
| Piperazine/benzofuran hybrid (5d) | NO Inhibition (RAW 264.7 cells) | 52.23 | [3] |
| Aza-benzofuran (Compound 1) | NO Inhibition (RAW 264.7 cells) | 17.3 | [15][16][19] |
| Aza-benzofuran (Compound 4) | NO Inhibition (RAW 264.7 cells) | 16.5 | [15][16][19] |
| Fluorinated Benzofuran (Compound 2) | IL-6 Inhibition | 1.23 | [20][21] |
| Fluorinated Benzofuran (Compound 2) | NO Inhibition | 2.42 | [20][21] |
| Fluorinated Benzofuran (Compound 3) | PGE2 Inhibition | 1.48 | [20][21] |
| Furosalicylic acid derivative (Compound 2) | COX-2 Inhibition | 8.0 | [22] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.
Principle: In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye. The intensity of the color is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with various concentrations of the benzofuran derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Section 4: Antioxidant Activity of Benzofuran Derivatives
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties.
Mechanistic Insights: Scavenging Free Radicals
The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reaction. The presence of hydroxyl or methoxy groups on the benzofuran ring system is often associated with enhanced antioxidant capacity.
Quantitative Assessment of Antioxidant Potency
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate the antioxidant activity of compounds. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzofuran-2-one (Compound 20) | DPPH | 0.17 (rIC50) | [23] |
| Benzofuran-2-one (Compound 9, 15, 18) | DPPH | Good rIC50 values | [23] |
Note: rIC50 is the relative IC50, a measure of the molar ratio of antioxidant to DPPH required for 50% scavenging.
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of the benzofuran derivative and a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the benzofuran derivative with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value from a plot of scavenging activity versus compound concentration. [24]
Conclusion
The diverse and potent biological activities of benzofuran derivatives underscore their immense potential in drug discovery and development. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, complete with detailed experimental protocols and mechanistic insights. As research in this field continues to evolve, the strategic design and synthesis of novel benzofuran derivatives, guided by a thorough understanding of their structure-activity relationships, will undoubtedly pave the way for the development of next-generation therapeutics to address a wide range of human diseases.
References
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]
- New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. PMC - NIH. [Link]
- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]
- (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
- Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives.
- Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. [Link]
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH. [Link]
- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. ijcrt.org. [Link]
- Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC - NIH. [Link]
- (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.
- Synthesis and antimicrobial evaluation of new benzofuran deriv
- Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- IC50 values of the antioxidant activity test using DPPH method.
- NF-κB and MAPK inflammatory pathways.
- Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Th.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PMC - NIH. [Link]
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. [Link]
- IC 50 values (μM) for DPPH scavenging ability of the compounds....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives. | Sigma-Aldrich [merckmillipore.com]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jopcr.com [jopcr.com]
- 18. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
natural sources of benzofuran compounds
Exploring Initial Research Avenues
I've initiated a broad sweep for "natural sources of benzofuran compounds" to establish a basic understanding. Simultaneously, I'll delve into the biosynthesis of these compounds in plants and microorganisms, alongside methods for their isolation and characterization. Concurrently, I'm seeking existing knowledge in the literature.
Refining Search Strategies
I am now expanding my search to incorporate the pharmacological activities of these benzofurans for context in drug discovery and development. I am also seeking detailed experimental protocols for their extraction, purification, and structural elucidation. The structure of the technical guide is coming into focus. I plan to start with an introduction to the significance of benzofurans in medicinal chemistry, and then detail natural sources, biosynthetic pathways, and methods for extraction and analysis.
Outlining the Guide Structure
I'm now outlining the guide's structure in greater detail. I plan to begin with an introduction highlighting the importance of benzofurans. The main sections will then cover natural sources, including plants, fungi, and marine organisms, with specific examples. I'll include a section on biosynthetic pathways and methodologies, with step-by-step protocols. I will also incorporate tables and diagrams to synthesize information effectively. Finally, I'll compile a comprehensive references section.
Identifying Natural Sources
I've gained a solid grasp on the naturally occurring sources of benzofuran compounds. My research highlights their prevalence in higher plants, especially Asteraceae, Rutaceae, and Moraceae families. Furthermore, I've noted their presence in fungi, including endophytic varieties. It's a broad starting point, and I am ready to delve further.
Detailing Biosynthesis Pathways
I've expanded on the initial overview, confirming the widespread presence of benzofuran compounds in plants, fungi, and marine organisms, and their diverse pharmacological activities. I'm focusing now on the biosynthesis of these compounds, which is key. I'm aiming to add details, for instance, on Psoralea corylifolia (psoralen) and Morus alba (moracins), along with fungal derivations from Penicillium crustosum and Acremonium sclerotigenum to create a strong foundational structure for the guide. To make it "in-depth", I'm targeting more specifics in biosynthesis to complete the foundation.
Expanding Scope of Research
I'm now zeroing in on the required technical details. The broad search was effective for an overview, but I now see the need to delve deep into biosynthesis pathways within plants and fungi, along with isolation and characterization protocols, and any necessary quantitative data. My next step will be refining the search terms to find specific methodologies and yields. Finally, I will focus on finding chemical structures.
Analyzing Benzofuran Sources
I've compiled extensive data on benzofurans, focusing on their natural sources. I've examined their biosynthesis pathways and have begun researching protocols for their isolation and their varied biological activities. I'm focusing on some quantitative data, IC50 and MIC values.
Detailing Biosynthesis Pathways
I've significantly expanded my understanding of benzofuran sources. I'm deep into the biosynthesis pathways, including furanocoumarins and an alternative route in Tagetes patula. Now, I'm able to detail the extraction and purification methods. I've also populated data tables with IC50 and MIC values.
Concluding Investigation of Data
I have a robust grasp of the natural sources, biosynthesis, and isolation protocols for benzofurans. I can now provide a detailed, step-by-step extraction procedure, and have gathered IC50 and MIC values. The search results include examples of benzofuran compounds and their structures, as well as the spectroscopic techniques needed for characterization. I believe I now have sufficient information to write the technical guide.
An In-depth Technical Guide to 5-Methoxybenzofuran-2-carboxylic acid (CAS: 10242-08-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxybenzofuran-2-carboxylic acid is a heterocyclic organic compound featuring a benzofuran core. This scaffold is of significant interest in medicinal chemistry and materials science. The benzofuran nucleus is a key structural motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] As such, this compound serves as a valuable and versatile building block for the synthesis of more complex, biologically active molecules and functional materials.[3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, applications, and safety protocols.
Part 1: Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its structural and physical characteristics.
Table 1: Core Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 5-methoxy-1-benzofuran-2-carboxylic acid | [4] |
| CAS Number | 10242-08-7 | |
| Molecular Formula | C₁₀H₈O₄ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 212-214 °C | [4][5] |
| Canonical SMILES | COC1=CC=C2OC(C(=O)O)=CC2=C1 | [4] |
| InChI Key | XZELWEMGWISCTP-UHFFFAOYSA-N | |
Part 2: Synthesis Methodologies
The synthesis of this compound can be achieved through several established routes. The selection of a particular method is often dictated by the availability of starting materials, desired scale, and reaction efficiency. Two prevalent and reliable methods are detailed below.
Method 1: Synthesis from 5-Methoxysalicylaldehyde
A common and direct approach involves the reaction of a substituted salicylaldehyde with an acetate derivative, followed by cyclization and hydrolysis. This method is advantageous due to the commercial availability of the starting aldehyde.
Reaction Scheme:
-
O-Alkylation: 2-Hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde) is reacted with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). This step forms the ether linkage.[6][7]
-
Intramolecular Cyclization & Saponification: The intermediate ester undergoes an intramolecular condensation to form the furan ring. Subsequent hydrolysis of the ethyl ester with a strong base like sodium hydroxide (NaOH), followed by acidic workup, yields the final carboxylic acid product.[6][7]
Caption: Synthesis via O-alkylation and cyclization.
-
Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in DMF under an inert atmosphere.[7]
-
Cool the mixture in an ice bath and add ethyl bromoacetate (1.0 eq) dropwise.
-
After addition, allow the reaction to warm to room temperature and then heat to ~60 °C, monitoring by TLC until the starting material is consumed.[7]
-
Pour the reaction mixture into ice water to precipitate the crude ethyl ester. Collect the solid by filtration.
-
Dissolve the crude ester in a mixture of dioxane and 1N sodium hydroxide solution.[7]
-
Stir at room temperature for 2 hours or until saponification is complete (monitored by TLC).
-
Remove the dioxane under reduced pressure. Pour the aqueous residue into ice water and acidify to pH 2 with dilute HCl.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
Causality Insights: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction in the first step. The final acidification is crucial as it protonates the carboxylate salt, causing the desired water-insoluble carboxylic acid to precipitate, which is a key step for purification.
Method 2: Perkin Rearrangement
The Perkin rearrangement provides an alternative route, particularly useful for generating a variety of benzofuran-2-carboxylic acids. This reaction involves the ring contraction of a 3-halocoumarin precursor under basic conditions.[8][9][10]
Reaction Scheme: The process begins with a 3-halocoumarin (e.g., 3-bromo-6-methoxycoumarin). Treatment with a strong base, such as sodium hydroxide in ethanol, catalyzes the opening of the lactone ring. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to ring closure and formation of the benzofuran ring system.[8][11] Microwave-assisted conditions can significantly reduce reaction times from hours to minutes.[8][11]
Caption: Synthesis via Perkin Rearrangement.
-
Place the 3-bromo-6-methoxycoumarin (1.0 eq) into a microwave reaction vessel.
-
Add ethanol and a solution of sodium hydroxide (3.0 eq).[8]
-
Seal the vessel and heat in a microwave reactor (e.g., 300W) at approximately 80°C for 5-10 minutes.[8]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimum amount of water and acidify with concentrated HCl to pH 1.[8]
-
The product precipitates as a solid. Collect it by vacuum filtration and dry thoroughly.
Trustworthiness: This protocol is self-validating as the reaction progress can be easily tracked by TLC. The final product precipitates upon acidification, providing a clear endpoint and a straightforward purification step. The reported yields for this microwave-assisted method are often quantitative or near-quantitative.[8]
Part 3: Spectroscopic Analysis and Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[12][13][14]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
|---|---|
| ¹H NMR | δ ~13.0 (s, 1H, -COOH), δ 7.5-7.2 (m, 3H, Ar-H), δ 7.0 (dd, 1H, Ar-H), δ 3.85 (s, 3H, -OCH₃) |
| (DMSO-d₆) | |
| ¹³C NMR | δ ~165 (C=O), δ ~156 (C-O), δ ~148 (Ar C-O), δ ~145 (Ar C), δ ~125 (Ar CH), δ ~118 (Ar CH), δ ~112 (Ar CH), δ ~105 (Ar CH), δ ~56 (-OCH₃) |
| (DMSO-d₆) | |
| FTIR (ATR) | 3300-2500 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch) |
| Mass Spec | [M-H]⁻: 191.03; [M+H]⁺: 193.05 |
| (ESI) | |
Analytical Protocols
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The acidic proton of the carboxylic acid is best observed in DMSO-d₆.[12]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. For detailed structural confirmation, 2D NMR experiments like COSY, HSQC, and HMBC are recommended.[12][14]
-
Data Processing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum first, then the sample spectrum. Co-add 16-32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Analysis: The presence of a very broad absorption from 3300-2500 cm⁻¹ and a sharp, strong carbonyl peak around 1700 cm⁻¹ are characteristic of a carboxylic acid dimer.[15]
Part 4: Applications in Research and Drug Development
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in molecules with diverse and potent biological activities.[16]
Role as a Bioactive Scaffold
Benzofuran derivatives have demonstrated a wide spectrum of pharmacological properties, making them attractive targets for drug discovery programs.[2] Documented activities include:
-
Anticancer: Certain derivatives exhibit potent cytotoxic activities against various human cancer cell lines.[3][17]
-
Antimicrobial and Antifungal: The benzofuran core is present in compounds with significant activity against pathogenic bacteria and fungi.[1][3]
-
Anti-inflammatory and Antioxidant: Many natural and synthetic benzofurans show potential in mitigating inflammation and oxidative stress.[18]
Utility as a Synthetic Intermediate
This compound is a key intermediate for synthesizing more elaborate molecules. The carboxylic acid group provides a reactive handle for various chemical transformations, most notably amide bond formation. This allows for the coupling of the benzofuran core to other pharmacophores or functional groups, enabling the construction of large and diverse chemical libraries for high-throughput screening. Novel benzofuran-2-carboxamide derivatives have been explored as potent inhibitors of NF-κB, a key target in inflammation and cancer.[17]
Caption: From core chemical to drug leads.
Part 5: Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
-
Hazard Identification: Classified as an irritant. Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.[18] Harmful if swallowed.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[19][20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21][22] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[19][21]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[20]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[20]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[20]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[20]
-
References
- Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.[Link]
- Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed.[Link]
- BENZOFURAN-6-CARBOXYLIC ACID (SYNTHON A) MSDS. (2018). Loba Chemie.[Link]
- Perkin Rearrangement. Organic Chemistry Portal.[Link]
- SAFETY DATA SHEET - 1-Benzofuran-3-carboxylic acid. Fisher Scientific.[Link]
- Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Cole-Parmer.[Link]
- Perkin rearrangement. Wikipedia.[Link]
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Lee, J. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.[Link]
- Benzofuran – Knowledge and References. Taylor & Francis.[Link]
- Biological and medicinal significance of benzofuran. UQ eSpace.[Link]
- Krawiecka, M., et al. (2007). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica.[Link]
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).
- Asati, V., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.[Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.[Link]
- 5-Methoxybenzofuran. PubChem.[Link]
- This compound (C10H8O4). PubChemLite.[Link]
- Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Electronic Supplementary Information (ESI) for Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. Royal Society of Chemistry.[Link]
- Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts...
- Synthesis of 6-methoxy-benzofuran-2-carboxylic acid. PrepChem.com.[Link]
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Wierzejewska, M., & Biechowska, M. (2022).
- 5-(Methoxycarbonyl)furan-2-carboxylic acid. PubChem.[Link]
- Benzofuran-2-carboxylic acid. NIST WebBook.[Link]
- Brogi, S., et al. (2018). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.[Link]
- Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized...
- 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia.[Link]
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]
- 2-(2-((benzofuran-2-carboxamido)methyl)-5-methoxy-1H-indol-1-yl)acetic acid. PubChem.[Link]
- Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen.[Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 10242-08-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. This compound | 10242-08-7 [chemicalbook.com]
- 7. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perkin Rearrangement [drugfuture.com]
- 10. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 19. lobachemie.com [lobachemie.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. fishersci.no [fishersci.no]
- 22. fishersci.no [fishersci.no]
An In-depth Technical Guide to the Synthesis of 5-Methoxybenzofuran-2-carboxylic Acid: Core Starting Materials and Methodologies
Introduction
5-Methoxybenzofuran-2-carboxylic acid is a pivotal structural motif found in numerous pharmacologically active compounds and functional materials. Its synthesis is a subject of significant interest within the chemical and pharmaceutical research communities. This guide provides an in-depth exploration of the primary synthetic strategies, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships in experimental design and provides validated protocols for the synthesis of this important molecule.
Strategic Approaches to the Benzofuran Core
The construction of the this compound framework can be broadly categorized into two effective and widely adopted strategies. The choice of strategy often depends on the availability of starting materials, desired scale, and specific substitution patterns.
-
The Perkin Rearrangement Route: A classic and reliable method that builds the benzofuran ring from a pre-formed coumarin scaffold.
-
The Salicylaldehyde Annulation Route: A convergent approach that constructs the furan ring onto a substituted phenol derivative.
This guide will dissect each of these pathways, providing a detailed examination of the requisite starting materials and step-by-step experimental protocols.
Part 1: The Perkin Rearrangement Route
The Perkin rearrangement, a coumarin–benzofuran ring contraction reaction, offers a robust pathway to benzofuran-2-carboxylic acids.[1][2] This method involves the base-catalyzed rearrangement of a 3-halocoumarin. The key starting material for the synthesis of the 5-methoxy substituted target is, therefore, a correspondingly substituted 3-halocoumarin.
Key Starting Material: 6-Methoxy-3-bromocoumarin
The synthesis of this compound via the Perkin rearrangement commences with a coumarin precursor, specifically 6-methoxy-3-bromocoumarin. The methoxy group at the 6-position of the coumarin ring ultimately becomes the 5-methoxy group in the final benzofuran product.
The synthesis of this starting material typically involves two stages:
-
Formation of 6-methoxycoumarin: Often prepared from 4-methoxyphenol.
-
Regioselective Bromination: Introduction of a bromine atom at the 3-position of the coumarin ring.
Synthetic Workflow: Perkin Rearrangement
The overall transformation from the 3-bromocoumarin to the final product is illustrated below.
Caption: Perkin rearrangement workflow for this compound.
Experimental Protocol: Perkin Rearrangement of 6-Methoxy-3-bromocoumarin
This protocol is adapted from established procedures for the Perkin rearrangement, which can be performed using either conventional heating or microwave irradiation to expedite the reaction.[1]
Materials:
-
6-Methoxy-3-bromocoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
Reaction Setup: To a suitable reaction vessel (e.g., a round-bottom flask for conventional heating or a microwave vessel), add 6-methoxy-3-bromocoumarin.
-
Reagent Addition: Add ethanol, followed by sodium hydroxide. The molar ratio of NaOH to the coumarin should be approximately 3:1.
-
Reaction:
-
Monitoring: Track the progress of the reaction by TLC (e.g., using a 3:1 mixture of CH₂Cl₂:EtOAc as the eluent).[1]
-
Work-up:
-
After completion, cool the reaction mixture.
-
If using conventional heating, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid product.
-
Collect the solid product by filtration.
-
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Mechanistic Insight
The Perkin rearrangement proceeds through a fascinating ring-contraction mechanism. The base (hydroxide) initiates a nucleophilic attack on the carbonyl carbon of the lactone, leading to ring fission. This generates a phenoxide and a vinyl halide moiety. The subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide center, followed by elimination, results in the formation of the benzofuran ring.[1]
Part 2: The Salicylaldehyde Annulation Route
A highly convergent and versatile method for synthesizing this compound begins with a substituted salicylaldehyde. This pathway involves the construction of the furan ring onto the phenolic starting material.
Key Starting Material: 2-Hydroxy-5-methoxybenzaldehyde
The cornerstone of this synthetic approach is 2-hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde.[3][4] This commercially available compound provides the phenol and aldehyde functionalities in the correct orientation for subsequent cyclization.
The synthesis of 2-hydroxy-5-methoxybenzaldehyde itself is noteworthy, often achieved through the Reimer-Tiemann reaction of 4-methoxyphenol.[4] This reaction involves the ortho-formylation of the phenol using chloroform in a basic solution.
Synthetic Workflow: Salicylaldehyde Annulation
This multi-step synthesis involves an initial O-alkylation, followed by an intramolecular condensation and subsequent hydrolysis.
Caption: Annulation route starting from 2-Hydroxy-5-methoxybenzaldehyde.
Experimental Protocol: Synthesis from 2-Hydroxy-5-methoxybenzaldehyde
This protocol is a composite of established procedures for the synthesis of benzofuran-2-carboxylates from salicylaldehydes.[5][6]
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dioxane
-
Sodium hydroxide (NaOH) solution (e.g., 1N)
-
Diethyl ether
-
Dichloromethane
-
Hydrochloric acid (HCl)
Step 1: O-Alkylation of 2-Hydroxy-5-methoxybenzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde and anhydrous K₂CO₃ in DMF. Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add ethyl bromoacetate dropwise to the cooled solution.
-
Reaction: After the addition is complete, stir the reaction at 0°C for 30 minutes, then warm to 60°C and stir for 12 hours.[5]
-
Work-up: Pour the reaction mixture into ice water. Collect the precipitated solid by filtration. This solid is the O-alkylated intermediate.
Step 2: Intramolecular Cyclization and Ester Formation
This step often proceeds spontaneously or with gentle heating from the O-alkylated intermediate. The procedure described in some literature combines the O-alkylation and cyclization into a single pot.[5]
Step 3: Hydrolysis of Ethyl 5-methoxybenzofuran-2-carboxylate
-
Reaction Setup: Dissolve the crude ethyl 5-methoxybenzofuran-2-carboxylate from the previous step in a mixture of dioxane and 1N sodium hydroxide solution.
-
Reaction: Stir the mixture at room temperature for 2 hours.[5]
-
Work-up:
-
Remove the dioxane by evaporation under reduced pressure.
-
Pour the remaining aqueous solution into ice water and wash with diethyl ether and dichloromethane to remove any unreacted ester.
-
Adjust the pH of the aqueous layer to 2 with HCl.
-
Collect the precipitated solid by filtration to yield this compound.[5]
-
Data Summary
| Synthetic Route | Key Starting Material | Key Intermediates | Typical Reagents | Reported Yields |
| Perkin Rearrangement | 6-Methoxy-3-bromocoumarin | Ring-opened dianion | NaOH, Ethanol | Very high[1] |
| Salicylaldehyde Annulation | 2-Hydroxy-5-methoxybenzaldehyde | O-alkylated aldehyde, Ethyl 5-methoxybenzofuran-2-carboxylate | Ethyl bromoacetate, K₂CO₃, NaOH | Good to high (e.g., 75% for alkylation, 92% for hydrolysis)[5] |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The Perkin rearrangement offers a high-yielding, albeit potentially longer, route starting from a pre-functionalized coumarin. In contrast, the annulation of 2-hydroxy-5-methoxybenzaldehyde provides a convergent and flexible approach that is widely applicable. The selection of the optimal synthetic route will be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. Both methods are well-documented and provide reliable access to this valuable heterocyclic compound.
References
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]
- Perkin rearrangement. Wikipedia. [Link]
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Current Medical and Pharmaceutical Research. [Link]
- Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. [Link]
- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]
- Preparation of Polyfunctioneled 1,2-Benzylated Derivatives from O-Salycilique Aldehyde and B-Ketoesters. Journal of Biochemical Technology. [Link]
- 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]
Sources
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 3. 2-Hydroxy-5-methoxybenzaldehyde 98 672-13-9 [sigmaaldrich.com]
- 4. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comprehensive Technical Guide to 5-Methoxybenzofuran-2-carboxylic Acid (CAS: 10242-08-7) for Researchers and Drug Development Professionals
Executive Summary: 5-Methoxybenzofuran-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the benzofuran scaffold, which is prevalent in numerous biologically active natural products and synthetic drugs, this compound serves as a crucial starting material for the synthesis of more complex molecules. This guide provides an in-depth analysis of its core molecular properties, validated synthesis methodologies, comprehensive spectroscopic characterization, and its emerging applications in drug discovery. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational data and practical, field-proven insights.
Core Molecular Properties
This compound is a solid organic compound distinguished by a benzofuran core functionalized with a methoxy group at the 5-position and a carboxylic acid at the 2-position. These functional groups are pivotal to its chemical reactivity and its utility as a scaffold in synthetic chemistry.
Table 1: Key Molecular Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₄ | [1][2][3] |
| Molecular Weight | 192.17 g/mol | [1][2][3][4] |
| CAS Number | 10242-08-7 | [1][2][3][4] |
| IUPAC Name | 5-methoxy-1-benzofuran-2-carboxylic acid | [1] |
| Physical State | Solid | [1] |
| Melting Point | 212-214 °C | [1][3] |
| MDL Number | MFCD00079771 | [4] |
graph "Chemical_Structure" {
layout="neato";
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];
// Benzene Ring
C1 [label="C"];
C2 [label="C"];
C3 [label="C", pos="1.732,1!"];
C4 [label="C", pos="1.732,-1!"];
C5 [label="C", pos="0,-2!"];
C6 [label="C", pos="0,0!"];
// Furan Ring
C7 [label="C", pos="-1.732,-1!"];
C8 [label="C", pos="-1.732,1!"];
O1 [label="O", pos="-0.866,1.5!"];
// Substituents
C9 [label="C", pos="-2.598,-1.5!"];
O2 [label="O", pos="-3.464,-1!"];
O3 [label="OH", pos="-2.598,-2.5!"];
O4 [label="O", pos="2.598,1.5!"];
C10 [label="CH3", pos="3.464,1!"];
// Benzene Bonds
C1 -- C2 [label=""];
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];
// Furan Bonds
C6 -- O1;
O1 -- C8;
C8 -- C7;
C7 -- C5;
// Double Bonds (represented by thicker lines for visual cue)
C1 -- C6 [style=bold, penwidth=2];
C2 -- C3 [style=bold, penwidth=2];
C4 -- C5 [style=bold, penwidth=2];
C7 -- C8 [style=bold, penwidth=2];
C9 -- O2 [style=bold, penwidth=2];
// Substituent Bonds
C7 -- C9;
C9 -- O3;
C3 -- O4;
O4 -- C10;
}
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While publicly available experimental spectra are limited, a predicted spectroscopic profile can be constructed based on the known effects of its functional groups.[5]
Predicted Spectroscopic Data
The following data serve as a reference for researchers aiming to identify this molecule.
¹H NMR Spectroscopy (Predicted, in DMSO-d₆):
-
~13.0 ppm (singlet, broad, 1H): Attributed to the acidic proton of the carboxylic acid (-COOH). Its chemical shift is highly dependent on solvent and concentration.
-
~7.5-7.0 ppm (multiplet, 4H): Complex signals corresponding to the three protons on the benzene ring and the one proton on the furan ring.
-
~3.8 ppm (singlet, 3H): A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃).
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):
-
~165-160 ppm: Carboxylic acid carbonyl carbon.
-
~160-145 ppm: Quaternary carbons of the benzofuran ring system, including those bonded to oxygen.
-
~125-100 ppm: Aromatic carbons with attached protons.
-
~55 ppm: Methoxy group carbon.
Infrared (IR) Spectroscopy (Predicted, KBr pellet):
-
3300-2500 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.
-
~1700-1680 cm⁻¹ (strong): Sharp, strong absorption from the C=O (carbonyl) stretching of the carboxylic acid.
-
~1600-1450 cm⁻¹: Multiple peaks corresponding to C=C stretching vibrations within the aromatic and furan rings.
-
~1250 cm⁻¹ and ~1050 cm⁻¹: Strong absorptions from the asymmetric and symmetric C-O-C stretching of the ether (methoxy and furan) linkages.
Protocol: Standard Analytical Workflow
This self-validating system ensures that the identity and purity of a synthesized batch are confirmed through orthogonal analytical techniques.
-
Sample Preparation (NMR): Dissolve 5-10 mg of the synthesized solid in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective at dissolving carboxylic acids.[5]
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum to confirm the presence of all expected proton signals and their correct integrations.
-
Acquire a proton-decoupled ¹³C NMR spectrum to verify the number of unique carbon environments. A longer acquisition time is necessary due to the low natural abundance of ¹³C.[5]
-
IR Spectroscopy:
-
Prepare a sample, typically as a KBr pellet or using an ATR accessory.
-
Acquire an FTIR spectrum from 4000 to 400 cm⁻¹. Verify the presence of key functional group peaks (O-H, C=O, C-O-C).
-
Mass Spectrometry:
-
Use a technique like Electrospray Ionization (ESI) in negative mode to observe the deprotonated molecule [M-H]⁻ at m/z 191.16. High-resolution mass spectrometry should be used to confirm the elemental composition.
-
Purity Analysis (HPLC):
-
Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient containing 0.1% formic acid).
-
The purity of the sample can be determined by the relative area of the main peak, typically monitored with a UV detector.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound provides a versatile entry point for creating novel derivatives with potential therapeutic value.
-
Scaffold for Bioactive Molecules: Benzofuran derivatives are widely investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8] The carboxylic acid and methoxy groups on this specific molecule offer reactive handles for further chemical modification to explore structure-activity relationships (SAR).
-
Antitubercular Agents: The benzofuran core has been successfully utilized to develop inhibitors of chorismate mutase, an enzyme essential for the survival of bacteria like Mycobacterium tuberculosis.[9][10]
-
Kinase Inhibition: The broader class of benzofuran-2-carboxylic acids has been identified as a promising scaffold for developing potent inhibitors of protein kinases, which are critical targets in oncology.
Caption: Role as a scaffold for developing new therapeutic agents.
References
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity, ResearchG
- Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents, ResearchG
- Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives, ResearchG
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies, National Institutes of Health (NIH), [Link]
- Benzofuran-2-carboxylic acid, NIST WebBook, [Link]
- 5-(Methoxymethyl)furan-2-carboxylic acid, PubChem, [Link]
- 5-(Methoxycarbonyl)furan-2-carboxylic acid, PubChem, [Link]
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid..., MDPI, [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scbt.com [scbt.com]
- 3. 10242-08-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 10242-08-7|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-Methoxybenzofuran-2-carboxylic Acid: A Guide to Theoretical Prediction and Experimental Determination
An In-depth Technical Guide for the Scientific Professional
Abstract
5-Methoxybenzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds, a scaffold that is the subject of extensive research in medicinal chemistry and materials science due to the diverse biological activities of its derivatives.[1][2] The successful application of this molecule in any field, from drug formulation to reaction chemistry, is fundamentally dependent on its solubility characteristics.[3][4] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various solvent systems. While specific experimental solubility data for this compound is not widely published[5], this document outlines the core theoretical principles governing its solubility and provides detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing this and similar molecules.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter that dictates the utility of a chemical compound.[6] In drug development, poor aqueous solubility is a primary reason for the failure of promising drug candidates, as it often leads to low bioavailability and challenging formulation development.[4][7] Therefore, an early and accurate assessment of a compound's solubility profile across a range of relevant solvents is essential for efficient and cost-effective research.[8][9]
This compound possesses a rigid, largely hydrophobic benzofuran core, a polar carboxylic acid group capable of ionization and hydrogen bonding, and a methoxy group. This combination of functional groups suggests a nuanced solubility behavior that will be highly dependent on the choice of solvent and the pH of the medium.
Theoretical Framework for Solubility Prediction
Before embarking on experimental measurements, a theoretical assessment based on the molecule's structure can provide valuable guidance in solvent selection. The principle of "like dissolves like" serves as a foundational concept, suggesting that solutes dissolve best in solvents with similar polarity.[6][8]
Analysis of Molecular Structure
-
Benzofuran Core: The fused benzene and furan rings are aromatic and nonpolar, contributing to hydrophobicity. This core structure will favor solubility in nonpolar or moderately polar aprotic solvents.
-
Carboxylic Acid Group (-COOH): This is the most influential functional group. It is highly polar and can act as both a hydrogen bond donor and acceptor. This group promotes solubility in polar protic solvents like water and alcohols.
-
Methoxy Group (-OCH₃): The ether linkage is moderately polar and can act as a hydrogen bond acceptor, slightly enhancing solubility in polar solvents.
The Overriding Influence of pH
For an ionizable compound like this compound, pH is the most critical factor influencing aqueous solubility. The carboxylic acid group is acidic and will be deprotonated in basic solutions to form a carboxylate salt.
R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺
This deprotonation introduces a formal negative charge, dramatically increasing the molecule's polarity and its interaction with water molecules. Consequently, the solubility of this compound is expected to be significantly higher in aqueous solutions with a pH above its pKa.[10] Conversely, in acidic solutions (pH < pKa), the compound will exist predominantly in its neutral, less soluble form.[10]
Predicted Solubility in Common Solvents
Based on these principles, we can make qualitative predictions. This theoretical assessment is invaluable for designing efficient experimental protocols.
Caption: Logical relationship between molecular features and predicted solubility.
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical data is required for all scientific and regulatory purposes. The Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the saturated state.[11][12]
Core Protocol: Shake-Flask Method
This protocol describes the steps to determine the solubility of this compound in a chosen solvent at a controlled temperature.
Objective: To create a saturated solution at equilibrium and determine the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, DMSO, Acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, ensure compatibility with solvent)
-
Analytical balance
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A starting point is to add ~10 mg of the compound to 2 mL of the solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The system must be agitated for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is fully achieved, especially for poorly soluble compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved solid to settle. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method. A precise dilution factor is essential for accurate back-calculation.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis Spectroscopy or HPLC.
Causality and Self-Validation in the Protocol
-
Why excess solid? The presence of a solid phase at the end of the experiment is the only definitive proof that the solution is saturated and in equilibrium with the solid state.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature ensures the measured value is precise and reproducible.[3]
-
Why filtration? Any suspended solid particles will be measured by the analytical instrument, leading to a falsely high and inaccurate solubility reading. The 0.22 µm filter ensures only the dissolved solute is measured.
Quantitative Analysis by UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and accessible method for quantifying the concentration of a chromophoric compound like this compound.[10]
Protocol: Generating a Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known mass of the compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.
-
Create Standards: Perform a series of precise serial dilutions of the stock solution to generate at least five standard solutions of decreasing concentrations.
-
Measure Absorbance: Determine the wavelength of maximum absorbance (λ_max) by scanning the highest concentration standard. Measure the absorbance of all standards and a solvent blank at this λ_max.
-
Plot the Curve: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable curve.
Determining Solubility
-
Measure the absorbance of the diluted filtrate from the shake-flask experiment.
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original solubility in the saturated solution.
Caption: Experimental workflow for determining thermodynamic solubility.
Data Presentation
Quantitative results should be organized systematically for clear comparison.
Table 1: Predicted vs. Experimental Solubility of this compound at 25°C
| Solvent System | Solvent Type | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Hexane | Nonpolar | Very Low | Enter experimental data | Enter experimental data |
| Toluene | Nonpolar (Aromatic) | Low | Enter experimental data | Enter experimental data |
| Dichloromethane | Polar Aprotic | Moderate | Enter experimental data | Enter experimental data |
| Acetone | Polar Aprotic | High | Enter experimental data | Enter experimental data |
| Acetonitrile | Polar Aprotic | High | Enter experimental data | Enter experimental data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Enter experimental data | Enter experimental data |
| Methanol | Polar Protic | Moderate-High | Enter experimental data | Enter experimental data |
| Ethanol | Polar Protic | Moderate | Enter experimental data | Enter experimental data |
| Water (Deionized) | Polar Protic | pH-Dependent (Low) | Enter experimental data | Enter experimental data |
| PBS (pH 7.4) | Aqueous Buffer | pH-Dependent (High) | Enter experimental data | Enter experimental data |
Conclusion
Characterizing the solubility of this compound is a foundational step for its application in scientific research and development. This guide provides the theoretical basis for predicting its behavior and a robust, validated experimental framework for its quantitative measurement. By understanding the interplay of the compound's structural features with solvent properties and pH, researchers can make informed decisions. The application of the gold-standard shake-flask method coupled with accurate analytical quantification will yield the reliable and reproducible data necessary to advance any research endeavor involving this compound.
References
- Rowan Scientific. (n.d.). Predicting Solubility.
- Gota, V. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Tanimowo, I. O., & Ghahreman, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743.
- Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- Verheyen, G. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 1-25.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmacy & Pharmaceutical Sciences, 13(3), 321-344.
- Chavan, P. (2016). Solubility & Method for determination of solubility. Slideshare.
- PubChem. (n.d.). 5-Methoxybenzo[f][6]benzofuran-2-carboxylic acid. National Center for Biotechnology Information.
- Tron, G. C., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 1-35.
- Stefanska, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541.
- Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1256-1262.
- PubChem. (n.d.). 5-(Methoxycarbonyl)furan-2-carboxylic acid. National Center for Biotechnology Information.
- Rashad, A. E., et al. (2012). Novel benzofuran derivatives: Synthesis and antitumor activity. Zeitschrift für Naturforschung C, 67(5-6), 269-276.
- Wang, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(42), 26268-26283.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Predicting Solubility | Rowan [rowansci.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Enduring Scaffold: A Technical Guide to the Discovery and Chemistry of Benzofuran-2-Carboxylic Acids
Introduction: The Privileged Benzofuran-2-Carboxylic Acid Core
The benzofuran-2-carboxylic acid scaffold, a seemingly simple fusion of a benzene and a furan ring bearing a carboxylic acid at the 2-position, represents a cornerstone in heterocyclic chemistry. Its rigid, planar structure and the electronic interplay between the aromatic and heterocyclic rings bestow upon it a unique chemical character that has been exploited by chemists for over a century. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this remarkable class of compounds. We will delve into the foundational synthetic strategies, dissect their underlying mechanisms, and present detailed experimental protocols. Furthermore, this guide will illuminate the diverse applications of benzofuran-2-carboxylic acids, from their pivotal role in the discovery of novel therapeutics to their emerging use in materials science, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate and innovate within this exciting field.
A Historical Odyssey: From Perkin's Rearrangement to Modern Catalysis
The story of benzofuran-2-carboxylic acids is intrinsically linked to the broader history of benzofuran chemistry, which began in the 19th century. The initial forays into this chemical space were marked by serendipitous discoveries and the development of robust, albeit often harsh, synthetic methods that laid the groundwork for future innovations.
The Genesis: Perkin's Coumarin-Benzofuran Ring Contraction
The first synthesis of a benzofuran derivative is credited to Sir William Henry Perkin in 1870.[1][2] His pioneering work involved the treatment of 3-halocoumarins with a base, which led to a fascinating ring contraction to afford benzofuran-2-carboxylic acids. This transformation, now known as the Perkin rearrangement , was a pivotal moment in heterocyclic chemistry.[1][3] The reaction proceeds through an initial base-catalyzed cleavage of the coumarin's lactone ring. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring system.[1][2]
The enduring utility of this reaction is demonstrated by its continued use in modern synthesis, albeit with significant refinements. The traditional method often required prolonged heating, but the advent of microwave-assisted organic synthesis has dramatically reduced reaction times from hours to mere minutes, while often improving yields.[1][2]
Classical Approaches: Expanding the Synthetic Armamentarium
Following Perkin's discovery, the late 19th and early 20th centuries saw the development of several other key methods for constructing the benzofuran nucleus, which could be adapted for the synthesis of benzofuran-2-carboxylic acids.
-
The Rap-Stoermer Reaction: This condensation reaction between a salicylaldehyde and an α-haloketone in the presence of a base provides a direct route to 2-acylbenzofurans.[4] While not directly yielding the carboxylic acid, the resulting ketone can be readily oxidized to the desired product. The reaction is believed to proceed via a Darzens-like condensation followed by an intramolecular cyclization.
-
The von Pechmann Condensation: Primarily known for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions, variations of this reaction can be steered towards benzofuran formation under specific conditions, although this is less common for the direct synthesis of the 2-carboxylic acid derivative.[5]
These classical methods, while historically significant, often suffered from limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant waste. These challenges spurred the development of more elegant and efficient synthetic strategies in the latter half of the 20th century and into the 21st century.
The Modern Era: The Rise of Catalysis and C-H Functionalization
The advent of transition-metal catalysis revolutionized the synthesis of benzofurans and their derivatives. These methods offer milder reaction conditions, greater functional group tolerance, and unprecedented control over regioselectivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, has become a cornerstone of modern benzofuran synthesis. This powerful method allows for the introduction of a wide variety of substituents at the 2-position.
-
C-H Functionalization: More recently, direct C-H functionalization has emerged as a highly atom-economical approach. Palladium-catalyzed C-H arylation of benzofuran-2-carboxamides at the C3 position, followed by removal of the directing group, provides a modular route to highly substituted benzofuran-2-carboxylic acids.[6]
This continuous evolution of synthetic methodology underscores the enduring importance of the benzofuran-2-carboxylic acid scaffold and the ingenuity of organic chemists in devising ever more sophisticated ways to construct it.
Synthetic Methodologies: A Practical Guide
A deep understanding of the available synthetic routes is paramount for any researcher working with benzofuran-2-carboxylic acids. This section provides a detailed overview of key synthetic methods, including mechanistic insights and step-by-step experimental protocols.
Method 1: The Perkin Rearrangement (Microwave-Assisted)
This modern adaptation of the classical Perkin rearrangement offers a rapid and efficient route to benzofuran-2-carboxylic acids from readily available 3-bromocoumarins.
Mechanism:
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to the opening of the coumarin ring. The resulting phenoxide then undergoes an intramolecular nucleophilic substitution at the vinylic carbon bearing the bromine atom, forming the benzofuran ring and expelling the bromide ion. The final product is obtained after acidic workup to protonate the carboxylate.
Experimental Protocol: Synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid [1]
-
To a microwave reaction vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).
-
Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 300W for 5 minutes, maintaining a temperature of 79 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of CH₂Cl₂:EtOAc as the eluent.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Dissolve the crude product in a minimum amount of water.
-
Acidify the aqueous solution with 1 M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the desired benzofuran-2-carboxylic acid.
Data Summary: Microwave-Assisted Perkin Rearrangement
| Entry | Substrate | Product | Yield (%) |
| 1 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | High |
| 2 | 3-Bromocoumarin | Benzofuran-2-carboxylic acid | High |
Method 2: Palladium-Catalyzed C-H Arylation of Benzofuran-2-carboxamides
This contemporary method provides access to C3-substituted benzofuran-2-carboxylic acids through a directed C-H functionalization strategy.
Workflow:
A modular approach to C3-substituted benzofuran-2-carboxylic acids.
Mechanism:
The reaction proceeds through a palladium-catalyzed cycle involving coordination of the 8-aminoquinoline (8-AQ) directing group to the palladium center, followed by ortho-C-H activation at the C3 position of the benzofuran ring. Oxidative addition of the aryl iodide, followed by reductive elimination, furnishes the C3-arylated product and regenerates the active palladium catalyst. The 8-AQ directing group can then be removed by hydrolysis to yield the final carboxylic acid.
Experimental Protocol: General Procedure for C-H Arylation [6]
-
In a reaction vial, combine the N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5-10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv).
-
Suspend the solids in cyclopentyl methyl ether (CPME) (0.5 M).
-
Stir the reaction mixture at 110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Benzofuran-2-Carboxylic Acids
The unambiguous identification of benzofuran-2-carboxylic acids relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton on the furan ring (H3) typically appears as a singlet in the range of δ 7.0-7.5 ppm. The aromatic protons of the benzene ring resonate in the region of δ 7.2-8.0 ppm, with their multiplicity and coupling constants depending on the substitution pattern. The carboxylic acid proton is a broad singlet, usually found downfield (>10 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is readily identified in the range of δ 160-170 ppm. The carbons of the benzofuran core appear in the aromatic region (δ 100-160 ppm).
Typical ¹³C NMR Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| C2 | ~145 |
| C3 | ~110 |
| C3a | ~120 |
| C4 | ~123 |
| C5 | ~124 |
| C6 | ~122 |
| C7 | ~112 |
| C7a | ~155 |
| COOH | ~162 |
Infrared (IR) Spectroscopy
The IR spectrum of a benzofuran-2-carboxylic acid is characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption is observed around 1680-1710 cm⁻¹. The C-O stretching of the furan ring appears in the region of 1250-1000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺). A common fragmentation pattern is the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO) to give the benzofuran cation.
Applications in Drug Discovery and Materials Science
The benzofuran-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to its incorporation into a wide array of therapeutic agents.
Oncology
-
Pim-1 Kinase Inhibitors: Novel benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene that is overexpressed in several human cancers.[7][8] These compounds have shown promise as potential anticancer agents.
-
Lymphoid Tyrosine Phosphatase (LYP) Inhibitors: Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic and has been used to design inhibitors of lymphoid tyrosine phosphatase (LYP), a key negative regulator of T-cell activation.[9] Inhibition of LYP can enhance the immune response against tumors, making these compounds promising candidates for cancer immunotherapy.[7]
Other Therapeutic Areas
The versatile nature of the benzofuran-2-carboxylic acid core has led to its exploration in a variety of other therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents.[10]
Materials Science
Beyond its medicinal applications, benzofuran-2-carboxylic acid and its derivatives are finding use in the development of advanced materials. Their rigid structure and potential for functionalization make them attractive building blocks for the synthesis of novel polymers and coatings with enhanced thermal stability and desirable optical properties.[1]
Conclusion and Future Outlook
From its serendipitous discovery in the 19th century to its central role in modern drug discovery and materials science, the journey of the benzofuran-2-carboxylic acid scaffold is a testament to the enduring power of organic synthesis. The continuous development of novel and more efficient synthetic methodologies has unlocked access to an ever-expanding chemical space of derivatives with diverse and valuable properties. As our understanding of biological processes deepens and the demand for novel materials with tailored functionalities grows, the benzofuran-2-carboxylic acid core is poised to remain a fertile ground for scientific discovery and innovation for years to come. The ongoing exploration of green synthetic routes and the application of cutting-edge technologies like flow chemistry and artificial intelligence in synthetic planning will undoubtedly further accelerate the development of this remarkable class of compounds.
References
- Dandia, A., Singh, R., & Khaturia, S. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]
- Xiang, Y., Hirth, B., Wyss, D., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. [Link]
- Nag, S., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. [Link]
- Perkin rearrangement. In Wikipedia. [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
- Li, Q., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]
- Dandia, A., Singh, R., & Khaturia, S. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]
- Asif, M. (2015). Bioactive Benzofuran Derivatives: A Review.
- Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(30). [Link]
- Pechmann condens
- Seth, P. P. (1951). The Pechmann Reaction. Organic Reactions. [Link]
- Organic Chemistry Portal. Benzofuran synthesis. [Link]
- Sharma, E. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Wide Journals. [Link]
- Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods.
- Isaksson, J., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 27(20), 7001. [Link]
- Miao, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27990-28015. [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]
- da Silva, A. B., et al. (2014). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. [Link]
Sources
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. rsc.org [rsc.org]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxybenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. 5-Methoxybenzofuran-2-carboxylic acid, a specific analogue, presents a compelling case for therapeutic development, yet its precise molecular targets remain to be fully elucidated. This guide synthesizes current knowledge on the biological activities of structurally related benzofuran compounds to propose and explore the most probable therapeutic targets for this compound. We delve into the mechanistic rationale for investigating its potential as a modulator of key cellular signaling pathways implicated in cancer, inflammation, and metabolic disorders. Furthermore, this document provides a comprehensive, field-proven framework for the experimental validation of these putative targets, from initial screening to definitive confirmation, empowering researchers to accelerate the translation of this promising molecule from the laboratory to the clinic.
Introduction: The Therapeutic Promise of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone of many natural products and synthetic pharmacophores, exhibiting a diverse array of biological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] The inherent versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its interaction with various biological targets. The subject of this guide, this compound, combines the core benzofuran structure with a methoxy group at the 5-position and a carboxylic acid at the 2-position. These functional groups are not merely decorative; they are pivotal in defining the molecule's physicochemical properties and its potential interactions with protein targets. The carboxylic acid moiety, in particular, is a common feature in ligands for various enzyme active sites and receptor binding pockets, often participating in crucial hydrogen bonding or salt bridge interactions.[5]
Postulated Therapeutic Targets and Mechanistic Insights
Based on the established activities of structurally analogous compounds, we can hypothesize several high-priority target classes for this compound. This section will explore the evidence supporting each potential target class and the associated signaling pathways.
Protein Kinases: The Pim-1 Kinase Hypothesis
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is a known driver in numerous hematological and solid tumors, making them attractive targets for cancer therapy.[6] Notably, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase.[5][7] A computational docking study further supports the potential of the benzofuran-2-carboxylic acid scaffold to effectively bind within the ATP-binding pocket of Pim-1.[6]
-
Mechanistic Rationale: The carboxylic acid group of this compound is predicted to form key salt-bridge and hydrogen bond interactions with conserved residues in the Pim-1 active site, while the benzofuran core occupies the hydrophobic pocket. Inhibition of Pim-1 would disrupt downstream signaling pathways that promote cell cycle progression and inhibit apoptosis, thereby exerting an anti-cancer effect.
Signaling Pathway: Pim-1 Kinase in Cancer Proliferation
Caption: Proposed inhibition of the Pim-1 signaling pathway.
Nuclear Receptors: A Focus on PPARα Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a central role in regulating lipid and glucose metabolism. PPARα, in particular, is a well-established target for the treatment of dyslipidemia. Intriguingly, novel 2,3-dihydrobenzofuran-2-carboxylic acids have been reported as highly potent and subtype-selective PPARα agonists, demonstrating excellent cholesterol- and triglyceride-lowering activity in animal models.[8]
-
Mechanistic Rationale: this compound shares the core carboxylic acid feature essential for binding to the ligand-binding domain of PPARα. Upon binding, it would induce a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional activation of target genes involved in fatty acid oxidation. This would ultimately result in a beneficial modulation of lipid profiles.
Signaling Pathway: PPARα in Lipid Metabolism
Caption: Postulated activation of the PPARα signaling pathway.
G-Protein Coupled Receptors (GPCRs): The GABAergic System
The GABAergic system, particularly the GABAB receptor, is a critical regulator of neuronal excitability. A study on 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid, a derivative of our compound of interest, identified it as a putative GABAB receptor antagonist.[9] This finding suggests that the 5-methoxybenzofuran scaffold can interact with the complex transmembrane domains of GPCRs.
-
Mechanistic Rationale: While the butanoic acid side chain in the tested compound is different, the shared 5-methoxybenzofuran core indicates a potential for interaction with the GABAB receptor or other GPCRs. As an antagonist, this compound could block the inhibitory effects of GABA, leading to downstream neuronal activation. This could have implications for neurological and psychiatric disorders.
Transcription Factors: Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its dysregulation is implicated in a wide range of inflammatory diseases and cancers.[10][11] Several benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway.[12]
-
Mechanistic Rationale: The anti-inflammatory effects observed for some benzofurans may be mediated through the inhibition of key upstream kinases (such as IKK) or by directly interfering with the DNA binding of NF-κB. This compound could potentially act at one or more nodes within this pathway to suppress the transcription of pro-inflammatory cytokines and other inflammatory mediators.
A Framework for Target Identification and Validation
To move from hypothesis to confirmation, a systematic and multi-faceted experimental approach is required. The following sections outline a comprehensive workflow for the deconvolution of the therapeutic targets of this compound.
In Silico Target Prediction
Computational methods provide a rapid and cost-effective first pass to prioritize experimental efforts.
-
Protocol for In Silico Target Fishing:
-
Ligand-Based Approaches: Utilize the chemical structure of this compound as a query in chemical similarity searches against databases of bioactive molecules (e.g., ChEMBL, PubChem).[13][14][15] This can identify known targets of structurally similar compounds.
-
Structure-Based Approaches (Inverse Virtual Screening): Dock the 3D conformation of this compound against a library of protein structures representing the druggable genome.[16] This can predict potential binding partners based on favorable docking scores and interaction patterns.
-
Workflow: In Silico Target Identification
Caption: A streamlined workflow for computational target prediction.
Experimental Target Deconvolution
Experimental methods are essential for definitively identifying the molecular targets of a bioactive compound.
-
Affinity Chromatography-Mass Spectrometry:
-
Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., agarose beads).
-
Incubate the immobilized compound with cell lysates or tissue extracts.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[1][17]
-
-
Protein Microarrays:
-
Incubate a fluorescently labeled version of this compound with a microarray containing a large number of purified human proteins.
-
Wash to remove unbound compound.
-
Detect fluorescence signals to identify interacting proteins.[1]
-
Target Validation and Characterization
Once potential targets are identified, their biological relevance and the nature of the interaction must be validated.
These assays confirm direct binding and quantify the interaction.
| Assay Type | Principle | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry, thermodynamics. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Binding kinetics (kon, koff), affinity (Kd). |
| Enzyme Inhibition/Activation Assays | Measures the effect of the compound on the catalytic activity of a purified enzyme. | Potency (IC50/EC50), mechanism of action. |
| Radioligand Binding Assays | Competes with a labeled ligand for binding to a receptor. | Binding affinity (Ki). |
These assays confirm the compound's activity in a physiological context.
-
Target-Specific Reporter Gene Assays:
-
Protocol for NF-κB Reporter Assay:
-
Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the presence and absence of this compound.
-
Measure luciferase activity to quantify the inhibition of NF-κB transcriptional activity.
-
-
-
Kinase Activity Assays:
-
Nuclear Receptor Activation Assays:
-
GPCR Signaling Assays:
This technique confirms target engagement in living cells.
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells to various temperatures.
-
Lyse the cells and separate soluble proteins from aggregated proteins.
-
Quantify the amount of the putative target protein remaining in the soluble fraction by Western blot or mass spectrometry. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Conclusion and Future Directions
This compound stands as a molecule of significant therapeutic potential, with a chemical structure that suggests interactions with several key classes of drug targets. The evidence from related benzofuran compounds strongly supports the investigation of its effects on protein kinases like Pim-1, nuclear receptors such as PPARα, GPCRs including the GABAB receptor, and the NF-κB signaling pathway. The comprehensive framework for target identification and validation outlined in this guide provides a clear and actionable path for researchers to definitively elucidate the mechanism of action of this promising compound. Successful execution of these studies will not only illuminate the therapeutic potential of this compound but also contribute to the broader understanding of the pharmacology of the benzofuran scaffold, paving the way for the development of novel and effective therapies for a range of human diseases.
References
- Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]
- Reaction Biology. Nuclear Receptor Assay Services. [Link]
- Ma, Y., et al. (2014).
- Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
- Reaction Biology. GPCR Assay Services. [Link]
- Eurofins Discovery. NHRscan – Your Nuclear Hormone Receptor Panel. [Link]
- Lee, J. & Bogyo, M. (2013). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Semantic Scholar. [Link]
- INDIGO Biosciences. Nuclear Receptor Assays Kits. [Link]
- Cho, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]
- MtoZ Biolabs.
- Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. PubMed. [Link]
- PharmaLegacy. Kinase/Enzyme Assays. [Link]
- DiscoverX. GPCR Product Solutions. [Link]
- Bullock, B. N., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [Link]
- Drug Target Review. (2023). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
- Curtis, D. R., et al. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)
- Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
- Das, P., et al. (2024).
- Eurofins Discovery. KINOMEscan Technology. [Link]
- University College London. (2023).
- Bio-Rad.
- Al-Haddad, R., et al. (2023).
- Singh, S., et al. (2016). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
- Wadood, A., et al. (2014). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. PubMed. [Link]
- Bullock, B. N., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Semantic Scholar. [Link]
- Curtis, D. R., et al. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)
- Bullock, B. N., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [Link]
- Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. PubMed. [Link]
- Garcia-Serna, R., et al. (2014). Tools for in silico target fishing. PubMed. [Link]
- Abdel-Mogib, M., et al. (2018).
- Bauer, J., et al. (2018). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC. [Link]
- de Oliveira, R. B., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central. [Link]
- Sethi, G., et al. (2008).
- Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. MDPI. [Link]
- Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. PubMed. [Link]
- Haque, M. M., et al. (2024). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed. [Link]
- Froestl, W., et al. (1995). Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists. PubMed. [Link]
- Trombete, F. M., et al. (2020). An In Silico Target Fishing Approach to Identify Novel Ochratoxin A Hydrolyzing Enzyme. MDPI. [Link]
- Usui, S., et al. (2005). Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. PubMed. [Link]
- Aiello, F., et al. (2023).
- Lingenhoehl, K., et al. (1999). Morpholin-2-yl-phosphinic Acids Are Potent GABA(B) Receptor Antagonists in Rat Brain. British Journal of Pharmacology. [Link]
- Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. PubMed. [Link]
- Wikipedia. GABA receptor antagonist. [Link]
- Acton, J. J., et al. (2005). (2R)-2-ethylchromane-2-carboxylic Acids: Discovery of Novel PPARalpha/gamma Dual Agonists as Antihyperglycemic and Hypolipidemic Agents. PubMed. [Link]
- Campbell, K. J. & Perkins, N. D. (2006).
- Ciulla, M., et al. (2022). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. MDPI. [Link]
- Shishodia, S., et al. (2007). Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia. PubMed Central. [Link]
Sources
- 1. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. GPCR Product Solutions [discoverx.com]
The 5-Methoxybenzofuran-2-Carboxylic Acid Scaffold: A Privileged Core for Novel Therapeutics
An In-depth Technical Guide for Drug Development Professionals
Abstract
The benzofuran nucleus is a quintessential heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic compounds with significant pharmacological value.[1][2] Within this class, derivatives of 5-Methoxybenzofuran-2-carboxylic acid have emerged as a particularly versatile and potent series of molecules. Their unique electronic and structural features make them ideal starting points for the development of novel therapeutics across a range of disease areas, including oncology, immunology, and infectious diseases.[2][3] This technical guide provides an in-depth exploration of this scaffold, covering core synthetic strategies, key derivatization pathways, structure-activity relationships (SAR), and validated experimental protocols. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising molecular framework.
Part I: The Core Scaffold: Synthesis and Chemical Properties
The strategic synthesis of the this compound core is the foundational step for any drug discovery program built upon this scaffold. The inherent reactivity of the molecule allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.
Retrosynthetic Analysis and Key Synthetic Strategies
The most common and efficient approach to the benzofuran core involves the cyclization of a suitably substituted phenol. The synthesis of this compound typically begins with 2-hydroxy-5-methoxybenzaldehyde, which undergoes a base-catalyzed condensation with an ethyl haloacetate, followed by an intramolecular cyclization and subsequent hydrolysis of the resulting ester.[4]
Caption: General retrosynthetic pathway for the target scaffold.
Protocol: Synthesis of this compound
This protocol outlines a reliable, multi-step synthesis starting from commercially available materials.[4] The methodology is robust and amenable to scale-up for library synthesis.
Step 1: Synthesis of Ethyl 2-((4-methoxy-2-formyl)phenoxy)acetate
-
To a solution of 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.2 eq).
-
Causality: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This nucleophile is essential for the subsequent reaction. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Cool the mixture in an ice bath and add ethyl bromoacetate (1.0 eq) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes, then heat in a 60°C oil bath for 12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration.
Step 2: Intramolecular Cyclization to Ethyl 5-methoxybenzofuran-2-carboxylate
-
The crude solid from Step 1 can often be cyclized directly. A common method involves heating the intermediate in the presence of a base like sodium ethoxide or continuing to heat the initial reaction mixture. In this streamlined protocol, the initial reaction conditions often facilitate some degree of cyclization.
-
Purify the crude product via silica gel column chromatography to isolate the cyclized ester.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 5-methoxybenzofuran-2-carboxylate (1.0 eq) in a mixture of dioxane and 1N sodium hydroxide (NaOH) solution.[4]
-
Stir the solution at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Remove the dioxane by rotary evaporation. Pour the remaining aqueous solution into ice water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with cold 1N hydrochloric acid (HCl). The carboxylic acid will precipitate as a solid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Derivatization Strategies
The core scaffold offers several handles for chemical modification to build a diverse library of analogs for SAR studies. The primary sites for derivatization are the C-2 carboxylic acid and the aromatic benzene ring.
Caption: Key reaction sites on the core scaffold for analog synthesis.
Protocol 1.3.1: Amidation at the C-2 Position
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases and the solution becomes clear. This forms the acyl chloride in situ.
-
Causality: The carboxylic acid is converted to a highly reactive acyl chloride, which readily reacts with amines.
-
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq) in DCM.
-
Cool the amine solution in an ice bath and slowly add the freshly prepared acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.[1]
Part II: Pharmacological Significance and Structure-Activity Relationships (SAR)
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity, underscoring their potential in drug discovery.
Overview of Biological Activities
The this compound core has been successfully modified to produce compounds with a wide range of therapeutic applications. The methoxy group at the C-5 position and the carboxylic acid (or its derivatives) at the C-2 position are critical pharmacophoric features.
| Biological Activity | Key Derivative Class | Mechanism of Action (if known) | References |
| Anticancer | C-2 Amides/Esters, Halogenated Analogs | Cytotoxicity, Kinase Inhibition, Tubulin Polymerization Inhibition | [1][5][6] |
| Immuno-oncology | C-2 Carboxylic Acids/Amides | Lymphoid Tyrosine Phosphatase (LYP/PTPN22) Inhibition | [7] |
| Anti-osteoporosis | C-5 Carboxamides | Cyclin-dependent kinase 8 (CDK8) Inhibition | [8] |
| Antimicrobial | Halogenated Esters/Amides | Disruption of microbial cell processes | [2][9] |
| Antiviral | Various | Inhibition of viral replication enzymes | [2][3] |
In-Depth Focus: Immuno-oncology Applications
A groundbreaking application of this scaffold is in cancer immunotherapy. Recently, derivatives of benzofuran-2-carboxylic acid were identified as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP), also known as PTPN22.[7] LYP is a key negative regulator of the T-cell receptor (TCR) signaling pathway. By inhibiting LYP, these compounds can lower the activation threshold for T-cells, enhancing the body's natural anti-tumor immune response.[7]
Caption: Simplified TCR signaling and the inhibitory action of benzofuran derivatives on LYP.
SAR Insights for LYP Inhibition:
-
The benzofuran-2-carboxylic acid moiety acts as a potent phosphotyrosine (pTyr) mimic, which is crucial for binding to the active site of the phosphatase.[7]
-
Modifications to the benzene portion of the scaffold can be used to enhance potency and selectivity.
-
Converting the carboxylic acid to an amide or ester can modulate cell permeability and pharmacokinetic properties while potentially retaining activity.
Part III: Experimental Design and Validation
A robust and logical experimental workflow is critical for advancing a compound from initial synthesis to a viable drug candidate.
Workflow for Screening and Validation
The development of novel this compound analogs follows a standard, albeit rigorous, drug discovery cascade. The process is iterative, with data from biological assays feeding back to inform the design of the next generation of compounds.
Caption: A typical drug discovery workflow for novel benzofuran derivatives.
Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This is a foundational assay to determine the general anticancer activity of new analogs. The MTS assay is a colorimetric method for assessing cell viability.
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Self-Validation: Include wells with media only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
-
Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well. Incubate for 1-4 hours at 37°C.
-
Causality: Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium compound into a colored formazan product. The amount of color is directly proportional to the number of living cells.
-
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The this compound scaffold is a validated and highly tractable starting point for the development of new chemical entities. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the high-impact field of immuno-oncology, make it an area of intense research interest.[7] Future efforts will likely focus on fine-tuning the SAR to develop highly selective inhibitors for targets like LYP and CDK8, optimizing pharmacokinetic profiles for oral bioavailability, and exploring synergistic combinations with existing therapies, such as PD-1/PD-L1 checkpoint inhibitors.[7][8] The continued exploration of this privileged core holds significant promise for delivering next-generation therapeutics.
References
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
- Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (n.d.). Acta Poloniae Pharmaceutica. [Link]
- Natural source, bioactivity and synthesis of benzofuran deriv
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014). Journal of Chemistry. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). European Journal of Medicinal Chemistry. [Link]
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2022).
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]
- Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. (2019).
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Semantic Scholar. [Link]
- Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. (2017).
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals. [Link]
- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2021). Chemical & Pharmaceutical Bulletin. [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. This compound | 10242-08-7 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 7. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-Methoxybenzofuran-2-carboxylic Acid
Abstract
This document provides a detailed protocol for the synthesis of 5-Methoxybenzofuran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy commences with the commercially available 5-methoxysalicylaldehyde and proceeds through a two-step sequence involving an initial O-alkylation followed by an intramolecular cyclization and subsequent saponification. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and practical troubleshooting advice to ensure a reliable and efficient synthesis.
Introduction and Scientific Context
Benzofuran derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] Specifically, benzofuran-2-carboxylic acids serve as critical intermediates in the development of potential treatments for a range of conditions, including cancer and central nervous system disorders.[3][4] this compound (CAS No: 10242-08-7) is a key precursor for more complex molecular architectures.[5][6]
The synthesis described herein is a robust and widely adopted method that begins with 5-methoxysalicylaldehyde (also known as 2-hydroxy-5-methoxybenzaldehyde).[7] The strategy relies on the formation of an intermediate ester, ethyl 5-methoxybenzofuran-2-carboxylate, which is then hydrolyzed to the target carboxylic acid. This approach is favored for its high yields and operational simplicity.[8]
Synthetic Strategy and Mechanistic Overview
The conversion of 5-methoxysalicylaldehyde to this compound is efficiently achieved in two primary stages. The overall workflow is depicted below.
Diagram: Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Mechanistic Rationale:
-
O-Alkylation: The synthesis begins with the deprotonation of the acidic phenolic hydroxyl group of 5-methoxysalicylaldehyde by a weak base, typically anhydrous potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in a classic Williamson ether synthesis. This step forms the key intermediate, ethyl 2-(2-formyl-4-methoxyphenoxy)acetate.[8]
-
Intramolecular Condensation & Cyclization: The aldehyde group and the active methylene group of the newly formed ether are now positioned for an intramolecular condensation reaction. Under the reaction conditions, a base abstracts a proton from the carbon alpha to both the ester and the phenyl ring, creating a carbanion. This carbanion then nucleophilically attacks the aldehyde carbonyl carbon, leading to cyclization. Subsequent dehydration yields the stable aromatic benzofuran ring system.[9]
-
Saponification: The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to its corresponding carboxylate salt. The reaction mixture is then acidified to protonate the carboxylate, precipitating the final product, this compound, which can be isolated by filtration.[8]
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |
| 5-Methoxysalicylaldehyde | 672-13-9 | C₈H₈O₃ | 152.15 | Starting Material. Irritant. |
| Ethyl Bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | Lachrymator. Toxic. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous form is critical. |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous. Polar aprotic solvent. |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Solvent for hydrolysis. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Corrosive. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated or 1N solution. |
| Chloroform (CHCl₃) | 67-66-3 | CHCl₃ | 119.38 | For extraction/chromatography. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous, for drying. |
Step 1: Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxysalicylaldehyde (3.0 g, 19.7 mmol) and anhydrous potassium carbonate (3.3 g, 23.9 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension.
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add ethyl bromoacetate (3.3 g, 2.2 mL, 19.7 mmol) dropwise over 10 minutes. Causality Note: The dropwise addition at low temperature helps to control the initial exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Then, transfer the flask to a preheated oil bath at 60 °C and stir for 12 hours.[8]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.[10]
-
Work-up: After 12 hours, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude solid can be dissolved in chloroform (or ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Further purification can be achieved by silica gel column chromatography to yield a yellow solid.[8] A typical yield is around 75%.
Step 2: Saponification to this compound
-
Reaction Setup: Dissolve the ethyl 5-methoxybenzofuran-2-carboxylate (e.g., 3.0 g, 12.8 mmol) obtained from Step 1 in 30 mL of 1,4-dioxane in a 100 mL round-bottom flask.[8]
-
Base Addition: Add 15 mL of a 1N aqueous sodium hydroxide solution (15 mmol NaOH). Insight: Using a mixture of dioxane and water ensures the organic ester is soluble while allowing the aqueous base to perform the hydrolysis.
-
Reaction: Stir the solution vigorously at room temperature for 2 hours. The reaction mixture should become homogeneous as the ester is consumed.
-
Solvent Removal: Remove the dioxane from the reaction mixture using a rotary evaporator.
-
Acidification: Pour the remaining aqueous solution into a beaker containing ice water. While stirring, slowly acidify the solution to a pH of 2 using 1N hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry in a vacuum oven.[8] A typical yield for this step is over 90%.
-
Characterization: The final product, this compound, should be a white to off-white solid. Its identity and purity can be confirmed by melting point (212-214 °C), ¹H NMR, and ¹³C NMR spectroscopy.[5]
Summary of Critical Parameters and Troubleshooting
| Parameter | Step 1 (Esterification) | Step 2 (Saponification) | Rationale & Troubleshooting |
| Base | Anhydrous K₂CO₃ (1.2 eq) | NaOH (1.2 eq) | K₂CO₃ must be anhydrous to prevent side reactions. Insufficient base in either step will lead to an incomplete reaction. |
| Temperature | 0 °C then 60 °C | Room Temperature | Initial cooling in Step 1 controls exothermicity. Heating drives the reaction to completion. Step 2 proceeds efficiently at RT. |
| Reaction Time | 12 hours | 2 hours | Monitor by TLC. If the reaction stalls, consider adding more base or extending the reaction time. |
| Purification | Precipitation, Chromatography | Precipitation, Recrystallization | For high purity, chromatography of the ester is recommended. The final acid is often pure after precipitation but can be recrystallized from ethanol/water if needed. |
Safety and Handling
-
Ethyl bromoacetate is a potent lachrymator and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Avoid contact.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
-
Always wear appropriate PPE throughout the synthesis.
Conclusion
The described two-step protocol provides a reliable and high-yielding pathway for the synthesis of this compound from 5-methoxysalicylaldehyde. By carefully controlling the reaction parameters and understanding the underlying chemical principles, researchers can effectively produce this valuable intermediate for applications in pharmaceutical and materials development.
References
- Wikipedia. (2023). Perkin rearrangement.
- Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
- Krawiecka, M., et al. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica - Drug Research.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1585.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Wikipedia. (2023). 2-Hydroxy-5-methoxybenzaldehyde.
- Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- PubChem. (n.d.). 5-Methoxybenzo[f][13]benzofuran-2-carboxylic acid.
- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
- Roman, G. (2022). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540.
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- PubChem. (n.d.). 5-(Methoxycarbonyl)furan-2-carboxylic acid.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. jocpr.com [jocpr.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10242-08-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. This compound | 10242-08-7 [chemicalbook.com]
- 7. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Purification of 5-Methoxybenzofuran-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxybenzofuran-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this compound is paramount for achieving reliable and reproducible results in downstream applications, including drug discovery and synthesis of complex organic molecules. This document provides a comprehensive guide to the purification of this compound, detailing three primary methodologies: acid-base extraction, recrystallization, and column chromatography. Each protocol is presented with step-by-step instructions, an explanation of the underlying chemical principles, and expert insights to ensure robust and efficient purification.
Introduction and Physicochemical Profile
This compound (MFCA) is an aromatic compound featuring a benzofuran core, a carboxylic acid group at the 2-position, and a methoxy group at the 5-position. This substitution pattern makes it a valuable intermediate for synthesizing a variety of biologically active molecules.[1] Impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with subsequent reactions and biological assays.[2] Therefore, effective purification is a critical step following its synthesis.
The choice of purification method is dictated by the compound's physical properties and the nature of the impurities present.[2] A summary of MFCA's key properties is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₄ | [3][4] |
| Molecular Weight | 192.17 g/mol | [3][4][5] |
| Appearance | Off-white to light yellow solid | [3][4] |
| Melting Point | 212-214 °C | [4][6] |
| pKa (Predicted) | 3.06 ± 0.30 | [3] |
| Solubility | Low in water and nonpolar solvents (e.g., hexane). Soluble in many polar organic solvents (e.g., Dioxane, Chloroform, DMSO, DMF).[3][7] |
Strategic Approach to Purification
The primary impurities in a crude sample of MFCA typically depend on the synthetic route but often include neutral organic molecules (e.g., unreacted precursors, side-products) or other acidic/basic compounds.[2] The purification strategy should be selected to effectively remove these specific contaminants.
-
Acid-Base Extraction: This is the most effective and highly recommended first-line technique for separating carboxylic acids from neutral or basic impurities.[8][9] It leverages the acidic nature of the carboxyl group to reversibly form a water-soluble salt.
-
Recrystallization: Ideal for removing small amounts of impurities that have different solubility profiles from the desired compound in a specific solvent or solvent system. It is often employed as a final polishing step after an initial bulk purification.[10]
-
Column Chromatography: A high-resolution technique used when simpler methods fail, particularly for separating compounds with very similar polarities.[2]
Protocol 1: Purification by Acid-Base Extraction
This protocol is based on the principle that the acidic proton of the carboxylic acid can be removed by a weak base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are washed away. The carboxylic acid is then regenerated by re-acidification.[11]
Causality and Rationale
We use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base (e.g., NaOH). This is a deliberate choice to selectively deprotonate the relatively strong carboxylic acid (pKa ~3-4) without reacting with potentially present, much weaker acids like phenols (pKa ~10).[8][11] Cooling the aqueous solution before re-acidification is crucial to manage the exothermic nature of the neutralization reaction and to decrease the solubility of the final product, maximizing its precipitation.[2]
Caption: Workflow for Acid-Base Extraction of this compound.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude MFCA solid in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material), in a beaker or flask.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release the pressure from the evolved CO₂ gas.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer (bottom) contains the sodium salt of your carboxylic acid, while the organic layer (top) contains neutral impurities.[9]
-
Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete extraction, add another portion (approx. half the original volume) of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake, allow to separate, and combine this second aqueous extract with the first.[2] The organic layer can now be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The this compound will precipitate as a solid. Continue adding HCl until the solution is acidic (test with pH paper, target pH ≈ 2).[12]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C), until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent, while impurities remain in solution or are removed via hot filtration.[10] A solvent system of ethyl acetate and a nonpolar anti-solvent like petroleum ether or hexane is often effective for compounds like MFCA.[3]
Causality and Rationale
The selection of an appropriate solvent is the most critical step. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Using a two-solvent system (a "good" solvent where the compound is soluble and a "bad" anti-solvent where it is not) provides fine control over the saturation point. Slow cooling is essential to allow for the formation of a pure crystalline lattice, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 10242-08-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 5-Methoxybenzofuran-2-carboxylic acid
Introduction
5-Methoxybenzofuran-2-carboxylic acid (C₁₀H₈O₄, Molar Mass: 192.17 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its physicochemical properties, which are critical for any downstream application, from drug development to organic electronics.
This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound. We will delve into the principles, experimental protocols, and expected data for a multi-technique approach, ensuring the highest level of scientific rigor and confidence in the analytical results.
Physicochemical Properties
A foundational understanding of the basic physical properties of this compound is essential before commencing detailed analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | |
| Molar Mass | 192.17 g/mol | |
| Appearance | Solid | |
| Melting Point | ~212 °C | [1] |
| Predicted XlogP | 2.4 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for unambiguous structure confirmation.
Rationale for NMR Analysis
For this compound, ¹H NMR will reveal the substitution pattern on the aromatic ring and the presence of the methoxy and carboxylic acid protons. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic for the 5-methoxy substitution pattern. ¹³C NMR will confirm the carbon skeleton, including the quaternary carbons of the benzofuran ring and the carbonyl carbon of the carboxylic acid.
Predicted NMR Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Carboxylic Acid | ~13.0 | br s | 1H, -COOH |
| Aromatic | ~7.6 | d | 1H, H-7 |
| Aromatic | ~7.5 | s | 1H, H-3 |
| Aromatic | ~7.2 | d | 1H, H-4 |
| Aromatic | ~7.0 | dd | 1H, H-6 |
| Methoxy | ~3.8 | s | 3H, -OCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Carbonyl | ~162 | C=O | |
| Aromatic | ~156 | C-5 | |
| Aromatic | ~150 | C-7a | |
| Aromatic | ~146 | C-2 | |
| Aromatic | ~122 | C-3a | |
| Aromatic | ~118 | C-7 | |
| Aromatic | ~112 | C-6 | |
| Aromatic | ~110 | C-3 | |
| Aromatic | ~104 | C-4 | |
| Methoxy | ~56 | -OCH₃ |
Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.[6]
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Rationale for MS Analysis
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition (C₁₀H₈O₄) by providing a highly accurate mass measurement of the molecular ion. Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. ESI is a softer ionization technique, which is likely to yield a prominent molecular ion peak, while EI may induce more fragmentation, offering clues about the molecule's structure.
Predicted Mass Spectrometry Data
The predicted monoisotopic mass of this compound is 192.04225 Da.[2]
Table 2: Predicted m/z values for common adducts in ESI-MS
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.04953 |
| [M+Na]⁺ | 215.03147 |
| [M-H]⁻ | 191.03497 |
| [M+NH₄]⁺ | 210.07607 |
Data sourced from PubChem predictions.[2]
Expected Fragmentation Pattern (EI-MS): Under electron ionization, carboxylic acids can undergo characteristic fragmentation.[7][8] For this compound, key fragmentation pathways could include:
-
Loss of -OH (M-17): leading to a fragment at m/z 175.
-
Loss of -COOH (M-45): resulting in a fragment at m/z 147.
-
Decarboxylation (-CO₂): although less common for the molecular ion, can occur from fragments.
Experimental Protocol: LC-MS (ESI)
Caption: Workflow for LC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of a compound and for quantification. A robust HPLC method is crucial for quality control.
Rationale for HPLC Analysis
A reverse-phase HPLC method will be developed to separate this compound from any potential impurities, starting materials, or side products from its synthesis. The carboxylic acid moiety allows for good interaction with polar mobile phases, while the benzofuran core provides the necessary hydrophobicity for retention on a C18 stationary phase.
Experimental Protocol: HPLC Purity Assessment
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Rationale for parameter selection: A C18 column is a standard choice for reverse-phase chromatography.[9] The gradient elution ensures that both polar and non-polar impurities can be resolved. Formic acid is used to suppress the ionization of the carboxylic acid, leading to sharper peaks.[10] UV detection is suitable due to the aromatic nature of the benzofuran ring system.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FT-IR Analysis
The FT-IR spectrum of this compound will provide clear evidence for the key functional groups: the carboxylic acid (both O-H and C=O stretches) and the aromatic C-H and C=C bonds, as well as the C-O stretches of the ether and furan ring.
Predicted FT-IR Data
Table 4: Predicted FT-IR Peak Assignments
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 2500-3300 | O-H stretch (Carboxylic acid) | Very broad |
| ~3100 | C-H stretch (Aromatic) | Medium |
| ~2950 | C-H stretch (Methyl) | Medium |
| 1680-1710 | C=O stretch (Carboxylic acid dimer) | Strong, sharp |
| ~1600, ~1480 | C=C stretch (Aromatic ring) | Medium to strong |
| ~1250, ~1030 | C-O stretch (Aryl ether & furan) | Strong |
These predictions are based on typical functional group absorption regions.[6][11][12] The broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid.[6]
Experimental Protocol: FT-IR (ATR)
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum.
Additional Characterization Techniques
For a truly comprehensive analysis, particularly in a regulatory or drug development setting, the following techniques should also be considered.
Elemental Analysis
This technique provides the percentage composition of elements (C, H, O) in the compound, which can be compared to the theoretical values to confirm the empirical formula.
Table 5: Theoretical Elemental Composition of C₁₀H₈O₄
| Element | Theoretical % |
| Carbon (C) | 62.50% |
| Hydrogen (H) | 4.20% |
| Oxygen (O) | 33.30% |
Calculated from the molecular formula.[13]
Thermal Analysis (TGA/DSC)
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of the compound. A sharp melting endotherm is indicative of a pure, crystalline substance.[14] For this compound, a sharp endotherm is expected around its reported melting point of 212 °C.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profile.[14] The TGA thermogram would show the temperature at which the compound begins to decompose.
UV-Vis Spectroscopy
Due to its extended conjugated system, this compound is expected to absorb UV radiation. A UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, can be used for quantitative analysis (e.g., using a Beer-Lambert law calibration curve) and as a supplementary identification tool. The spectrum of benzofuran derivatives typically shows absorption bands around 280-290 nm.[15]
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. The combination of NMR for structural elucidation, mass spectrometry for molecular weight and formula confirmation, HPLC for purity assessment, and FT-IR for functional group identification provides a robust and reliable dataset to confirm the identity and quality of this important chemical entity. Further analysis by elemental, thermal, and UV-Vis techniques can provide additional layers of confirmation, which are often required in regulated environments. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers working with this compound and its derivatives.
References
- (C10H8O4)n (Polyethylene terephthalate) molar mass. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- 3,4-Dihydro-2,5-benzodioxocin-1,6-dione | C10H8O4 | CID 77861 - PubChem. (n.d.).
- This compound (C10H8O4) - PubChemLite. (n.d.).
- FTIR Functional Group Database Table with Search - InstaNANO. (n.d.).
- CID 12776800 | C10H8O4 - PubChem. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Table of Characteristic IR Absorptions. (n.d.).
- Exploring the Different Mobile Phases in HPLC - Veeprho. (2025, February 2).
- 5-Methoxybenzo[f][17]benzofuran-2-carboxylic acid | C14H10O4 - PubChem. (n.d.).
- C10H8O4 - Wikipedia. (n.d.).
- mass spectra - fragmentation patterns - Chemguide. (n.d.).
- Typical UV spectra of the different compound types -from left to right... - ResearchGate. (n.d.).
- H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl) - ResearchGate. (n.d.).
- Medical Laboratory Technology Journal. (2022, March 1).
- A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance‐excipient compatibility. (2022, December 5).
- multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020, June 8).
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30).
- 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid - PubChemLite. (n.d.).
- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25).
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (n.d.).
- Benzofuran-2-carboxylic acid - the NIST WebBook. (n.d.).
- Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation - ResearchGate. (n.d.).
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1).
- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - The Royal Society of Chemistry. (n.d.).
- Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... - ResearchGate. (n.d.).
- Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. (2025, August 6).
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC - NIH. (2024, January 4).
- 5-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (C10H10O4) - PubChemLite. (n.d.).
Sources
- 1. This compound | 10242-08-7 [chemicalbook.com]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. veeprho.com [veeprho.com]
- 10. cipac.org [cipac.org]
- 11. instanano.com [instanano.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. webqc.org [webqc.org]
- 14. d-nb.info [d-nb.info]
- 15. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
Application Note: Structural Characterization of 5-Methoxybenzofuran-2-carboxylic acid using 1H NMR Spectroscopy
<
Abstract
This application note provides a detailed guide for the structural characterization of 5-Methoxybenzofuran-2-carboxylic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a robust methodology from sample preparation to spectral interpretation. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide ensures both technical accuracy and practical utility.
Introduction: The Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] For a substituted benzofuran derivative like this compound, ¹H NMR provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. This allows for unambiguous confirmation of the compound's identity and purity.
The structure of this compound presents several key features that are readily distinguishable by ¹H NMR: a carboxylic acid proton, a methoxy group, and protons on the fused aromatic and furan rings. The chemical shift of each proton is highly sensitive to its local electronic environment, which is influenced by the electronegativity of nearby atoms and the effects of aromatic ring currents.[2][3][4]
Experimental Protocol: From Sample Preparation to Data Acquisition
A high-quality NMR spectrum is contingent upon meticulous sample preparation.[5][6] The following protocol outlines the steps to ensure optimal results.
Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL[5]
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
NMR Spectrometer (300 MHz or higher recommended)
Rationale for Solvent Selection
The choice of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte's peaks.[5][6][7] For this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often a suitable choice due to its ability to dissolve polar compounds and the tendency for the acidic carboxylic proton to be observed as a distinct, exchangeable peak. Chloroform-d (CDCl₃) is another common option, though the carboxylic acid proton may exchange more rapidly or appear at a different chemical shift.
Step-by-Step Sample Preparation Workflow
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound. While smaller quantities can be used, this amount ensures a good signal-to-noise ratio for a timely acquisition.[5][8]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent.[5]
-
Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for acquiring a high-resolution spectrum.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube.[8] The presence of solid particles can distort the magnetic field homogeneity, leading to broadened spectral lines.
-
Sample Labeling: Clearly label the NMR tube with the sample identity and solvent used.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient for a sample of this concentration.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The interpretation of the spectrum involves analyzing three key features: chemical shift (δ), integration, and signal multiplicity (splitting pattern).
Molecular Structure and Proton Assignments
To facilitate the analysis, the protons in this compound are labeled as follows:
Caption: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Spectral Data
The expected chemical shifts, multiplicities, and integrations for the protons of this compound are summarized in the table below. These predictions are based on established chemical shift ranges for various functional groups.[3][9][10]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| -COOH | 9.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[11][12][13] |
| H-4 | ~7.5 | Doublet (d) | 1H | Aromatic proton ortho to the furan oxygen, deshielded by the ring current. |
| H-7 | ~7.4 | Doublet (d) | 1H | Aromatic proton meta to the methoxy group and ortho to the furan oxygen. |
| H-3 | ~7.2 | Singlet (s) | 1H | Proton on the furan ring, its chemical shift is characteristic of benzofuran systems.[14] |
| H-6 | ~7.0 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to the methoxy group, shielded by its electron-donating effect. |
| 5-OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | The methoxy group protons are shielded compared to aromatic protons and appear as a sharp singlet.[15][16] |
Detailed Spectral Interpretation
-
Carboxylic Acid Proton (-COOH): This proton typically appears at a very downfield chemical shift (δ 9-13 ppm) due to strong deshielding from the adjacent carbonyl group and oxygen atom.[11][12][13] Its signal is often broad and may disappear upon addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.
-
Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will appear in the aromatic region (δ 7-8 ppm).[2][17] Their precise chemical shifts and coupling patterns are determined by their position relative to the electron-donating methoxy group and the fused furan ring. The ortho, meta, and para relationships will result in characteristic doublet and doublet of doublets splitting patterns.
-
Furan Proton (H-3): The proton on the furan ring (H-3) is expected to resonate in a region typical for benzofuran protons.[14] It is anticipated to be a singlet as it lacks adjacent protons to couple with.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will therefore appear as a single, sharp peak (a singlet) with an integration value of 3H.[15] Their chemical shift, typically around 3.8-4.0 ppm, is characteristic of methoxy groups attached to an aromatic ring.[15][16]
Conclusion
¹H NMR spectroscopy provides a definitive method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity and purity of their synthesized compound. The distinct signals for the carboxylic acid, methoxy, and ring protons, each with their characteristic chemical shift, integration, and multiplicity, collectively serve as a unique fingerprint for the molecule.
References
- Chemical Shift in 1H NMR - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
- Methoxy groups just stick out - ACD/Labs. (n.d.). ACD/Labs. [Link]
- Chemical shifts - UCL. (n.d.). UCL. [Link]
- 5-Methoxybenzo[f][12]benzofuran-2-carboxylic acid | C14H10O4 - PubChem. (n.d.). PubChem. [Link]
- NMR Sample Preparation. (n.d.). University of Arizona. [Link]
- How to Interpret Chemical Shift in the 1H NMR (O Chem) - YouTube. (2021). YouTube. [Link]
- 1H NMR Chemical Shift - YouTube. (2020). YouTube. [Link]
- 1H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. (n.d.).
- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). UCL. [Link]
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
- 1H NMR chemical shifts of carboxylic acids and carboxylate ligands in... - ResearchGate. (n.d.).
- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
- NMR Analysis of Substituted Benz... - Oregon State University. (n.d.).
- 1H NMR Chemical Shift - Oregon State University. (n.d.).
- The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchGate. (2008).
- NMR Sample Preparation - Western University. (n.d.). Western University. [Link]
- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024). Nanalysis. [Link]
- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.).
- NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
- Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-River Falls. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
- Proton NMR Table - MSU chemistry. (n.d.).
- 5-Methoxyfuran-2-carboxylic acid | C6H6O4 | CID 771107 - PubChem. (n.d.). PubChem. [Link]
- 5-Methylsulfanylmethyl-benzofuran-2-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
- 5-(Methoxycarbonyl)furan-2-carboxylic acid | C7H6O5 | CID 11435181 - PubChem. (n.d.). PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Proton NMR Table [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5-Methoxybenzofuran-2-carboxylic acid
Abstract
5-Methoxybenzofuran-2-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Its structural integrity and purity are paramount for its efficacy and safety in downstream applications. This document provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail a robust methodology, from sample preparation to data interpretation, offering insights into the characteristic fragmentation patterns that enable unambiguous identification and structural confirmation. This guide is intended for researchers, analytical chemists, and drug development professionals seeking a reliable protocol for the characterization of benzofuran derivatives.
Introduction: The Significance of Structural Verification
This compound (MW: 192.17 g/mol , Formula: C₁₀H₈O₄) belongs to the benzofuran class of compounds, a scaffold present in numerous pharmacologically active molecules.[1] The precise characterization of its chemical structure is a critical step in quality control, metabolite identification, and understanding its structure-activity relationship (SAR). Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.[2]
Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar, thermally labile molecules like this compound, as it typically preserves the molecular ion, providing crucial molecular weight information.[2] Subsequent fragmentation via tandem mass spectrometry (MS/MS) induces predictable bond cleavages, generating a "fingerprint" spectrum that is unique to the molecule's structure. This application note outlines an optimized protocol using ESI-MS/MS to elucidate the structure of this target analyte.
Experimental Methodology
The overall analytical workflow is designed to ensure reproducibility and accuracy, from initial sample handling to final data analysis.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Sample Preparation Protocol
The goal of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for the mass spectrometer, preventing contamination and ensuring optimal ionization.[3]
-
Step 1: Stock Solution Preparation.
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Rationale: Methanol is a volatile organic solvent compatible with both the C18 reverse-phase column and the ESI source.[4]
-
-
Step 2: Working Solution Preparation.
-
Perform a serial dilution of the stock solution with a 50:50 mixture of LC-MS grade acetonitrile and water containing 0.1% formic acid.
-
A final concentration of 1-10 µg/mL is recommended for direct infusion or LC-MS analysis.[3]
-
Rationale: The addition of water and acetonitrile mimics typical mobile phase conditions, ensuring sample solubility. Formic acid aids in protonation for positive ion mode, though for carboxylic acids, negative ion mode is often preferred.
-
-
Step 3: Filtration.
-
Filter the final working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Rationale: Filtration removes any particulates that could clog the LC column or the mass spectrometer's sample capillary, which is crucial for maintaining system performance and longevity.[4]
-
Liquid Chromatography & Mass Spectrometry Parameters
The following parameters provide a robust starting point for analysis and can be further optimized based on the specific instrumentation used.
| LC Parameters | Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Parameters | Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Capillary Voltage | -3.0 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 325 °C |
| Nebulizer Pressure | 35 psi |
| Full Scan (MS1) Range | m/z 50 - 300 |
| Product Ion Scan (MS2) | Precursor Ion: m/z 191.0; Collision Energy: 10-30 eV |
Rationale: A C18 column provides excellent retention and separation for moderately polar aromatic compounds. The gradient elution ensures that the analyte is sharply eluted, improving peak shape and sensitivity. Negative ion mode is chosen because the carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ ion, which often provides higher sensitivity for this class of compounds.[5] Collision energy is varied to generate a rich fragmentation spectrum for structural confirmation.
Results and Discussion: Deciphering the Mass Spectrum
Molecular Ion Identification
In negative ion mode ESI, this compound (C₁₀H₈O₄) is expected to deprotonate, yielding a prominent molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 191.03. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing an exact mass measurement.
-
Theoretical Exact Mass: 192.0423
-
Expected [M-H]⁻ Ion (Monoisotopic): 191.0350
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 191.0 will induce fragmentation. Based on the known fragmentation rules for carboxylic acids and benzofuran derivatives, several characteristic neutral losses are anticipated.[6][7] The most energetically favorable cleavages involve the carboxylic acid and methoxy functional groups.
Caption: Predicted primary fragmentation pathways for the [M-H]⁻ ion of this compound.
-
Loss of Carbon Dioxide (CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[8] This cleavage is highly favorable as it results in a stable carbanion on the benzofuran ring system. This would produce a major fragment ion at m/z 147.0 .
-
Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can occur, leading to the loss of a methyl radical (15 Da). This results in a fragment ion at m/z 176.0 . While less common in negative mode than the loss of formaldehyde (CH₂O) in positive mode, it is a plausible pathway.[7]
-
Sequential Loss of Carbon Monoxide (CO): Following the initial loss of CO₂, the resulting fragment at m/z 147.0 can undergo further fragmentation. A common pathway for furan-containing ions is the loss of carbon monoxide (28 Da), which would yield a fragment at m/z 119.0 .[9]
Summary of Expected Ions
| Ion Description | Proposed Formula | Calculated m/z (Monoisotopic) | Fragmentation Pathway |
| Precursor Ion [M-H]⁻ | C₁₀H₇O₄⁻ | 191.0350 | Deprotonation |
| Fragment A | C₉H₇O₂⁻ | 147.0451 | [M-H]⁻ - CO₂ |
| Fragment B | C₉H₄O₄⁻ | 176.0064 | [M-H]⁻ - •CH₃ |
| Fragment C | C₈H₇O⁻ | 119.0502 | [M-H]⁻ - CO₂ - CO |
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reliability of this analytical method, the following quality control measures should be integrated into the protocol:
-
Blank Injections: Run a solvent blank (e.g., 50:50 acetonitrile:water) before and after the sample to check for system contamination and carryover.[3]
-
Internal Standard: For quantitative analysis, the use of a deuterated or ¹³C-labeled internal standard of the analyte is highly recommended to account for matrix effects and variations in ionization efficiency.
-
High-Resolution Mass Spectrometry (HRMS): Whenever possible, utilize an HRMS instrument (e.g., Q-TOF or Orbitrap). Confirming the measured mass of the precursor and fragment ions to within 5 ppm of their theoretical values provides strong evidence for the proposed elemental compositions.
-
Replicate Injections: Analyze the sample in triplicate to ensure the reproducibility of retention time and spectral data. The relative standard deviation (RSD) for peak area should typically be less than 15%.
Conclusion
This application note provides a detailed and robust protocol for the analysis of this compound using LC-ESI-MS/MS. The outlined methods for sample preparation, chromatographic separation, and mass spectrometric analysis are grounded in established analytical principles. By examining the characteristic fragmentation pattern—primarily the neutral loss of carbon dioxide—researchers can confidently identify and structurally characterize this important molecule. The integration of quality control checks ensures that the data generated is both accurate and reliable, supporting critical decision-making in research and development environments.
References
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Mass Spectrometry Research Facility. (n.d.).
- Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Dias, F. G., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 20(19), 2931-2938.
- TETRAHEDRON CHEMISTRY CLASSES. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Sigma-Aldrich. (n.d.). This compound.
- NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. whitman.edu [whitman.edu]
- 7. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 5-Methoxybenzofuran-2-carboxylic Acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 5-Methoxybenzofuran-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described method is designed for precision, accuracy, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This document provides a comprehensive protocol, from sample preparation to data analysis, and outlines a validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Analytical Imperative
This compound is a crucial building block in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount, as any impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for quality control in a regulated environment. This note addresses this need by providing a detailed HPLC method specifically developed for this compound.
The core challenge in analyzing acidic compounds like this compound lies in controlling their ionization state to achieve reproducible retention and symmetrical peak shapes. This is accomplished by manipulating the mobile phase pH. The method described herein is built on this fundamental principle to ensure robust performance.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₄ | |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 212-214 °C | |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[2] Expected to have low solubility in nonpolar solvents and pH-dependent aqueous solubility.[3] | , |
| pKa (Predicted) | ~3.5 - 4.5 (Estimated based on similar aromatic carboxylic acids) | N/A |
Chromatographic Method and Rationale
A reversed-phase HPLC method with UV detection was selected for its wide applicability and suitability for aromatic compounds.
Rationale for Method Selection
-
Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC, ideal for separating moderately polar to non-polar compounds like this compound.[4]
-
C18 Column: A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for the benzofuran ring system, allowing for effective separation from more polar or less retained impurities.[4]
-
Acidified Mobile Phase: The key to analyzing carboxylic acids is to suppress their ionization. By maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form.[5][6] This results in consistent retention times and improved peak symmetry. Phosphoric acid is chosen as the modifier for its effectiveness in this pH range and its compatibility with UV detection.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of any potential late-eluting, more hydrophobic impurities, while still providing good resolution of early-eluting polar impurities. This is crucial for a stability-indicating method.[7]
-
UV Detection: The benzofuran moiety contains a strong chromophore, making UV detection a sensitive and appropriate choice. The maximum absorbance wavelength (λmax) should be determined experimentally but is anticipated to be in the range of 250-300 nm.
Recommended HPLC Parameters
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC System with UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30% to 80% B, 15-18 min: 80% B, 18-18.1 min: 80% to 30% B, 18.1-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Standard Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well. This yields a stock solution of approximately 100 µg/mL.
-
Further dilutions can be made from this stock solution to prepare calibration standards.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2-4 as described for the standard preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Caption: Experimental workflow for HPLC analysis.
Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a comprehensive validation should be performed in accordance with ICH Q2(R1) guidelines.[6]
Caption: Key parameters for method validation.
Specificity (Stability-Indicating)
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Forced Degradation Study: Subject the this compound sample to stress conditions to induce degradation. The goal is to achieve 5-10% degradation of the parent compound.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (resolution > 1.5) and from each other. Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally pure in all stressed samples.
Linearity
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Analyze each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Procedure: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) across the linear range.
-
Analysis: Analyze nine determinations in total (3 concentrations, 3 replicates each).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be experimentally verified by analyzing a standard at this concentration and ensuring it meets acceptable criteria for accuracy and precision.
Robustness
-
Procedure: Intentionally vary critical method parameters to assess the method's reliability during normal use.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor variations.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and specific protocol for the purity determination of this compound. The systematic approach, grounded in chromatographic theory and aligned with ICH validation guidelines, ensures that the method is suitable for its intended purpose in a quality control environment. Adherence to this protocol will enable researchers and drug development professionals to confidently assess the purity and stability of this important pharmaceutical intermediate.
References
- Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
- European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Phenomenex. Reversed Phase HPLC Columns. [Link]
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Biotage. (2023).
- Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- SIELC Technologies. Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column. [Link]
- Royal Society of Chemistry. (2020).
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. japsonline.com [japsonline.com]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols: Evaluating the In Vitro Anticancer Activity of 5-Methoxybenzofuran-2-carboxylic acid on MCF-7 Human Breast Cancer Cells
Introduction: The Therapeutic Potential of the Benzofuran Scaffold in Oncology
The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] In the landscape of oncology, benzofuran derivatives have emerged as a promising class of agents with potent anticancer activities against a range of human cancer cell lines.[1][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways like mTOR, induction of apoptosis, and cell cycle arrest.[4][5] This document provides a detailed guide for researchers to investigate the in vitro anticancer potential of a specific derivative, 5-Methoxybenzofuran-2-carboxylic acid, on the MCF-7 human breast adenocarcinoma cell line, a well-characterized and widely used model for estrogen receptor-positive (ER+) breast cancer.[6][7][8]
The MCF-7 cell line, established from a pleural effusion of a patient with metastatic breast cancer, is an invaluable tool for studying hormone-dependent breast cancers.[7][9] Its estrogen-responsive nature makes it particularly suitable for evaluating compounds that may interfere with hormone signaling pathways or other fundamental processes in this cancer subtype.[7][10] While the direct anticancer effects of this compound on MCF-7 cells are yet to be extensively documented, the known activities of structurally similar benzofuran derivatives provide a strong rationale for its investigation as a potential therapeutic agent.[1][5]
This guide offers a structured approach, from initial cytotoxicity screening to more in-depth mechanistic studies, to comprehensively characterize the in vitro anticancer profile of this compound.
I. Preliminary Analysis and Compound Preparation
Characterization of this compound
Prior to biological evaluation, it is imperative to ensure the purity and identity of the test compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and assess the purity of this compound.
Stock Solution Preparation
For in vitro assays, a high-concentration stock solution of the compound is typically prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
II. Cell Culture and Maintenance
MCF-7 Cell Culture
The MCF-7 cell line should be cultured under sterile conditions in a humidified incubator at 37°C with 5% CO2.[11]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and, for routine culture, 0.01 mg/mL bovine insulin.[12][13]
-
Subculture: Cells should be passaged when they reach 80-90% confluency.[9] This is typically done by washing with a phosphate-buffered saline (PBS) solution and detaching the cells with a brief incubation in a trypsin-EDTA solution.
III. Experimental Protocols
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[11][14]
Materials:
-
MCF-7 cells
-
96-well microplates
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Add 100 µL of the diluted compound solutions to the respective wells to achieve the desired final concentrations. Include vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| ... | ||
| Positive Control |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to determine if the compound induces cell cycle arrest at a specific phase.
Materials:
-
MCF-7 cells
-
6-well plates
-
Complete culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
IV. Visualization of Workflows and Potential Mechanisms
To provide a clear overview of the experimental process and potential molecular interactions, the following diagrams are presented.
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Caption: Potential mechanisms of action for this compound in MCF-7 cells.
V. Interpretation of Results and Future Directions
The data generated from these protocols will provide a comprehensive initial assessment of the in vitro anticancer activity of this compound on MCF-7 cells. A potent cytotoxic effect, coupled with the induction of cell cycle arrest and/or apoptosis, would warrant further investigation.
Future studies could explore:
-
The effect of the compound on other breast cancer cell lines, including triple-negative subtypes, to assess its spectrum of activity.
-
Western blot analysis to investigate the molecular mechanisms underlying the observed effects, such as the modulation of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).
-
In vivo studies using animal models to evaluate the compound's efficacy and safety in a more complex biological system.
References
- Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). PubMed Central. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). RSC Publishing. [Link]
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (n.d.). PubMed. [Link]
- Anticancer activity of benzofuran derivatives. (2023, April 11). RSC Advances. [Link]
- The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (n.d.). In Vivo. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. [Link]
- MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion. [Link]
- High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. (2015).
- MCF7 - ECACC cell line profiles. (n.d.). Culture Collections. [Link]
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014).
- MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). PubMed Central. [Link]
- Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. (2022, March 9). NIH. [Link]
- Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. (n.d.). Chemical Methodologies. [Link]
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 7. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 8. MCF7 | Culture Collections [culturecollections.org.uk]
- 9. MCF7 Cell Line - Creative Biogene [creative-biogene.com]
- 10. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Benzofuran Derivatives in Cortical Neurons
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Benzofuran Scaffolds in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. A confluence of pathological events, including excitotoxicity, oxidative stress, and apoptosis, underpins the neuronal death central to these conditions.[1][2] Consequently, the development of multi-target neuroprotective agents that can simultaneously modulate these interconnected pathways is a paramount goal in modern drug discovery.[3]
Benzofuran derivatives, a class of heterocyclic compounds prevalent in nature and accessible through synthesis, have emerged as a "privileged scaffold" in medicinal chemistry.[4][5][6] Numerous studies have highlighted their potent biological activities, including antioxidant, anti-inflammatory, and specific neuroprotective actions.[4][5][7][8] Certain derivatives have shown remarkable efficacy in mitigating neuronal damage in various preclinical models, positioning them as promising candidates for therapeutic development.[3][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the neuroprotective effects of novel benzofuran derivatives using primary cortical neuron cultures. We will delve into the key mechanisms of action, present detailed, field-proven protocols for cellular assays, and offer insights into data interpretation and structure-activity relationship (SAR) analysis.
Part 1: Mechanistic Landscape of Benzofuran-Mediated Neuroprotection
Understanding the molecular pathways through which benzofuran derivatives exert their protective effects is crucial for rational drug design and development. These compounds often engage multiple, synergistic mechanisms to shield neurons from lethal insults.
Attenuation of Glutamate-Induced Excitotoxicity
Excitotoxicity is a primary driver of neuronal death in acute neurological injuries like stroke and traumatic brain injury.[7] It is triggered by the excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to a massive influx of Ca²⁺, subsequent activation of catabolic enzymes, and eventual cell death.[7]
Several benzofuran-2-carboxamide derivatives have demonstrated significant protection against NMDA-induced excitotoxic damage in primary cortical neurons.[7][10] Their mechanism is often comparable to that of established NMDA antagonists like memantine, suggesting a direct or indirect modulation of the NMDA receptor signaling cascade. By preventing Ca²⁺ overload, these compounds effectively interrupt a key initiating step in the neurodegenerative process.
Caption: Benzofuran derivatives can mitigate excitotoxicity by inhibiting NMDA receptor overactivation.
Mitigation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a common pathological feature in most neurodegenerative diseases.[11] ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.
Benzofuran scaffolds are intrinsically associated with antioxidant properties.[4][5][7] Studies have shown that specific derivatives can:
-
Scavenge Free Radicals: Directly neutralize harmful radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) and inhibit lipid peroxidation.[7][10]
-
Activate Survival Pathways: Promote pro-survival signaling through pathways such as PI3K/Akt, which in turn can suppress apoptotic machinery.[8]
-
Boost Endogenous Antioxidants: Upregulate the expression of key antioxidant enzymes like heme oxygenase-1 (HO-1) and modulate the master regulator of the antioxidant response, NRF2.[11][12]
Caption: Benzofurans combat oxidative stress via radical scavenging and activating survival pathways.
Part 2: Experimental Protocols for Assessing Neuroprotection
The following protocols provide a robust workflow for screening and characterizing the neuroprotective properties of benzofuran derivatives in a primary cortical neuron model.
Workflow Overview
Caption: Experimental workflow for assessing the neuroprotection of benzofuran derivatives.
Protocol 2.1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of cortical neurons from embryonic day 17-18 (E17-18) rat pups.[13] Aseptic technique is paramount throughout.
Materials:
-
Coating Solution: Poly-D-Lysine (e.g., 50 µg/mL) and Laminin (e.g., 5 µg/mL) in sterile water.
-
Dissection Buffer: Ice-cold Hank's Balanced Salt Solution (HBSS) or PBS.
-
Enzyme Solution: Papain (20 units/mL) and DNase I (100 units/mL) in a suitable buffer.[14]
-
Enzyme Inhibitor: Ovomucoid protease inhibitor solution.
-
Culture Medium: Neurobasal medium supplemented with B27 or N21-MAX, L-glutamine, and Penicillin-Streptomycin.[14]
Procedure:
-
Plate Coating (Day -1): Coat culture plates (e.g., 96-well) with Poly-D-Lysine solution for at least 2 hours at 37°C (or overnight at 4°C). Wash 3x with sterile water. Add Laminin solution and incubate for at least 2 hours at 37°C. Aspirate completely before plating cells.
-
Rationale: Poly-D-Lysine provides a positively charged surface for initial cell attachment, while Laminin, an extracellular matrix protein, promotes neurite outgrowth and long-term neuronal survival.
-
-
Tissue Dissection (Day 0): Euthanize a timed-pregnant rat (E17-18) according to approved institutional animal care protocols. Dissect the embryos and place them in ice-cold dissection buffer.
-
Under a dissecting microscope, remove the brains and place them in a fresh dish of ice-cold buffer. Carefully peel away the meninges and isolate the cortical hemispheres.
-
Enzymatic Digestion: Transfer the cortices to the warmed enzyme solution. Incubate for 20-30 minutes at 37°C.
-
Rationale: Papain is a gentle proteolytic enzyme that effectively dissociates neuronal tissue with high cell viability compared to harsher enzymes like trypsin.
-
-
Trituration: Stop the digestion by transferring the tissue to the enzyme inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved (~10-15 passes). Avoid creating bubbles.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in pre-warmed culture medium.
-
Perform a cell count using a hemocytometer and Trypan blue to assess viability.
-
Plate the cells onto the pre-coated plates at a desired density (e.g., 70,000 cells/well for a 96-well plate).
-
Culture Maintenance: Incubate at 37°C in a 5% CO₂ humidified incubator. Perform a half-media change every 3-4 days. Experiments are typically conducted between days in vitro (DIV) 7 and 10, when cultures are mature.
Protocol 2.2: Induction of Neurotoxicity (NMDA Excitotoxicity Model)
This protocol is adapted from studies validating benzofuran-2-carboxamide derivatives.[7]
Procedure (for cells in a 96-well plate):
-
At DIV 7-10, gently wash the cultured neurons twice with Mg²⁺-free Hank's Controlled Salt Solution (HCSS).
-
Rationale: Magnesium ions block the NMDA receptor channel at resting membrane potential. Removing Mg²⁺ is essential to potentiate the excitotoxic effects of NMDA.
-
-
Prepare the treatment solutions in Mg²⁺-free HCSS:
-
Control Group: Mg²⁺-free HCSS only.
-
NMDA Group: 300 µM NMDA.
-
Test Groups: 300 µM NMDA + varying concentrations of benzofuran derivative (e.g., 10, 30, 100 µM).
-
Positive Control Group: 300 µM NMDA + 30 µM Memantine.
-
-
Add the respective treatment solutions to the wells.
-
Incubate the plate for exactly 15 minutes at 37°C.[7]
-
Rationale: A short, intense excitotoxic insult is sufficient to trigger delayed neuronal death and mimics acute ischemic conditions.
-
-
After incubation, remove the treatment solutions and wash the cells three times with the original, pre-warmed culture medium (containing Mg²⁺).
-
Return the plate to the 37°C, 5% CO₂ incubator for 24 hours before assessing cell viability.
Protocol 2.3: Assessment of Neuroprotection via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.
Procedure:
-
24 hours post-insult, prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well (for a 100 µL culture volume) and incubate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.
-
-
Aspirate the medium from the wells. Be careful not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated groups as a percentage of the control (untreated) group after subtracting the background absorbance.
Part 3: Data Interpretation and Structure-Activity Relationships (SAR)
Systematic analysis of screening data is essential for identifying lead compounds and understanding the chemical features that confer neuroprotective activity.
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The table below presents hypothetical data for a series of benzofuran derivatives, mirroring findings from published studies where substitutions at specific positions influence activity.[7][10]
| Compound ID | R² Substitution | R³ Substitution | Neuroprotection (% Viability @ 30 µM) | Antioxidant Activity (DPPH Scavenging IC₅₀) |
| 1a | -H | -H | 75 ± 4% | > 200 µM |
| 1f | -CH₃ | -H | 95 ± 5% | 150 µM |
| 1j | -H | -OH | 88 ± 6% | 45 µM |
| Lead-X | -CH₃ | -OH | 98 ± 3% | 30 µM |
| Memantine | N/A | N/A | 96 ± 4% | N/A |
Data are expressed as Mean ± SEM. Neuroprotection is relative to NMDA-treated cells.
Structure-Activity Relationship (SAR) Insights
The analysis of compound libraries often reveals key structural motifs that are critical for biological activity. Based on published findings:
-
Substitution at the R² Position: A methyl (-CH₃) group at the R² position of the phenyl ring in benzofuran-2-carboxamides can significantly enhance neuroprotective efficacy against excitotoxicity, as seen with compound 1f .[7][10]
-
Substitution at the R³ Position: A hydroxyl (-OH) group at the R³ position often imparts potent antioxidant and radical-scavenging properties, as demonstrated by compound 1j .[7][10]
These observations suggest that a compound combining these features (like the hypothetical Lead-X ) could serve as a powerful dual-function agent, possessing both anti-excitotoxic and potent antioxidant activities.[7][10] This multi-target profile is highly desirable for treating complex neurodegenerative diseases.
Conclusion and Future Directions
Benzofuran derivatives represent a versatile and highly promising chemical scaffold for the development of novel neuroprotective therapeutics. The protocols and mechanistic insights provided in this guide offer a validated framework for identifying and characterizing active compounds in a primary cortical neuron model.
Future research should focus on:
-
In Vivo Validation: Advancing lead compounds identified through these in vitro assays into animal models of neurodegeneration (e.g., stroke or Alzheimer's disease models) to assess their efficacy and pharmacokinetic properties.[2][12]
-
Expanded Mechanistic Studies: Investigating other potential targets, such as the inhibition of β-amyloid aggregation, tau pathology, or cholinesterase activity, to fully characterize the multi-target potential of promising derivatives.[3][9]
-
Lead Optimization: Synthesizing new analogs based on SAR data to further enhance potency, reduce potential toxicity, and improve blood-brain barrier permeability.
By systematically applying these methodologies, researchers can effectively explore the rich neuroprotective chemical space of benzofurans and accelerate the discovery of next-generation treatments for devastating neurological disorders.
References
- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Journal of the Korean Society for Applied Biological Chemistry. [Link]
- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). Applied Biological Chemistry. [Link]
- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). Molecules. [Link]
- Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. (2014). Free Radical Biology and Medicine. [Link]
- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2019). Frontiers in Chemistry. [Link]
- In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegener
- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). Molecules. [Link]
- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2025). ACS Chemical Neuroscience. [Link]
- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017).
- Natural source, bioactivity and synthesis of benzofuran deriv
- Strategies to expand the neuroprotective chemical space of benzofurans... (2021).
- Natural source, bioactivity and synthesis of benzofuran deriv
- Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (2018). ChemMedChem. [Link]
- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2025). ACS Chemical Neuroscience. [Link]
- Effects of benzofuran derivatives 7 and 8 on late apoptosis or necrosis... (2021).
- Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]
- Primary cortical neuron isolation and culture. (2024). protocols.io. [Link]
- Primary hippocampal and cortical neuronal culture and transfection. (2023). protocols.io. [Link]
- Primary Neuron Cultures. (2025). protocols.io. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Molecules. [Link]
Sources
- 1. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 14. Primary cortical neuron isolation and culture [protocols.io]
Application Notes and Protocols for 5-Methoxybenzofuran-2-carboxylic Acid as a Putative Kinase Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for investigating the potential of 5-Methoxybenzofuran-2-carboxylic acid as a kinase inhibitor for cancer therapy. While the broader class of benzofuran-2-carboxylic acids has demonstrated significant promise in targeting oncogenic kinases, specific data on the 5-methoxy substituted compound remains to be fully elucidated. These application notes, therefore, serve as a foundational resource for researchers, offering a scientifically grounded rationale for its investigation, along with detailed, field-proven protocols for its characterization. The following sections will detail the proposed mechanism of action, in vitro enzymatic assays, cell-based assays to determine effects on cancer cell viability and signaling, and western blot analysis to probe downstream pathway modulation.
Introduction: The Rationale for Investigating this compound
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties by inhibiting various protein kinases.[1][2]
Specifically, the benzofuran-2-carboxylic acid moiety has been identified as a key pharmacophore for the inhibition of several oncogenic kinases, including Pim-1 and VEGFR-2.[3][4] Pim-1 is a serine/threonine kinase that is overexpressed in many solid and hematological tumors and plays a crucial role in cell cycle progression and the inhibition of apoptosis.[5][6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4]
While direct experimental evidence for this compound is emerging, computational docking studies on the broader class of benzofuran-2-carboxylic acids suggest a favorable binding mode within the ATP-binding pocket of kinases like Pim-1.[6] The carboxylic acid and the benzofuran core are predicted to form key hydrogen bond and salt-bridge interactions with the kinase hinge region.[6] The 5-methoxy substituent may further enhance binding affinity and selectivity.
These application notes provide the necessary protocols to empirically validate the therapeutic potential of this compound.
In Vitro Kinase Inhibition Assay: Pim-1 Kinase
To determine the direct inhibitory effect of this compound on a putative kinase target, an in vitro kinase assay is the first critical step. The following protocol is adapted for the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal that is proportional to the ADP concentration.
Experimental Protocol: Pim-1 Kinase Inhibition Assay
Materials:
-
This compound
-
Recombinant human Pim-1 kinase
-
PIMtide (S6Ktide) substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in Kinase Buffer to achieve final assay concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted compound or vehicle (Kinase Buffer with DMSO) to the wells of the assay plate.
-
Add 10 µL of a mixture containing Pim-1 kinase and PIMtide substrate in Kinase Buffer. The optimal concentrations of kinase and substrate should be predetermined through titration experiments.
-
Add 10 µL of ATP solution in Kinase Buffer to initiate the reaction. The final ATP concentration should be at or near the Km for Pim-1.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| This compound | Pim-1 | To be determined |
| Reference Inhibitor (e.g., SGI-1776) | Pim-1 | Known value |
Cell-Based Assays: Assessing Antiproliferative Activity
Cell-based assays are essential for determining the effect of a compound on cancer cell viability and proliferation in a more physiologically relevant context. The MTT assay is a widely used colorimetric assay for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay on MCF-7 Breast Cancer Cells
Materials:
-
This compound
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMEM with DMSO) and a no-cell control (media only).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Data Presentation
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| MCF-7 | This compound | 48h | To be determined |
| MCF-7 | This compound | 72h | To be determined |
| MCF-7 | Reference Drug (e.g., Doxorubicin) | 48h | Known value |
Western Blot Analysis: Probing Downstream Signaling Pathways
To understand the mechanism of action of this compound at the molecular level, western blotting can be used to analyze the phosphorylation status of key proteins in signaling pathways downstream of its putative kinase targets. The PI3K/Akt pathway is a critical downstream effector of both Pim-1 and VEGFR-2 signaling.
Principle of Western Blotting
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Experimental Workflow
Caption: Putative Signaling Pathway Inhibition.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a kinase inhibitor for cancer therapy. Positive results from these in vitro and cell-based assays would warrant further investigation, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies in xenograft models, and further structure-activity relationship studies to optimize potency and drug-like properties.
References
- Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. (2014). Pharmaceutical Biology, 52(8), 1045-1053.
- Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. (2014). Pharmaceutical Biology, 52(8), 1045-1053.
- Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. (2016). Current Pharmaceutical Design, 22(7), 879-894.
- Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. (2016). Current Pharmaceutical Design, 22(7), 879-894.
- Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Tre
- PIM1-IN-2 In Vitro Kinase Assay: A Technical Guide. Benchchem.
- Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment. (2020). Molecules, 25(16), 3699.
- The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(10), 2880-2884.
- PIM1 Kinase Assay.
- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2022). RSC Advances, 12(45), 29337-29346.
- Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. (2022). JoVE.
- Protocol for Invitro Kinase Assay.
- Analysis of the AKT signaling pathway in prostate cancer using a streamlined Western blot workflow. (2010). Cancer Research, 70(8 Supplement), 4958.
- Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1170, 141-155.
Sources
- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
experimental protocol for assessing neuroprotective activity of 5-Methoxybenzofuran-2-carboxylic acid
Topic: Experimental Protocol for Assessing the Neuroprotective Activity of 5-Methoxybenzofuran-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating this compound in Neuroprotection
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health burden. A common pathological thread weaving through these disorders is the progressive loss of neuronal structure and function, often driven by a confluence of cellular stressors including oxidative stress, neuroinflammation, and excitotoxicity. Consequently, the discovery of novel therapeutic agents that can mitigate these damaging processes—so-called neuroprotective agents—is a paramount goal in modern drug development.
Benzofuran scaffolds are privileged structures in medicinal chemistry, known for their wide range of biological activities. Notably, derivatives of benzofuran-2-carboxamide have demonstrated significant antioxidant and anti-excitotoxic properties in primary neuronal cultures.[1][2][3] This provides a strong rationale for investigating the neuroprotective potential of structurally related compounds. This compound, the subject of this guide, is a promising candidate for investigation. Its methoxy group may influence its antioxidant capacity and ability to cross the blood-brain barrier, while the carboxylic acid moiety offers a site for potential bioisosteric modification or prodrug strategies.
This document serves as a comprehensive guide for researchers, providing a validated, multi-tiered experimental framework to systematically evaluate the neuroprotective profile of this compound. The protocols herein are designed not merely as a set of instructions, but as a self-validating system of inquiry, progressing from initial cell viability screening to in-depth mechanistic studies and a blueprint for future in vivo validation.
Overall Experimental Workflow
The proposed investigation follows a logical progression from broad screening to focused mechanistic elucidation. This workflow ensures that resources are directed efficiently, building a comprehensive data package that substantiates the compound's neuroprotective claims.
Caption: Overall experimental workflow for assessing neuroprotective activity.
Part 1: Foundational In Vitro Neuroprotection Assays
The initial phase focuses on establishing the compound's ability to protect neuronal cells from a lethal insult in a controlled environment. Human neuroblastoma SH-SY5Y cells are recommended for initial screening due to their robustness and ease of culture, while primary cortical neurons offer higher physiological relevance for validation.[4]
Protocol 1.1: Assessment of Neuronal Viability via MTT Assay
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, the quantity of which is directly proportional to the number of living cells.[6]
Materials:
-
SH-SY5Y cells or primary rodent cortical neurons
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
This compound (Test Compound)
-
Neurotoxin (e.g., Hydrogen Peroxide [H₂O₂] or Glutamate)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[7]
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Incubate for 1-2 hours.
-
Causality Check: Pre-treatment allows the compound to enter the cells and potentially prime protective pathways before the toxic insult is applied.
-
-
Induction of Neurotoxicity: Add a pre-determined concentration of the neurotoxin (e.g., 100 µM H₂O₂ or 5 mM Glutamate) to the wells. Include control wells:
-
Control: Cells with medium only.
-
Toxin Only: Cells treated only with the neurotoxin.
-
Compound Only: Cells treated only with the highest concentration of the test compound to check for inherent toxicity.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[5] During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells:
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
Data Presentation:
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100% |
| H₂O₂ (100 µM) | - | 0.61 ± 0.05 | 48.8% |
| H₂O₂ + Compound | 1 µM | 0.75 ± 0.06 | 60.0% |
| H₂O₂ + Compound | 10 µM | 0.98 ± 0.07 | 78.4% |
| H₂O₂ + Compound | 50 µM | 1.15 ± 0.09 | 92.0% |
| Compound Only | 50 µM | 1.23 ± 0.07 | 98.4% |
Part 2: Elucidating the Mechanism of Action
Once neuroprotective activity is confirmed, the next crucial step is to understand how the compound works. The following protocols investigate three key pathways commonly implicated in neurodegeneration: apoptosis, oxidative stress, and neuroinflammation.
Apoptosis Pathway Investigation
Apoptosis, or programmed cell death, is a tightly regulated process. Many neurotoxins trigger the intrinsic apoptotic pathway, which is controlled by the Bcl-2 family of proteins and executed by caspases.[9]
Key Proteins:
-
Bcl-2: An anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization (MOMP).[10][11]
-
Bax: A pro-apoptotic protein that promotes MOMP, leading to the release of cytochrome c.[12]
-
Caspase-3: A key "executioner" caspase that cleaves cellular substrates, leading to the morphological changes of apoptosis.[13]
Caption: The intrinsic apoptosis pathway regulated by Bcl-2 family proteins.
Principle: This colorimetric or fluorometric assay uses a specific peptide substrate (DEVD) conjugated to a reporter molecule (p-nitroaniline for colorimetric, AMC for fluorometric).[13][14] Active Caspase-3 in the cell lysate cleaves the substrate, releasing the reporter, which can be quantified.
Methodology:
-
Treat cells in 6-well plates as described in Protocol 1.1.
-
After incubation, collect and lyse the cells using the lysis buffer provided in a commercial Caspase-3 activity assay kit (e.g., from Abcam, Sigma-Aldrich, or Cell Signaling Technology).[13][14][15]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Add 50-200 µg of protein lysate to a 96-well plate.[16]
-
Add the Caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to each well.[16]
-
Incubate at 37°C for 1-2 hours, protected from light.[15]
-
Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/440 nm) using a plate reader.
-
Calculate the fold-increase in Caspase-3 activity relative to the untreated control.
Principle: Western blotting allows for the semi-quantitative detection of specific proteins. By measuring the expression levels of Bcl-2 and Bax, we can determine the Bcl-2/Bax ratio, a key indicator of apoptotic propensity. An increased ratio signifies a pro-survival state.
Methodology:
-
Following cell treatment and lysis, separate 20-40 µg of protein per sample via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using software like ImageJ and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio for each treatment group.
Oxidative Stress Pathway Investigation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major driver of neuronal death.[17] A key cellular defense mechanism is the Nrf2 signaling pathway.
The Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress (or Nrf2 activators), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective genes like Heme Oxygenase-1 (HO-1) and antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).[18][19][20][21]
Caption: The Nrf2 antioxidant response pathway.
Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay measures intracellular ROS levels. Non-fluorescent DCFH-DA freely diffuses into cells, where it is deacetylated by esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, which can be quantified.[22][23]
Methodology:
-
Seed and treat cells in a black, clear-bottom 96-well plate as described previously.
-
After the treatment period, remove the medium and wash the cells gently with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[22]
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
Add 100 µL of PBS to each well and immediately measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Express ROS levels as a percentage of the toxin-only group.
Data Presentation:
| Treatment Group | Concentration | Fluorescence (RFU) (Mean ± SD) | Relative ROS Level (%) |
| Control (Untreated) | - | 15,200 ± 1,100 | 28.4% |
| H₂O₂ (100 µM) | - | 53,500 ± 3,200 | 100% |
| H₂O₂ + Compound | 1 µM | 41,300 ± 2,500 | 77.2% |
| H₂O₂ + Compound | 10 µM | 28,900 ± 1,900 | 54.0% |
| H₂O₂ + Compound | 50 µM | 18,100 ± 1,500 | 33.8% |
Anti-Neuroinflammatory Activity Investigation
Neuroinflammation, mediated primarily by microglial cells, contributes significantly to neuronal damage. Activated microglia release pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[24] Assessing the compound's ability to suppress this activation is a key part of evaluating its neuroprotective profile.
Principle: Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the expression of inducible nitric oxide synthase (iNOS) and the production of NO.[24] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Methodology:
-
Culture BV-2 microglial cells (or primary microglia) in a 96-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.
Part 3: Framework for In Vivo Validation
Positive and mechanistically supported in vitro data provide a strong foundation for advancing the compound to in vivo studies. These models are essential for evaluating efficacy in a complex biological system.
Proposed Model: Rotenone-Induced Parkinson's Disease Model in Rats
Rationale: Rotenone is a neurotoxin that inhibits Complex I of the mitochondrial electron transport chain, recapitulating a key pathological feature of Parkinson's disease (PD) and leading to the progressive loss of dopaminergic neurons in the substantia nigra.[25][26] This model is useful for testing compounds that target mitochondrial dysfunction and oxidative stress.
Experimental Outline:
-
Animal Groups: Male Sprague-Dawley or Wistar rats are divided into groups: (1) Vehicle Control, (2) Rotenone Only, (3) Rotenone + Test Compound (at various doses), (4) Rotenone + Positive Control (e.g., L-DOPA).
-
Induction and Treatment: Administer rotenone (e.g., 2.5 mg/kg, subcutaneously) for a period of 21-28 days to induce parkinsonian features. The test compound can be administered orally or via injection, starting either before or after the rotenone administration to test for prophylactic or therapeutic effects, respectively.
-
Behavioral Assessment: Conduct weekly behavioral tests to assess motor deficits, such as:
-
Cylinder Test: To measure forelimb akinesia.
-
Rotarod Test: To assess motor coordination and balance.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect brain tissue for:
-
Immunohistochemistry: Stain sections of the substantia nigra for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Biochemical Assays: Analyze striatal homogenates for levels of dopamine and its metabolites via HPLC, and measure markers of oxidative stress (e.g., MDA) and antioxidant enzyme activity (SOD, CAT).[26]
-
The successful translation of in vitro neuroprotection to an in vivo model of neurodegeneration would provide compelling evidence for the therapeutic potential of this compound.
References
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
- The role of Nrf2 signaling pathways in nerve damage repair - PMC - PubMed Central.
- Bcl-2 family - Wikipedia.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals.
- Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice.
- The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC - NIH.
- Mechanisms of neuroprotection mediated by the Nrf2 signaling network... - ResearchGate.
- Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI.
- Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - MDPI.
- A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - Frontiers.
- New insights in animal models of neurotoxicity-induced neurodegeneration - Frontiers.
- Rat models of major neurodegenerative disorders - OAE Publishing Inc.
- Caspase 3 Activity Assay Kit - MP Biomedicals.
- Rodent Efficacy Models - MD Biosciences.
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central.
- Scheme of the in vivo neuroprotection experiment. - ResearchGate.
- Rodent Models for Alzheimer's Disease in Drug Testing - Maze Engineers.
- Rodent Models for Alzheimer's Disease in Drug Discovery - ScienceDirect - DOI.
- Assessment of cell viability in primary neuronal cultures - PubMed - NIH.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study - Research journals - PLOS.
- In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC - PubMed Central.
- Assaying Microglia Functions In Vitro - PMC - PubMed Central.
- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives.
- In vitro neurology assays - InnoSer.
- Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance | Nucleic Acids Research | Oxford Academic.
- NRG Therapeutics Announces First Participants Dosed in its First-in-Human Phase 1 Clinical Trial of NRG5051 Which is Being Developed as a Disease-modifying Treatment for ALS/MND and Parkinson's - BioSpace.
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients.
- Video: Reactive Oxygen Species and Oxidative Stress - JoVE.
- Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation - PubMed Central.
- Pro‐inflammatory activation of microglia in the brain of patients with sepsis - PMC.
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications.
- Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC - NIH.
- Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells - MDPI.
- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives.
- (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives - ResearchGate.
- Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug... - YouTube.
- Aging Inhibits Emergency Angiogenesis and Exacerbates Neuronal Damage by Downregulating DARS2 - Dove Medical Press.
- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI.
Sources
- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mpbio.com [mpbio.com]
- 17. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 22. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 26. Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson’s disease: In silico and in vivo study | PLOS One [journals.plos.org]
Application Notes & Protocols for 5-Methoxybenzofuran-2-carboxylic Acid in Alzheimer's Disease Research
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Benzofuran Scaffold in Neurodegeneration
Alzheimer's disease (AD) presents a multifaceted challenge, characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2] The complexity of AD necessitates the exploration of novel chemical scaffolds that can serve as a foundation for multi-target therapeutic agents.[3][4][5] The benzofuran moiety, a heterocyclic system present in many natural and synthetic bioactive compounds, has emerged as a promising pharmacophore in the quest for anti-Alzheimer's agents due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[6]
5-Methoxybenzofuran-2-carboxylic acid is a key starting material and a fundamental scaffold for the synthesis of a variety of more complex derivatives with potential therapeutic relevance to Alzheimer's disease.[7] While direct, extensive research on this specific parent compound in AD is emerging, its structural analogues and derivatives have demonstrated significant promise in targeting key pathological features of the disease.[8][9][10] These derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), modulate Aβ aggregation, and exert neuroprotective effects against oxidative stress.[8][9][11]
This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols for the investigation of this compound and its derivatives in the context of Alzheimer's disease research. We will explore its synthesis, potential mechanisms of action, and a suite of in vitro and in vivo assays to rigorously evaluate its therapeutic potential.
Synthesis of this compound
The synthesis of this compound is a crucial first step for its subsequent derivatization and biological evaluation. A common synthetic route involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl bromoacetate, followed by hydrolysis of the resulting ester.[12]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Protocol for Synthesis
-
Step 1: Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate
-
Dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dimethylformamide (DMF).
-
Under cooling in an ice bath, add ethyl bromoacetate (1 equivalent) dropwise.
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then transfer to a 60°C oil bath and stir for 12 hours.[12]
-
Pour the reaction mixture into ice water and collect the resulting solid by filtration.
-
The solid can be purified by recrystallization or column chromatography to yield ethyl 5-methoxybenzofuran-2-carboxylate.[12]
-
-
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 5-methoxybenzofuran-2-carboxylate from Step 1 in dioxane.
-
Add 1N sodium hydroxide solution and stir at room temperature for 2 hours.[12]
-
Remove the dioxane by evaporation.
-
Pour the residue into ice water and wash with diethyl ether and dichloromethane.
-
Adjust the pH of the aqueous layer to 2 with HCl.
-
Collect the resulting solid precipitate by filtration to obtain this compound.[12]
-
Proposed Mechanisms of Action & Investigational Pathways
Based on studies of its derivatives, this compound may serve as a scaffold for compounds that act on multiple pathways implicated in Alzheimer's disease. The primary proposed mechanisms for its derivatives, and therefore avenues for investigation of this core structure and its novel analogues, include:
-
Modulation of Amyloid-Beta Aggregation: Benzofuran-2-carboxamide derivatives have been shown to inhibit Aβ42 aggregation.[9] This suggests that the benzofuran core can be functionalized to interfere with the fibrillogenesis of amyloid peptides.
-
Antioxidant and Neuroprotective Effects: Derivatives of benzofuran have demonstrated neuroprotective properties against oxidative stress and excitotoxicity.[11][13] These effects are often mediated by scavenging free radicals and reducing lipid peroxidation.[11][14]
-
Inhibition of Acetylcholinesterase (AChE): The benzofuran scaffold is present in several potent AChE inhibitors.[5][8] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, providing symptomatic relief in AD.[6]
-
Anti-inflammatory Action: Neuroinflammation is a key component of AD pathology. Flavonoids, which can contain benzofuran-like structures, are known to have anti-inflammatory effects.[15]
Investigational Workflow Diagram
Caption: A tiered approach for evaluating benzofuran compounds in AD research.
Detailed Protocols for In Vitro Evaluation
Protocol 1: Amyloid-Beta (Aβ42) Aggregation Assay (Thioflavin T Method)
This assay is used to screen compounds for their ability to inhibit the aggregation of Aβ peptides into amyloid fibrils.
Materials:
-
Aβ(1-42) peptide, human
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Aβ(1-42) Monomers: Reconstitute lyophilized Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in DMSO to create a stock solution. Dilute this stock into ice-cold PBS to the final working concentration (e.g., 10 µM).
-
Compound Preparation: Prepare stock solutions of this compound and its derivatives in DMSO. Create serial dilutions in PBS.
-
Assay Setup: In a 96-well plate, combine the Aβ(1-42) solution, the test compound at various concentrations, and ThT solution (final concentration ~5 µM). Include controls with Aβ(1-42) and DMSO (vehicle control) and a blank with PBS and ThT.
-
Incubation and Measurement: Incubate the plate at 37°C with gentle shaking. Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.[16]
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. Calculate the percentage of inhibition by comparing the final fluorescence of the test compound wells to the vehicle control.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from Aβ-induced toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Aβ(1-42) oligomers (prepared separately by incubating Aβ monomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium until they reach 80% confluency. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
Induction of Toxicity: Add pre-formed Aβ(1-42) oligomers (e.g., 5 µM final concentration) to the wells and incubate for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 3: Antioxidant Activity - Reactive Oxygen Species (ROS) Scavenging
This protocol measures the ability of a compound to reduce intracellular ROS levels using the DCFH-DA probe.
Materials:
-
SH-SY5Y cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) or Aβ oligomers as an oxidative stressor
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate. Pre-treat with the test compound for 2-4 hours.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells again to remove excess probe. Add H₂O₂ (e.g., 100 µM) or Aβ oligomers to induce ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time.
-
Data Analysis: Calculate the percentage reduction in ROS generation compared to the vehicle-treated, oxidatively stressed cells.[11]
Data Presentation: Hypothetical In Vitro Results
| Compound | Aβ Aggregation IC₅₀ (µM) | Neuroprotection EC₅₀ (µM) (vs. 5µM Aβ) | ROS Reduction at 10µM (%) (vs. H₂O₂) | AChE Inhibition IC₅₀ (µM) |
| This compound | > 100 | 55.2 | 15.8 ± 2.1 | > 100 |
| Derivative A (Amide) | 25.6 | 12.8 | 45.3 ± 3.5 | 8.9 |
| Derivative B (Ester) | 48.2 | 30.1 | 28.1 ± 2.9 | 22.4 |
| Donepezil (Control) | N/A | N/A | N/A | 0.049[8] |
This table presents hypothetical data for illustrative purposes.
In Vivo Evaluation in a Transgenic Mouse Model of AD
For promising compounds identified through in vitro screening, evaluation in an animal model of Alzheimer's disease is the next critical step. The 5XFAD transgenic mouse model, which develops amyloid plaques and cognitive deficits, is a suitable choice.
Protocol 4: Assessment of Cognitive Improvement (Morris Water Maze)
Animals: 6-month-old 5XFAD transgenic mice and wild-type littermates.
Procedure:
-
Drug Administration: Administer the test compound (e.g., via oral gavage) daily for 4-8 weeks. A vehicle control group and a positive control group (e.g., an approved AD drug) should be included.
-
Morris Water Maze Task:
-
Acquisition Phase (5 days): Train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.
Protocol 5: Post-mortem Brain Tissue Analysis
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect the brains.
-
Biochemical Analysis: Homogenize one hemisphere of the brain to measure levels of soluble and insoluble Aβ40 and Aβ42 by ELISA. Levels of oxidative stress markers (e.g., malondialdehyde) and inflammatory cytokines can also be quantified.
-
Immunohistochemistry: Fix the other hemisphere in paraformaldehyde, section the brain, and perform immunohistochemical staining for Aβ plaques (e.g., using 6E10 antibody) and microgliosis/astrocytosis (e.g., using Iba1/GFAP antibodies).
-
Data Analysis: Quantify the plaque load and glial cell activation in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel therapeutics for Alzheimer's disease. The protocols outlined in this guide provide a systematic framework for the synthesis, in vitro screening, and in vivo validation of this compound and its derivatives. By investigating their effects on amyloid pathology, oxidative stress, cholinergic function, and neuroinflammation, researchers can unlock the full potential of the benzofuran core in the fight against this devastating neurodegenerative disease. Future efforts should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of lead compounds derived from this promising scaffold.
References
- National Center for Biotechnology Information. 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylbenzenamine. In: Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD)
- Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275–282.
- National Center for Biotechnology Information. [11C]5-Hydroxy-2-(4-methyaminophenyl)benzofuran. In: Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD)
- Petkova-Kirova, P., et al. (2024). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International Journal of Molecular Sciences, 25(1), 123.
- Petkova-Kirova, P., et al. (2024).
- Al-Ostath, S., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13.
- Chen, C., et al. (2020). Hyperphosphorylated tau aggregation and cytotoxicity modulators screen identified prescription drugs linked to Alzheimer's disease and cognitive functions. Scientific Reports, 10(1), 16551.
- El-Gamal, M. I., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 260, 115766.
- Kim, H., et al. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives.
- Okamura, N., et al. (2011). Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer's Brains. ACS Chemical Neuroscience, 2(4), 217–223.
- UAB News. (2023, July 10).
- Wrona-Krol, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1561.
- Singh, V., & Kumar, M. (2022). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Pharmaceutical Sciences, 28(4), 585-601.
- Al-Warhi, T., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5085.
- Aouad, M. R., et al. (2024). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistrySelect, 9(34), e202401798.
- Wójcik, S., et al. (2018). The mechanism of neuroprotective action of natural compounds. Pharmacological Reports, 70(1), 81–89.
- Abdel-rahman, H. M., et al. (2024). Natural benzofuran derivatives as promising scaffold for alleviating Alzheimer symptoms: acetylcholinesterase inhibition, structure activity relationship and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305678.
- D'Andrea, G., et al. (2020). Merging the Multi-Target Effects of Phytochemicals in Neurodegeneration: From Oxidative Stress to Protein Aggregation and Inflammation. International Journal of Molecular Sciences, 21(23), 9226.
- Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(5), 875–883.
- Joachimiak, L. (2023, June 30). The molecular interactions that shape tau in disease [Video]. YouTube.
- Anastassova, N., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(13), 5174.
- PBS NewsHour. (2021, June 7). Why the FDA approved a controversial Alzheimer's drug [Video]. YouTube.
- MedchemExpress. Amyloid-β | Inhibitors.
- Jantarat, C., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
- Kocyigit, U. M., et al. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 9(1), 1089–1103.
- Rzemieniec, J., et al. (2022). Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. International Journal of Molecular Sciences, 23(10), 5483.
- da Rosa, E. F., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. International Journal of Molecular Sciences, 25(1), 582.
- Uchihara, T., et al. (2000). Tau-positive neurons in corticobasal degeneration and Alzheimer's disease--distinction by thiazin red and silver impregnations.
- ChemicalBook. (n.d.). This compound CAS#: 10242-08-7.
Sources
- 1. 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylbenzenamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [11C]5-Hydroxy-2-(4-methyaminophenyl)benzofuran - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
Synthesis of 5-methoxy-2-methyl-benzofuran-3-carboxylic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous biologically active molecules, both natural and synthetic.[1][2] Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, make them significant targets in medicinal chemistry and drug discovery.[1] 5-methoxy-2-methyl-benzofuran-3-carboxylic acid, in particular, is a valuable building block for the synthesis of more complex pharmaceutical agents. This document provides a detailed guide to a reliable and efficient laboratory-scale synthesis of this important intermediate.
Synthetic Strategy and Rationale
The synthesis of 5-methoxy-2-methyl-benzofuran-3-carboxylic acid can be approached through several synthetic routes. This guide will focus on a robust two-step synthesis commencing from readily available starting materials: p-methoxyphenol and ethyl 2-chloroacetoacetate. This pathway is advantageous due to the accessibility of the precursors and the generally high yields of the reactions.
The overall synthetic scheme is as follows:
-
Step 1: Synthesis of Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate. This step involves an initial O-alkylation of p-methoxyphenol with ethyl 2-chloroacetoacetate via a Williamson ether synthesis, followed by an intramolecular cyclization to form the benzofuran ring.
-
Step 2: Hydrolysis to 5-methoxy-2-methyl-benzofuran-3-carboxylic acid. The synthesized ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
This approach was chosen for its logical progression, use of well-established reaction mechanisms, and amenability to standard laboratory techniques.
Reaction Mechanisms
Step 1: Williamson Ether Synthesis and Intramolecular Cyclization
The formation of the benzofuran ring system from p-methoxyphenol and ethyl 2-chloroacetoacetate proceeds through two key mechanistic stages.
First, the phenolic proton of p-methoxyphenol is abstracted by a base (e.g., potassium carbonate) to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate in a classic SN2 reaction known as the Williamson ether synthesis .[3][4][5][6]
Following the ether formation, an intramolecular cyclization reaction occurs. The enolate, formed by deprotonation of the α-carbon of the acetoacetate moiety, attacks the aromatic ring, leading to the formation of the furan ring. Subsequent dehydration yields the stable aromatic benzofuran system.
Diagram of the Proposed Reaction Mechanism for Step 1
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Determining the Cytotoxicity of 5-Methoxybenzofuran-2-carboxylic Acid Using the MTT Cell Viability Assay
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for assessing the cytotoxic potential of 5-Methoxybenzofuran-2-carboxylic acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Benzofuran scaffolds are prevalent in medicinal chemistry, making the evaluation of their derivatives a critical step in drug discovery. We delve into the biochemical principles of the MTT assay, offer a detailed step-by-step experimental workflow, and provide guidance on data analysis, interpretation, and troubleshooting. This guide is designed to equip researchers with a robust methodology for generating reliable and reproducible cytotoxicity data.
Scientific Principle: The Mechanism of the MTT Assay
The MTT assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Its mechanism is rooted in the biochemical activity of viable cells.
The core of the assay is the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[4][5] This conversion is exclusively catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily succinate dehydrogenase, located in the mitochondria of metabolically active cells.[1][6] Therefore, the quantity of formazan produced is directly proportional to the number of living, respiring cells in the culture well.[4] Dead or apoptotic cells lack the necessary enzymatic activity and are unable to facilitate this conversion.[5]
The resulting purple formazan crystals are solubilized using an organic solvent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the colored solution is quantified using a spectrophotometer (microplate reader). A lower absorbance reading indicates reduced metabolic activity and, by extension, a loss of cell viability due to the cytotoxic effects of the test compound.
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 3. broadpharm.com [broadpharm.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methoxybenzofuran-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Methoxybenzofuran-2-carboxylic acid (CAS: 10242-08-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting solutions to help you optimize your reaction yield and product purity.
Section 1: Overview of the Primary Synthetic Pathway
The most prevalent and reliable method for synthesizing this compound is a two-step process. It begins with the formation of the benzofuran ring system via an intramolecular cyclization, followed by the hydrolysis of an ester intermediate.
-
Step 1: Cyclization to form Ethyl 5-Methoxybenzofuran-2-carboxylate. This step typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base. This reaction proceeds via initial O-alkylation followed by an intramolecular condensation to form the furan ring.[1][2]
-
Step 2: Saponification to this compound. The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), followed by acidification to yield the final carboxylic acid product.[1][2][3]
Below is a diagram illustrating this common synthetic route.
Caption: General two-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Yield in Cyclization Step
Question: My reaction to form Ethyl 5-Methoxybenzofuran-2-carboxylate has a very low yield, or I've recovered only my starting aldehyde. What went wrong?
Answer: A low yield in the initial cyclization step is a frequent challenge. The cause often lies in one of several key reaction parameters. The reaction's success hinges on the efficient formation of the phenoxide followed by nucleophilic attack and subsequent cyclization.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Base | The base (e.g., K₂CO₃) may be old, hydrated, or not strong enough to fully deprotonate the phenolic hydroxyl group. Anhydrous conditions are critical.[1] | Use freshly dried, powdered potassium carbonate. Ensure all glassware is oven-dried and the solvent (DMF) is anhydrous. Consider a stronger base like sodium hydride (NaH) if yields remain low, although this requires stricter inert atmosphere techniques.[4] |
| Suboptimal Temperature | The reaction requires sufficient thermal energy for the intramolecular cyclization to occur efficiently. Running the reaction at too low a temperature will stall it, while excessively high temperatures can lead to decomposition and side products.[1] | A reaction temperature of 60 °C is a good starting point.[1] Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider incrementally increasing the temperature to 70-80 °C. |
| Poor Solvent Quality | The solvent, typically DMF, must be anhydrous. Water will quench the phenoxide intermediate and can hydrolyze the ethyl bromoacetate. | Use a fresh bottle of anhydrous DMF or dry the solvent over molecular sieves prior to use. |
| Incomplete Reaction Time | The reaction may simply not have been allowed to run to completion. Twelve hours is a standard guideline, but this can vary.[1] | Monitor the reaction progress every 2-4 hours using TLC (a typical eluent system is ethyl acetate/hexane). The reaction is complete when the starting aldehyde spot has been consumed. |
Issue 2: Incomplete Saponification (Hydrolysis Step)
Question: After the hydrolysis and workup, my NMR spectrum shows signals for both the desired carboxylic acid and the ethyl ester starting material. How can I ensure complete conversion?
Answer: Incomplete hydrolysis is a common issue, often resulting from insufficient base, inadequate reaction time, or poor solubility. Driving this equilibrium-based reaction to completion is key.
Troubleshooting Incomplete Hydrolysis
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | A stoichiometric amount of base is required to react with the ester, and a slight excess is often needed to drive the reaction to completion. | Use at least 1.5 to 2.0 equivalents of NaOH or KOH relative to the ester. This ensures the equilibrium favors the carboxylate salt.[3] |
| Short Reaction Time/Low Temp | Saponification at room temperature can be slow. While convenient, it may not be sufficient for complete conversion within a few hours.[1] | Gently heat the reaction mixture to 40-50 °C to increase the reaction rate. Extend the reaction time to 4-6 hours, monitoring by TLC until the ester spot disappears completely. |
| Phase/Solubility Issues | The benzofuran ester has limited solubility in purely aqueous solutions. A co-solvent is necessary to create a homogeneous reaction mixture. | Dioxane or ethanol are excellent co-solvents that are miscible with the aqueous base solution, ensuring both reactants are in the same phase.[1][5] Ensure vigorous stirring to maintain homogeneity. |
Issue 3: Formation of Impurities and Side Products
Question: My final product is an off-color (e.g., brown or dark yellow) solid, and TLC/HPLC analysis shows multiple impurities. What are these byproducts and how can I prevent them?
Answer: Impurity formation can arise from side reactions in either the cyclization or hydrolysis step, or from the degradation of the product. Identifying the source is crucial for mitigation.
Caption: Common side reactions in the synthesis of this compound.
Common Impurities and Prevention Strategies
| Impurity | Origin | Prevention/Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction in either step. | Follow the optimization steps outlined in Issues 1 & 2. Purify the intermediate ester by column chromatography or recrystallization before proceeding to the hydrolysis step.[1][6] |
| Decarboxylation Product | Loss of the -COOH group under harsh basic conditions or excessive heat, especially during workup. | Avoid prolonged heating at high temperatures (>80-90 °C) during the hydrolysis step. During acidification, avoid localized "hot spots" of strong acid and maintain cooling with an ice bath. |
| Ring-Opened Products | The furan ring can be susceptible to cleavage under very harsh nucleophilic or acidic conditions. | Use moderate reaction conditions (temperature, base concentration). Avoid overly strong acids during the workup. |
| Polymeric/Colored Impurities | Aldehydes can undergo self-condensation or other side reactions, especially if impure. | Use high-purity 2-hydroxy-5-methoxybenzaldehyde. If necessary, purify the starting material by recrystallization or chromatography before use. |
Issue 4: Difficulties in Product Isolation and Purification
Question: After acidifying my reaction mixture, I get an oily substance or a very impure, discolored precipitate. How can I obtain a clean, solid product?
Answer: Proper workup technique is critical for isolating a pure solid. The goal is to fully protonate the carboxylate salt to precipitate the neutral, less soluble carboxylic acid.
Tips for Effective Isolation and Purification
-
Cooling is Crucial: Before acidification, cool the basic reaction mixture in an ice bath. This helps control the exotherm of neutralization and promotes the formation of well-defined crystals rather than an oil.
-
Slow and Steady Acidification: Add the acid (e.g., 1N or 2N HCl) dropwise with vigorous stirring. This prevents localized areas of high acid concentration and helps ensure complete protonation.[5]
-
Check the Final pH: Use pH paper to ensure the mixture is acidic, typically pH 1-2.[5] This guarantees that the product is in its neutral carboxylic acid form and not the more soluble carboxylate salt.
-
Allow Time for Precipitation: After reaching the target pH, continue to stir the mixture in the ice bath for at least 30-60 minutes to allow for complete precipitation.
-
Efficient Washing: After collecting the solid by vacuum filtration, wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl).
-
Recrystallization: If the product is still impure or discolored, recrystallization is an effective purification method. Suitable solvent systems include ethanol/water or dioxane/water. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step to ensuring a high overall yield? A1: The initial cyclization (Step 1) is arguably the most critical. An efficient and clean conversion to the ester intermediate is paramount, as any unreacted starting material or side products generated here will complicate the subsequent hydrolysis and final purification. Ensuring anhydrous conditions and complete reaction are key.[1]
-
Q2: Which analytical techniques are best for monitoring the reaction progress? A2: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a UV lamp for visualization. For Step 1, you can track the disappearance of the starting aldehyde. For Step 2, you can monitor the conversion of the ester (less polar) to the carboxylic acid (more polar, often stays at the baseline). HPLC is also an excellent, more quantitative option if available.[5][6]
-
Q3: How do I confirm the identity and purity of my final product? A3: A combination of techniques is recommended for full characterization.
-
Melting Point: The literature melting point is approximately 212 °C. A sharp melting point close to this value indicates high purity.[1]
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra will confirm the presence of the methoxy group, the aromatic and furan protons, and the carboxylic acid proton.[7][8]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, including a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (192.17 g/mol ).
-
-
Q4: Are there any viable alternative synthetic routes? A4: Yes, another notable method is the Perkin rearrangement . This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid.[5][9] This can be a very efficient method, especially with microwave assistance, which can dramatically reduce reaction times.[5] However, it requires the synthesis of the appropriate substituted coumarin precursor.
Section 4: Detailed Experimental Protocols
These are generalized protocols based on literature procedures and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 5-Methoxybenzofuran-2-carboxylate[1]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-5-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add ethyl bromoacetate (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the pure ester as a solid.
Protocol 2: Hydrolysis to this compound[1]
-
Dissolve the Ethyl 5-Methoxybenzofuran-2-carboxylate (1.0 eq) from the previous step in a mixture of dioxane and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2 hours or at 40-50 °C for 1-2 hours. Monitor by TLC until the ester is fully consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the solution to pH 1-2 by adding 1N HCl dropwise with vigorous stirring.
-
A white or off-white precipitate will form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove salts.
-
Dry the solid product in a vacuum oven to yield this compound.
Section 5: Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.PubMed Central. [Link]
- Total synthesis of natural products containing benzofuran rings.RSC Publishing. [Link]
- Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.Acta Poloniae Pharmaceutica. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.PubMed Central. [Link]
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid.
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.LBP. [Link]
- Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid.Academic Journals. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.PubMed. [Link]
- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.HETEROCYCLES. [Link]
- Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Benzofuran-2-carboxylic acid.NIST WebBook. [Link]
- Perkin rearrangement.Wikipedia. [Link]
Sources
- 1. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. dea.gov [dea.gov]
- 8. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]
common side products in benzofuran synthesis and how to avoid them
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges. Benzofurans are a cornerstone scaffold in medicinal chemistry and natural products, but their synthesis is often plagued by side product formation, leading to reduced yields and complex purification challenges.[1][2]
This resource moves beyond simple protocols to explain the causality behind common issues, offering field-proven insights to help you optimize your reactions, minimize impurities, and achieve your target molecules with greater efficiency.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during common benzofuran syntheses in a question-and-answer format.
Category 1: Palladium-Catalyzed Syntheses
Palladium-catalyzed reactions, such as Sonogashira or Heck couplings followed by cyclization, are powerful methods for constructing the benzofuran core.[3] However, their complexity can introduce several avenues for side product formation.
Question 1: I'm attempting a one-pot Sonogashira coupling of an o-iodophenol and a terminal alkyne, but I'm observing significant alkyne homocoupling (Glaser coupling) and low yields of my desired benzofuran. What's causing this and how can I fix it?
Answer: This is a classic issue in Sonogashira reactions. The formation of a 1,3-diyne (homocoupling product) competes with the desired cross-coupling pathway. This side reaction is typically promoted by the copper(I) co-catalyst under aerobic conditions.
Causality: The mechanism for Glaser coupling involves the oxidation of the copper(I) acetylide intermediate to copper(II), which then facilitates the dimerization of the alkyne. If the rate of oxidative addition of the aryl halide to the palladium(0) complex is slow, or if oxygen is present in the reaction, homocoupling becomes a dominant pathway.[4]
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Oxygen is a key culprit in promoting Glaser coupling. Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.
-
Control Catalyst Loading: While CuI is a necessary co-catalyst for the Sonogashira reaction, excess amounts can accelerate homocoupling. Reduce the CuI loading to the minimum effective concentration (typically 1-5 mol%).
-
Optimize the Base: The choice of base is critical. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. Ensure it is freshly distilled and dry. The base scavenges the HI produced, but it can also influence the solubility and reactivity of the catalytic species.[4]
-
Modify the Addition Order: Add the terminal alkyne slowly to the reaction mixture containing the o-iodophenol, palladium catalyst, and CuI. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction.
Workflow: Minimizing Alkyne Homocoupling
Caption: Desired vs. stalled pathway in Perkin rearrangement.
Troubleshooting Steps:
-
Increase Base Stoichiometry/Strength: Ensure at least two equivalents of a strong base (e.g., NaOH, KOH) are used. The first equivalent deprotonates the phenol, and the second saponifies the lactone. Using a slight excess can help drive the reaction forward.
-
Increase Temperature/Use Microwave Irradiation: The cyclization step has a significant activation energy. Refluxing in a suitable solvent (e.g., ethanol/water) is standard. For a dramatic improvement, switching to microwave-assisted synthesis can reduce reaction times from hours to minutes and significantly increase yields by efficiently overcoming this energy barrier. [5]3. Solvent Choice: A protic solvent like ethanol is often used to solubilize the hydroxide base and the intermediates. Ensure sufficient solvent is present to maintain homogeneity.
Protocol: Microwave-Assisted Perkin Rearrangement
This protocol provides an expedited and high-yield synthesis of benzofuran-2-carboxylic acids, minimizing the isolation of the ring-opened intermediate. [5]
-
Preparation: To a 10 mL microwave reaction vessel, add the 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.5 mmol), and ethanol (5 mL).
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 120 °C for 5-10 minutes. Monitor the pressure to ensure it remains within the vessel's limits.
-
Workup: After cooling the vessel to room temperature, pour the reaction mixture into 20 mL of water.
-
Acidification: Acidify the aqueous solution to pH ~2 with concentrated HCl. A precipitate of the benzofuran-2-carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Category 3: General Purification
Question 4: My crude product contains the desired benzofuran along with a regioisomer, and they have very similar Rf values on TLC, making them difficult to separate by standard silica gel chromatography. What strategies can I employ?
Answer: Separating closely related isomers is a frequent and frustrating challenge in synthetic chemistry. [6]When standard silica gel chromatography fails, you must modify the stationary phase, mobile phase, or use an alternative technique.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Solvent Selectivity: Switch from a standard hexane/ethyl acetate system to one with different solvent properties. For example, using dichloromethane (a proton donor) or toluene (a π-system) can alter the interactions with your compounds and the silica surface, potentially improving separation.
-
Low Percentage Eluents: Use a very shallow gradient or isocratic elution with a low percentage of the polar solvent. This will increase the retention time and allow for better resolution between closely eluting spots.
-
-
Change the Stationary Phase:
-
Silver Nitrate Impregnated Silica: If your isomers have different degrees of unsaturation (e.g., containing alkene or alkyne groups), silica gel impregnated with silver nitrate (AgNO₃) can be highly effective. The silver ions form reversible complexes with π-bonds, leading to differential retention.
-
Reverse-Phase Chromatography: If the compounds have sufficient hydrophobicity, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide an orthogonal separation mechanism based on polarity differences.
-
-
Recrystallization: If the crude product is a solid and reasonably pure (>80-90%), fractional recrystallization can be a powerful and scalable purification method. Experiment with different solvent systems to find one where the desired isomer is significantly less soluble than the impurity at a lower temperature.
-
Preparative HPLC: For high-value materials or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolving power and is often the ultimate solution for separating challenging isomers.
References
- Savvidou, A., Tzaras, D.I., Koutoulogenis, G.S., Theodorou, A., & Kokotos, C.G. (2019). Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. European Journal of Organic Chemistry.
- Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
- BenchChem. (2025). Preventing Byproduct Formation in Benzofuran Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofurans. BenchChem Technical Support.
- Ma, L., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Ma, L., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
- Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters.
- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research.
- Naito, T., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
- Organic Chemistry Portal. (2022). Synthesis of Benzofurans.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health.
- Willis, M. C., & McNally, A. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters.
- Chen, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
- Bolm, C., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters.
- Chaudhuri, S. K., & Sanyal, U. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate.
- Wikipedia. (2024). Perkin rearrangement.
- BenchChem. (2025). Palladium-Catalyzed Synthesis of Benzofurans from 1-(Allyloxy)-2-bromobenzene.
- Ma, Z., et al. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. ResearchGate.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzofuran Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted benzofurans. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Benzofuran derivatives are integral to numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Section 1: Low or No Product Yield
Low product yield is one of the most frequent and frustrating issues in synthetic chemistry. The causes can range from reagent quality to suboptimal reaction conditions. This section breaks down the problem by common synthetic strategies.
FAQ 1: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed benzofuran syntheses often stem from issues related to catalyst activity, reagent integrity, or suboptimal reaction parameters. A systematic approach is crucial for diagnosis.[4][5]
Root Cause Analysis & Solutions:
-
Catalyst Inactivity:
-
Causality: The catalytic cycle of palladium depends on its accessible and active oxidation states (typically Pd(0) and Pd(II)). Catalysts can degrade over time through oxidation or aggregation, especially with improper storage. Oxygen can poison the catalyst, leading to the formation of inactive palladium oxides.[4]
-
Troubleshooting Steps:
-
Use a fresh catalyst: Always use a freshly opened or recently purchased palladium catalyst.
-
Proper Storage: Store palladium catalysts under an inert atmosphere (e.g., in a desiccator or glovebox).
-
Select the right catalyst: While Pd(PPh₃)₂Cl₂ is common for Sonogashira couplings, other sources like Pd(OAc)₂ or the more robust Pd(PPh₃)₄ might be more effective for your specific substrates.[1][5][6]
-
Consider Ligands: The choice of phosphine ligand can be critical. If the standard PPh₃ is not effective, screen other ligands like PCy₃.[1]
-
-
-
Reagent Quality and Stoichiometry:
-
Causality: The purity of starting materials is paramount. Impurities in the o-halophenol or alkyne can interfere with the catalytic cycle. Water and oxygen are particularly detrimental. Solvents must be anhydrous and thoroughly degassed to prevent quenching of reagents and deactivation of the catalyst.[4]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure your o-halophenol and terminal alkyne are pure. Recrystallize or distill if necessary.
-
Use Dry, Degassed Solvents: Use anhydrous solvents from a solvent purification system or freshly distilled over an appropriate drying agent. Degas the solvent by bubbling with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Optimize Stoichiometry: A slight excess of the alkyne (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion. The amount of base is also critical; 2-3 equivalents are standard.[4]
-
-
-
Suboptimal Reaction Conditions:
-
Causality: Temperature, solvent, and the choice of base have a profound impact on reaction kinetics and catalyst stability. For instance, excessively high temperatures can lead to catalyst decomposition, while temperatures that are too low may result in an impractically slow reaction rate.[4] The base is crucial for both the deprotonation of the alkyne and the subsequent intramolecular cyclization.[4]
-
Troubleshooting Steps:
-
Temperature Screening: Some reactions work well at room temperature, while others require heating. Screen temperatures incrementally (e.g., RT, 60 °C, 80 °C, 100 °C). Be aware that high temperatures can promote side reactions.[4]
-
Solvent Selection: The polarity and boiling point of the solvent are important. Triethylamine often serves as both the base and solvent in Sonogashira reactions.[7] Other common solvents include toluene, DMF, and acetonitrile.[1][5]
-
Base Selection: The strength and solubility of the base matter. Organic amines like triethylamine or diisopropylamine are common for the coupling step. For the cyclization, inorganic bases like K₂CO₃ or Cs₂CO₃ can be highly effective.[4]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing low-yield issues in palladium-catalyzed benzofuran synthesis.
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Section 2: Side Product Formation
The formation of undesired side products complicates purification and reduces the yield of the target molecule. Understanding common side reactions is key to their prevention.
FAQ 2: In my Sonogashira coupling reaction to form a benzofuran precursor, I am observing significant amounts of a symmetrical diyne byproduct. How can I prevent this?
Answer:
The side product you are observing is likely the result of Glaser coupling, a common side reaction in copper-co-catalyzed Sonogashira couplings.[4]
-
Causality: This reaction involves the oxidative homocoupling of terminal alkynes, facilitated by the copper(I) co-catalyst in the presence of an oxidant (often trace oxygen). It competes directly with the desired cross-coupling reaction.
-
Troubleshooting & Optimization:
-
Minimize Oxygen: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Thoroughly degassing all solvents and reagents is critical.[4]
-
Reduce Copper Catalyst Loading: While CuI is a highly effective co-catalyst, using a minimal amount (e.g., 2-5 mol%) can reduce the rate of homocoupling.[7]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Consider Copper-Free Protocols: Several copper-free Sonogashira protocols have been developed. These often require a specific palladium/ligand system and may use a different base but completely eliminate the possibility of Glaser coupling.[4]
-
Section 3: Purification and Characterization
Even with a successful reaction, isolating and confirming the structure of your benzofuran derivative can present challenges.
FAQ 3: My crude product is an oil that is difficult to purify by column chromatography. What are some alternative strategies?
Answer:
Purification of benzofuran derivatives, especially those that are non-crystalline oils, can be challenging. If standard silica gel chromatography is failing, consider the following:
-
Alternative Stationary Phases:
-
Alumina: For very non-polar or base-sensitive compounds, chromatography on neutral or basic alumina can be effective.
-
Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase (C18) column chromatography can provide a different selectivity and may separate stubborn impurities.
-
-
Recrystallization of a Derivative: If your benzofuran has a suitable functional group (e.g., a hydroxyl or carboxylic acid), you can try to form a crystalline derivative (like an ester or an amide). Purify this solid derivative by recrystallization and then cleave the auxiliary group to recover your pure product.
-
Distillation: For thermally stable, low-molecular-weight benzofurans, Kugelrohr or short-path distillation under high vacuum can be an excellent purification method.
FAQ 4: The ¹H NMR of my product is complex. What are the expected chemical shifts for the protons on the benzofuran core?
Answer:
The proton signals of the benzofuran core are characteristic and appear in the aromatic region of the spectrum. The exact shifts are influenced by the substitution pattern, but a general guide is helpful for initial assignment.[8][9]
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity (unsubstituted) | Notes |
| H2 | 7.5 - 7.7 | Doublet or Singlet | Often a doublet coupled to H3. Can be a singlet if C3 is substituted. |
| H3 | 6.6 - 6.8 | Doublet | Often a doublet coupled to H2. Typically the most upfield of the core protons.[9] |
| H4 | 7.4 - 7.6 | Doublet | Part of the benzene ring system. |
| H5 | 7.1 - 7.3 | Triplet | Part of the benzene ring system. |
| H6 | 7.2 - 7.4 | Triplet | Part of the benzene ring system. |
| H7 | 7.4 - 7.6 | Doublet | Part of the benzene ring system. |
Note: These are approximate values in CDCl₃ and can vary significantly based on substituents and solvent.
Section 4: Experimental Protocols
This section provides a validated, step-by-step protocol for a common and robust method of benzofuran synthesis.
Protocol 1: Synthesis of 2-Substituted Benzofurans via Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a widely used and reliable method for synthesizing a variety of 2-substituted benzofurans.[4][7]
Caption: General experimental workflow for benzofuran synthesis via Sonogashira coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-iodophenol (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly flush with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (5 mL) via syringe. Follow with the addition of the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 60-90 °C). Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion (disappearance of the o-iodophenol spot by TLC), cool the reaction mixture to room temperature. Remove the triethylamine under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzofuran derivative.[4][7]
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Deriv
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
- Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem.
- Spectroscopic Analysis of 2H-Benzofuro[2,3-d]triazole Deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
- Benzofuran | C8H6O. PubChem.
- Benzofuran synthesis. Organic Chemistry Portal.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 5-Methoxybenzofuran-2-carboxylic Acid
Introduction: 5-Methoxybenzofuran-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while well-established, can present challenges in achieving the high purity (>98%) required for many applications, particularly in drug development. This guide provides a comprehensive troubleshooting framework for researchers encountering purity issues during its synthesis and work-up. We will explore the root causes of common impurities and detail validated protocols for their removal, ensuring your final compound meets the most stringent quality standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point (e.g., <210 °C) and a broad melting range. What does this indicate?
A low and broad melting point is a classic sign of impurity. The melting point of pure this compound is consistently reported in the range of 212-214 °C.[1] Impurities disrupt the crystalline lattice of the solid, which reduces the energy required to melt it, leading to both a depression and a broadening of the melting range. The most common culprits are unreacted starting materials or residual solvents.
Q2: The ¹H-NMR spectrum of my product shows unexpected peaks. What are the likely impurities?
Beyond solvent peaks, common impurities that appear in the ¹H-NMR spectrum include:
-
Ethyl 5-methoxybenzofuran-2-carboxylate (Starting Ester): If the final hydrolysis step is incomplete, you will see characteristic signals for the ethyl group, typically a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm.
-
2-Hydroxy-5-methoxybenzaldehyde (Starting Aldehyde): This impurity, carried over from the first step, will show a distinct aldehyde proton signal (CHO) around δ 9.8 ppm and a phenolic hydroxyl proton (OH) that is often broad and can appear between δ 5-11 ppm depending on the solvent and concentration.
-
Side-Reaction Products: Depending on the synthetic route, halogenated derivatives can form if reagents like N-bromosuccinimide (NBS) or bromine are used in preceding steps without complete purification.[2][3] These can introduce complex aromatic splitting patterns.
Q3: What is the expected appearance of pure this compound?
The pure compound is typically described as an off-white to light yellow solid.[4] Significant deviation, such as a brown or dark yellow coloration, suggests the presence of chromophoric (colored) impurities, which may arise from oxidation or side reactions, especially if the reaction was conducted at high temperatures.
Q4: Which analytical techniques are best for definitively assessing the purity of my final product?
A combination of techniques provides the most complete picture:
-
High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities with high precision.[5]
-
¹H-NMR Spectroscopy: Provides structural confirmation and can be used to identify and roughly quantify major impurities if their signals are well-resolved from the product's signals.
-
Melting Point Analysis: A sharp melting point within the literature range (212-214 °C) is a strong indicator of high purity.[1]
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitatively assessing purity and monitoring the progress of purification. A single, well-defined spot is desired.
Section 2: Troubleshooting Guide: Common Impurity Profiles & Solutions
This section addresses specific impurity problems with diagnostic symptoms, root cause analysis, and a logical workflow for resolution.
Problem 1: Presence of Unreacted Starting Ester
-
Symptoms: The product is oily, a sticky solid, or fails to fully solidify. The melting point is significantly depressed. ¹H-NMR shows characteristic ethyl or methyl ester signals.
-
Root Cause Analysis: The most common cause is incomplete saponification (hydrolysis) of the ester precursor. This can result from:
-
Insufficient Base: Not using a sufficient molar excess of NaOH or KOH.
-
Short Reaction Time: The hydrolysis reaction was not allowed to proceed to completion.
-
Low Temperature: The reaction temperature was too low to drive the reaction efficiently. A typical condition involves heating at reflux.[6]
-
Caption: Workflow for removing unreacted ester impurity.
Problem 2: Discoloration (Yellow to Brown Product)
-
Symptoms: The final product is not an off-white or pale-yellow solid.
-
Root Cause Analysis: This is typically due to the presence of minor, highly conjugated or polymeric impurities. These can form from:
-
Oxidation: Air oxidation of phenolic intermediates, especially under basic conditions.
-
High Temperatures: Thermal decomposition or side reactions during synthesis, particularly if high-boiling solvents like DMF are used.[4]
-
Caption: Workflow for product decolorization using charcoal.
Section 3: Detailed Purification Protocols
Protocol 1: Optimized Acid-Base Extraction
This technique is highly effective at removing neutral or less acidic impurities (like the starting ester or aldehyde) from the desired carboxylic acid product.
-
Dissolution: Dissolve the crude, solid product in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Scientific Rationale: this compound (pKa ≈ 3.1) is readily deprotonated by the weak base bicarbonate to form its water-soluble sodium salt. Neutral impurities (ester) and weakly acidic impurities (phenol, pKa ≈ 10) remain in the organic layer.
-
-
Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Organic Wash (Optional): Combine the aqueous extracts. To remove any trace organic impurities, wash the combined aqueous layer with a small volume of EtOAc or DCM. Discard this organic wash.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 1 M HCl dropwise with stirring until the pH of the solution is ~2.[4][7] A precipitate of the pure carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum at 60-80 °C to a constant weight.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the main product.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system is often effective. (See Table 1).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating the mixture to a gentle boil (use a hot plate with stirring). Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal treatment was used, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. If using a mixed-solvent system, add the anti-solvent (e.g., petroleum ether or hexane) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent, and dry under vacuum.
| Solvent System | Typical Ratio (v/v) | Notes |
| Ethyl Acetate / Petroleum Ether | ~1:2 to 1:4 | A commonly cited and effective system.[4][8] Provides well-formed crystals. |
| Ethanol / Water | ~3:1 to 5:1 | Good for polar impurities. Water acts as the anti-solvent. |
| Dioxane / Water | ~2:1 | Dioxane is a good solvent, but must be thoroughly removed during drying.[4] |
| Acetic Acid / Water | ~4:1 | Useful but requires extensive drying to remove residual acetic acid. |
Table 1: Recommended Recrystallization Solvent Systems.
Section 4: Purity Assessment Protocols
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is 70:30 Hexane:Ethyl Acetate with 1% acetic acid. The acetic acid ensures the carboxylic acid is protonated and travels as a discrete spot.
-
Visualization: UV light (254 nm). The benzofuran ring is UV-active.
-
Procedure:
-
Dissolve a small sample of your crude and purified material in ethyl acetate.
-
Spot the solutions onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize under UV light. A pure sample should show a single spot. Compare the Rƒ value of any impurities to standards of the starting materials.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Analysis: The peak area percentage of the main peak corresponds to the purity of the sample.
References
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 245-253.
- Nareddy, P., & Gangasani, J. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 18(9), 10821-10829.
- Kossakowski, J., Krawiecka, M., & Kuran, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
- Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
- Lin, Z., et al. (2022).
- Chen, G. Y., et al. (2011). 5-(Hydroxymethyl)furan-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396.
- PubChem. (n.d.). This compound.
- Kumar, S., & Kumar, A. (2016). Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran. International Journal of Pharmaceutical Sciences and Research, 7(7), 3045-3052.
- Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 5. journalijcar.org [journalijcar.org]
- 6. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 10242-08-7 [chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 5-Methoxybenzofuran-2-carboxylic Acid
Introduction: 5-Methoxybenzofuran-2-carboxylic acid is a key intermediate in the development of various pharmaceutical agents. While its synthesis is well-documented on a laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and process safety. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in navigating the complexities of scaling up this synthesis.
Overview of Common Synthetic Routes
The most prevalent synthetic pathway involves the reaction of a substituted phenol with an alpha-haloacetate followed by cyclization and hydrolysis. A common and economically viable route starts from 2-Hydroxy-5-methoxybenzaldehyde.
column chromatography conditions for purifying benzofuran compounds
Welcome to the technical support center for the purification of benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the column chromatography of this important heterocyclic scaffold. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your purifications are both successful and reproducible.
Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses the most common questions when setting up a purification for a benzofuran derivative for the first time.
Q1: What is the best stationary phase for purifying benzofuran compounds?
For the vast majority of benzofuran derivatives, standard silica gel (SiO₂) of 200-400 mesh is the stationary phase of choice.[1][2] Its polarity is well-suited for the moderate polarity of the benzofuran core, allowing for effective separation from both nonpolar impurities (like unreacted starting materials) and more polar byproducts.
-
Causality: The slightly acidic silanol (Si-OH) groups on the silica surface interact with polar functional groups on your benzofuran derivative via hydrogen bonding and dipole-dipole interactions.[3] The strength of this interaction, which determines retention, can be finely tuned by adjusting the mobile phase polarity.
-
When to Consider Alternatives:
-
Acid-Sensitive Benzofurans: If your benzofuran has acid-labile groups (e.g., certain protecting groups), it may degrade on standard silica.[4] In this case, consider using neutral or basic alumina (Al₂O₃) or deactivating the silica by pre-treating it with a solvent system containing a small amount of triethylamine.[5][6]
-
Difficult Isomer Separations: For separating isomers or compounds with very similar polarity, specialized stationary phases can provide alternative selectivity. A phenyl stationary phase can be effective, as it introduces π-π stacking interactions between the phase's phenyl rings and the aromatic system of your benzofuran, adding a different separation mechanism beyond simple polarity.[7][8]
-
Q2: How do I select the right mobile phase (solvent system)?
The key to selecting the perfect mobile phase is to perform preliminary analysis using Thin Layer Chromatography (TLC) .[5][9] This small-scale experiment is the single most important step for predicting the outcome of your column.
The goal is to find a solvent system where your target benzofuran has an Rf value between 0.15 and 0.4 .[10][11]
-
Causality & The Rf-CV Relationship: The Rf value on a TLC plate is inversely proportional to the number of column volumes (CV) required to elute the compound from a column (CV ≈ 1/Rf).[10]
-
An Rf > 0.4 means the compound elutes too quickly (in < 2.5 CVs), leading to poor separation from less polar impurities.[9][10]
-
An Rf < 0.15 means the compound will take a very long time to elute (> 6.7 CVs), resulting in broad peaks due to diffusion and potential loss of sample on the column.[4][9]
-
The 0.15-0.4 range provides the optimal balance, ensuring good separation (a sufficient ΔCV between peaks) without excessive run times.[10]
-
A common starting point for many benzofuran derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate .[2][12]
Q3: Should I use isocratic or gradient elution?
-
Isocratic Elution (Constant Solvent Composition): This is ideal when the Rf values of your target compound and the nearest impurities are sufficiently different in your chosen solvent system. It is simpler to execute and often yields highly reproducible results.
-
Gradient Elution (Increasing Polarity Over Time): Use a gradient when your crude mixture contains compounds with a wide range of polarities. For example, if you have a very nonpolar impurity (Rf > 0.8) and a very polar baseline impurity (Rf ≈ 0) in the same TLC system that gives your product an Rf of 0.3. A gradient allows you to first elute the nonpolar spot with a weak solvent system, then increase the polarity to elute your product cleanly, and finally wash off the highly polar impurities, saving significant time and solvent.[5]
Troubleshooting Guide: Resolving Common Issues
This section provides solutions to specific problems you may encounter during your experiment.
Problem: My benzofuran is not eluting from the column.
-
Possible Cause 1: Mobile Phase is Not Polar Enough.
-
Diagnosis: On your initial TLC plate, the spot for your compound barely moved from the baseline (Rf ≈ 0).
-
Solution: Systematically increase the polarity of your mobile phase.[5] For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate and the compound is still not eluting, consider switching to a more polar solvent system, such as dichloromethane/methanol.[13]
-
-
Possible Cause 2: Irreversible Adsorption or Decomposition.
-
Diagnosis: Your compound is known to be acid-sensitive, or you observe streaking and the appearance of new spots when spotting the crude material on a silica TLC plate and letting it sit for 30-60 minutes before eluting.[5]
-
Solution: Switch to a less acidic stationary phase like neutral alumina or use a reversed-phase C18 column.[5][6] Alternatively, you can try deactivating the silica by flushing the column with your starting eluent containing 0.5-1% triethylamine before loading your sample.[5]
-
Problem: My benzofuran co-elutes with an impurity (poor separation).
-
Possible Cause 1: Inappropriate Solvent System.
-
Diagnosis: The Rf values of your product and the impurity are too close on TLC, or the Rf of your product is too high (> 0.4), causing it to elute too close to the solvent front with other nonpolar components.[10][14]
-
Solution: Re-optimize the mobile phase using TLC. Your goal is to maximize the separation between the spots (ΔRf) while keeping your target compound's Rf in the ideal 0.15-0.4 range.[10][15] Try different solvent combinations. For example, replacing ethyl acetate with diethyl ether or a hexane/dichloromethane mixture can alter the selectivity and improve separation.
-
-
Possible Cause 2: Column Overloading.
-
Diagnosis: The separation looked good on TLC, but on the column, the peaks are broad and overlapping. You loaded a large amount of crude material.
-
Solution: The amount of crude material should ideally be 1-5% of the mass of the silica gel.[5] If you overloaded the column, your only option is to combine the mixed fractions and re-purify on a larger column or with a smaller sample load.
-
Problem: My purified fractions show peak tailing on TLC.
-
Possible Cause 1: Compound is Basic.
-
Diagnosis: The benzofuran core itself is not strongly basic, but if it contains amine or other basic functional groups, it can interact too strongly with the acidic silanol groups of the silica gel, causing tailing.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase.[5] This neutralizes the most acidic sites on the silica, leading to sharper, more symmetrical peaks.
-
-
Possible Cause 2: Sample was Loaded in Too Much or Too Strong a Solvent.
-
Diagnosis: You dissolved your crude sample in a large volume of solvent or used a very polar solvent (like methanol or acetone) for "wet loading."
-
Solution: Always dissolve the sample in the absolute minimum volume of solvent, preferably the mobile phase itself or a slightly more polar solvent.[16] If your compound is poorly soluble in the eluent, the best practice is to use the Dry Loading technique (see protocol below).
-
Data Presentation & Workflows
Table 1: Common Solvent Systems for Benzofuran Purification
This table provides starting points for mobile phase selection. The optimal ratio must be determined by TLC.
| Solvent System | Relative Polarity | Typical Applications & Notes |
| Hexane / Ethyl Acetate (EtOAc) | Low to Medium | The most common starting point. Excellent for a wide range of benzofuran substitutions. Many literature examples use a 5:1 ratio.[2][17] |
| Hexane / Dichloromethane (DCM) | Low to Medium | Offers different selectivity compared to EtOAc. Useful if co-elution is an issue. DCM is more polar than hexanes but less than EtOAc. |
| Hexane / Diethyl Ether (Et₂O) | Low | Less polar than EtOAc. Good for separating less polar benzofurans from non-polar impurities. |
| Dichloromethane / Methanol (MeOH) | Medium to High | Used for highly functionalized, polar benzofurans (e.g., those with hydroxyl or carboxylic acid groups) that do not move in less polar systems. |
| Toluene / Ethyl Acetate | Low to Medium | The aromatic nature of toluene can sometimes improve the separation of aromatic compounds like benzofurans through alternative interactions with the silica surface. |
Diagram 1: Workflow for Mobile Phase Selection
Caption: A systematic workflow for determining the optimal mobile phase using TLC.
Diagram 2: Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting and resolving poor separation on a column.
Experimental Protocols
Protocol: Dry Loading for Poorly Soluble Benzofurans
This technique is superior when your crude product has low solubility in the chosen mobile phase, preventing broad bands and improving separation.[16][18]
Materials:
-
Crude benzofuran product
-
Round-bottom flask
-
Silica gel (approx. 10-20 times the mass of the crude sample)[16]
-
A volatile solvent in which your compound is highly soluble (e.g., acetone, dichloromethane)
-
Rotary evaporator
Methodology:
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude product completely in a minimum amount of a volatile solvent like acetone or DCM.[18][19]
-
Adsorb onto Silica: Add silica gel to the solution to form a thick, mobile slurry. Swirl thoroughly to ensure the entire sample is mixed with the silica.[18]
-
Evaporate the Solvent: Remove the solvent completely using a rotary evaporator. The goal is to obtain a dry, free-flowing powder of silica gel with your crude material adsorbed onto it.[16][18] If the result is oily or clumpy, add more silica and repeat the evaporation.
-
Load the Column: Carefully pour the dry, sample-impregnated silica onto the top of your pre-packed and equilibrated column.
-
Protect the Surface: Gently add a thin layer (approx. 1-2 cm) of clean sand on top of the dry-loaded sample. This prevents the surface from being disturbed when you add the mobile phase.[20]
-
Begin Elution: Carefully add the mobile phase and begin running the column as usual.
References
- Homework.Study.com. (n.d.). Discuss the relationship between rf values and elution order when doing TLC and column...
- Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?
- JagWorks@USA. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography.
- SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Reddit. (2020). Column Chromatography.
- Molecules. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors.
- PubMed. (2009). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration.
- LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- Chemtips - WordPress.com. (2013). Dry Loading in Flash Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- YouTube. (2016). Column Chromatography (Dry Loading).
- Reddit. (2022). troubleshooting column chromatography.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
- Phenomenex. (n.d.). Mobile Phase Selectivity.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?
Sources
- 1. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors | MDPI [mdpi.com]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 7. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. homework.study.com [homework.study.com]
- 15. reddit.com [reddit.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. chemtips.wordpress.com [chemtips.wordpress.com]
- 19. youtube.com [youtube.com]
- 20. Chromatography [chem.rochester.edu]
preventing degradation of 5-Methoxybenzofuran-2-carboxylic acid during storage
Welcome to the technical support center for 5-Methoxybenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, we address common questions and troubleshooting scenarios to prevent degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] A temperature of 2-8°C is recommended for long-term storage. The area should be well-ventilated.[1][2]
Q2: My this compound powder has changed color. What could be the cause?
A2: A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This could be due to oxidation from prolonged exposure to air, photodegradation from light exposure, or a reaction with moisture.[3][4] It is crucial to re-test the purity of the material before use.
Q3: How should I prepare and store solutions of this compound?
A3: Whenever possible, prepare solutions fresh for each experiment. If you need to store solutions, use a high-purity, dry, aprotic solvent. Store the solution at a low temperature (2-8°C or -20°C) in a tightly capped vial, preferably with an inert gas headspace (e.g., argon or nitrogen) to minimize oxidation.[4] Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[4]
Q4: I'm seeing unexpected peaks in my HPLC analysis of an older sample. What could they be?
A4: Unexpected peaks are likely degradation products. Potential degradation pathways for this compound include oxidation of the benzofuran ring, hydrolysis of the methoxy group or the carboxylic acid functionality, and decarboxylation, especially if the sample has been exposed to heat.[5][6][7]
Troubleshooting Guide: Degradation Issues
Issue 1: Gradual Discoloration and Reduced Purity of Solid Compound
-
Observation: The white or off-white solid has developed a yellow or brownish tint over time. Purity analysis (e.g., by HPLC) shows a decrease in the main peak area and the appearance of new, smaller peaks.
-
Root Cause Analysis: This is often a sign of oxidative degradation or photodecomposition. The benzofuran ring system can be susceptible to oxidation, especially in the presence of light and air.[3][5] The methoxy group, being an electron-donating group, can also influence the molecule's susceptibility to oxidation.
-
Preventative Measures:
-
Inert Atmosphere: Upon receiving the compound, if it will be stored for an extended period, consider transferring it to an amber glass vial and purging the headspace with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Always store the compound in a dark location or use amber-colored containers to shield it from light.[4]
-
Temperature Control: Maintain a consistent, cool storage temperature (2-8°C) to slow down the rate of any potential degradation reactions.[4]
-
Issue 2: Instability in Solution, Especially in Protic Solvents
-
Observation: A freshly prepared solution appears clear, but over a short period (hours to days), it becomes colored, or repeat analysis shows a significant drop in the concentration of the parent compound. This is often more pronounced in aqueous or alcoholic solutions.
-
Root Cause Analysis: This instability is likely due to hydrolysis. Carboxylic acids can be susceptible to reactions in protic solvents, and the benzofuran ring itself may undergo changes depending on the pH of the medium.[6][7]
-
Mitigation Strategies:
-
Solvent Choice: If your experimental protocol allows, use aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile).
-
pH Control: If an aqueous solution is necessary, use a buffered system to maintain a stable pH. The stability of the compound across a range of pH values should be experimentally determined.
-
Fresh Preparation: The most reliable approach is to prepare solutions immediately before use.
-
Potential Degradation Pathways
The structure of this compound suggests several potential pathways for degradation. Understanding these can aid in troubleshooting and developing stability-indicating analytical methods.
Caption: Potential degradation routes for this compound.
Experimental Workflow for Stability Assessment
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[8]
Caption: Workflow for conducting a forced degradation study.
Protocol for a Basic Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal: Incubate a sample of the stock solution at 60°C.
-
Photolytic: Expose a sample of the stock solution to a calibrated light source (UV and visible).
-
-
Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. A diode array detector can be useful for comparing the UV spectra of the peaks to aid in identification.
-
Evaluation: Calculate the percentage of degradation and observe the formation of degradation products under each condition. This will provide valuable information on the compound's stability in your specific experimental matrix.
Summary of Recommended Storage Conditions
| Condition | Solid State | Solution |
| Temperature | 2-8°C | 2-8°C or -20°C |
| Atmosphere | Tightly sealed container | Inert gas (Argon/Nitrogen) headspace |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial) |
| Moisture | Dry environment | Anhydrous solvents recommended |
By adhering to these guidelines, you can significantly minimize the degradation of this compound, ensuring the accuracy and reproducibility of your research. For further assistance, please do not hesitate to contact our technical support team.
References
- Gala, D., et al. (2015). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 20(9), 15639-15655.
- Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). LinkedIn.
- Chemical Knowledge. (n.d.). Specification for storage and transport of carboxylic acids.
- PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information.
- El Bakali, A., et al. (2015). Detailed mechanism of dibenzofuran oxidation. ResearchGate.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Global Research Chem. (2023). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Suryan, M. M., Kafafi, S. A., & Stein, S. E. (1989). The thermal decomposition of hydroxy- and methoxy-substituted anisoles. Journal of the American Chemical Society, 111(4), 1423–1429.
- CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
- Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
- Patel, Y., et al. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 8(11), 1259-1265.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Optimizing Catalyst Selection for Benzofuran Ring Formation
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection and reaction optimization for constructing the benzofuran scaffold. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the benzofuran ring?
A1: The most prevalent and versatile methods rely on transition-metal catalysis to construct the key C-C and C-O bonds.[1] The dominant strategies include:
-
Palladium-Catalyzed Reactions: These are the workhorses of benzofuran synthesis. Methods like the Sonogashira or Heck coupling, followed by an intramolecular cyclization, are widely employed.[2][3] A typical pathway involves coupling an o-halophenol (commonly an o-iodophenol) with a terminal alkyne.[2][4]
-
Copper-Catalyzed Reactions: Copper catalysts offer a more economical and environmentally benign alternative to palladium for specific cyclization reactions.[3] They are often used as co-catalysts in palladium systems but can also be employed as the primary catalyst in certain tandem Sonogashira coupling-cyclization reactions.[5][6]
-
Other Transition Metals (Gold, Indium, Ruthenium): Catalysts based on gold, indium, and ruthenium have also been developed for specific applications, such as the hydroalkoxylation of ortho-alkynylphenols to form the benzofuran ring.[1][7]
-
Catalyst-Free Methods: While less common for broad applicability, certain base-promoted or thermal cyclizations of pre-functionalized substrates can yield benzofurans, avoiding potential metal contamination in the final product.[6][8]
Q2: How do I select the initial catalyst system for my specific substrates?
A2: Your starting point depends heavily on the chosen synthetic route. For the widely used palladium-catalyzed coupling of an o-halophenol and a terminal alkyne, a combination of a palladium source and a copper co-catalyst is standard.
-
Palladium Source: Pd(OAc)₂, (PPh₃)₂PdCl₂, and Pd₂(dba)₃ are common choices.[4][9] (PPh₃)₂PdCl₂ is often a reliable starting point for Sonogashira-type reactions.[2]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is almost universally used to facilitate the formation of the copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle.[2][3][10]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity and selectivity.[3] For general screening, triphenylphosphine (PPh₃) is a common choice, often introduced as part of the palladium complex itself (e.g., (PPh₃)₂PdCl₂).[10][11] For more challenging transformations or to improve yields, bidentate phosphine ligands like dppf or specialized bulky monophosphine ligands like XPhos may be required.[3][9]
The diagram below illustrates the decision process for selecting a starting catalytic system.
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Q4: I am observing significant byproduct formation, particularly a dimer of my alkyne. How can I prevent this?
A4: The formation of alkyne homo-coupling products (Glaser coupling) is a common side reaction in Sonogashira couplings. This process is also catalyzed by the copper co-catalyst, especially in the presence of oxygen.
-
Explanation: The Cu(I) co-catalyst can be oxidized to Cu(II), which then promotes the dimerization of the terminal alkyne.
-
Solution:
-
Strictly Inert Atmosphere: This is the most critical factor. Rigorous degassing and maintaining a positive pressure of an inert gas (argon or nitrogen) minimizes the oxygen that drives the unwanted side reaction. [12] 2. Control Copper Loading: While essential for the primary reaction, excess CuI can sometimes accelerate homo-coupling. Use the lowest effective catalytic amount (typically 4-5 mol%).
-
Use of a Co-solvent/Amine Base: Triethylamine or other amine bases can help suppress homo-coupling by coordinating to the copper species.
-
Q5: My reaction works well for aromatic alkynes but fails with aliphatic alkynes. What adjustments should I make?
A5: This is a known substrate limitation in some protocols. Aliphatic acetylenes can be less reactive or more prone to side reactions under standard conditions.
-
Explanation: The electronic properties of aliphatic vs. aromatic alkynes differ, affecting their acidity and reactivity in the catalytic cycle. Some studies report that while aromatic and certain functionalized alkynes are well-tolerated, simple aliphatic alkynes like 1-pentyne may lead to complex reaction mixtures and only trace amounts of the desired product. [13]* Solution:
-
Re-optimize the Catalyst System: The optimal ligand for an aromatic alkyne may not be suitable for an aliphatic one. A systematic screening of ligands is highly recommended. Bulky, electron-rich phosphine ligands can sometimes improve performance with less reactive substrates.
-
Modify the Base/Solvent System: The combination of base and solvent can significantly impact the deprotonation and coupling of aliphatic alkynes. Consider stronger, non-nucleophilic bases or different solvent systems.
-
Alternative Synthetic Routes: If extensive optimization fails, it may be necessary to consider a different synthetic strategy that is more tolerant of aliphatic alkynes or to re-evaluate the overall synthetic plan. [3]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Synthesis of 2-Phenylbenzofuran
This protocol is a representative starting point for the coupling of an o-iodophenol with a terminal alkyne. [3] Materials:
-
2-Iodophenol (1.0 equiv.)
-
Phenylacetylene (2.0 equiv.)
-
(PPh₃)₂PdCl₂ (2-3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (NEt₃) (1.2 equiv.)
-
Acetonitrile (ACN), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, sealable reaction tube, add the palladium catalyst, CuI, and 2-iodophenol.
-
Seal the tube with a septum and flush thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous acetonitrile as the solvent via syringe.
-
Add triethylamine and phenylacetylene via syringe.
-
Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.
-
Stir the reaction for 2-20 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts and concentrate the solvent in vacuo.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzofuran.
Catalyst/Ligand Performance Comparison
The choice of catalyst and ligand is pivotal. The following table summarizes typical catalyst systems and their performance characteristics in benzofuran synthesis.
| Catalyst System | Ligand | Typical Application/Notes | Yield Range |
| (PPh₃)₂PdCl₂ / CuI | Triphenylphosphine (PPh₃) | General-purpose, good starting point for Sonogashira/cyclization. [2][4] | Moderate to Good |
| Pd₂(dba)₃ / dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Effective for Tsuji-Trost type reactions and challenging couplings. [3][9] | Good to Excellent |
| [Pd(η³-C₃H₅)Cl]₂ / XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for reactions with sulfur, oxygen, and carbon nucleophiles. [9] | High to Excellent |
| Pd(OAc)₂ / Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Used in domino Sonogashira/cycloisomerization cascades. [14] | Good to Excellent |
| CuI (as primary catalyst) | Ligand-free or with N-based ligands | More "green" alternative, suitable for certain tandem reactions. [5] | Moderate to Good |
Yields are highly substrate-dependent and serve as a general guide.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted mechanism for the Sonogashira coupling followed by intramolecular cyclization to form the benzofuran ring.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 11. elsevier.es [elsevier.es]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
Technical Support Center: Solvent Effects in the Synthesis of 5-Methoxybenzofuran-2-carboxylic Acid
Document ID: TSC-BF2CA-SE-2026
Last Updated: January 9, 2026
Welcome to the technical support guide for the synthesis of 5-Methoxybenzofuran-2-carboxylic acid. This document provides in-depth, experience-driven answers to common challenges faced by researchers and process chemists, with a specific focus on the critical role of solvent selection. The guidance herein is structured to troubleshoot issues ranging from low yields to purification difficulties, ensuring a robust and reproducible synthetic outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is the standard synthetic route for this compound, and which solvents are typically recommended?
Answer:
A common and reliable method for synthesizing this compound involves a two-step process starting from 2-hydroxy-5-methoxybenzaldehyde. The general workflow is as follows:
-
O-Alkylation & Cyclization: The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is first alkylated with an ethyl bromoacetate equivalent, followed by an intramolecular condensation to form the benzofuran ring, yielding the ethyl ester of the target molecule.
-
Saponification: The resulting ethyl ester is then hydrolyzed (saponified) under basic conditions to yield the final carboxylic acid product.
For the crucial first step, the choice of solvent is paramount. Polar aprotic solvents are strongly recommended. Specifically, N,N-Dimethylformamide (DMF) is a widely cited and effective solvent for this reaction.[1][2]
Rationale: Polar aprotic solvents like DMF excel in this synthesis for several key reasons:
-
High Solvating Power: They effectively dissolve the starting materials, including the phenolic aldehyde and inorganic bases like potassium carbonate (K₂CO₃).[3]
-
Reaction Rate Acceleration: They accelerate S_N2 reactions (the initial O-alkylation) by solvating the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the corresponding anion (carbonate) less solvated and more nucleophilic.[3]
-
Facilitating Deprotonation: The basicity of additives used for deprotonation is enhanced in these solvents, which is critical for the subsequent cyclization step.[3]
While other polar aprotic solvents like Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN) can be used, DMF often provides an optimal balance of solubility and reaction rate for this specific transformation.[2][4] Protic solvents, such as ethanol or water, are generally avoided in the first step as they can interfere with the base and potentially lead to undesirable side reactions.[5][6]
Question 2: My reaction yield is consistently low (<50%). How can the solvent be the cause, and what troubleshooting steps should I take?
Answer:
Low yield is a frequent issue that can often be traced back to suboptimal solvent selection or quality. The solvent impacts reaction kinetics, equilibria, and the stability of intermediates.
Potential Causes Linked to Solvent Choice:
-
Poor Solubility: If your reactants, particularly the base, are not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.
-
Presence of Water: Trace amounts of water in aprotic solvents can hydrolyze the bromoacetate reagent and deactivate the base, significantly reducing yield. Using an anhydrous base like K₂CO₃ can be ineffective if the solvent itself is wet.[7]
-
Suboptimal Polarity: A solvent with insufficient polarity may not adequately stabilize the charged intermediates formed during the intramolecular cyclization, slowing down the key ring-forming step.
-
Thermal Decomposition: Some solvents may decompose at the reaction temperature, generating impurities that can interfere with the catalytic cycle or promote side reactions. For instance, DMF can decompose to form dimethylamine, which can act as an unwanted nucleophile.[3]
Troubleshooting Workflow for Low Yield
To systematically address low-yield issues, follow this optimization workflow:
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10];
} dot Caption: A logical workflow for troubleshooting low-yield benzofuran synthesis.
Comparative Data on Solvent Choice
The following table summarizes the expected impact of different solvent classes on the initial cyclization step.
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Expected Outcome & Rationale |
| Polar Aprotic | DMF | 36.7 | High Yield (e.g., 75-92%). [1][2] Excellent solubility for reactants and stabilization of charged intermediates. The gold standard for this reaction. |
| Polar Aprotic | Acetonitrile | 37.5 | Moderate to Good Yield. Good solvent, but may have lower solubility for some inorganic bases compared to DMF. |
| Polar Protic | Ethanol | 24.6 | Low Yield / Side Products. Competes with the phenoxide for the alkylating agent. Can lead to transesterification if ester intermediates are present.[8] |
| Nonpolar | Toluene | 2.4 | Very Low to No Reaction. Insufficient polarity to dissolve the base or stabilize intermediates.[9] |
Question 3: I'm observing significant side products during my synthesis. Can the solvent choice influence their formation?
Answer:
Yes, absolutely. The solvent can dramatically influence the reaction pathway and favor the formation of impurities.
Common Side Products and Solvent Influence:
-
Incomplete Cyclization: The primary side product is often the uncyclized intermediate, ethyl 2-((2-formyl-4-methoxyphenoxy)acetate). This occurs when the intramolecular cyclization step is slow or stalls.
-
Solvent Cause: Using a less polar solvent (e.g., THF, Dioxane) can fail to sufficiently stabilize the anionic intermediate required for ring closure. A polar aprotic solvent like DMF is crucial to drive this step to completion.[2]
-
-
Decarboxylation: While less common at moderate temperatures, the final product, this compound, can decarboxylate under harsh heating, especially in the presence of acid or base catalysts.
-
Solvent Influence: High-boiling point solvents that require elevated temperatures (>150 °C) can promote this side reaction. Sticking to the recommended 60-80 °C range in DMF helps avoid this.[1]
-
-
Hydrolysis of Starting Material: If the solvent is not anhydrous, water can hydrolyze the ethyl bromoacetate, rendering it inactive for the desired O-alkylation.
-
Solvent Cause: Using "reagent grade" instead of "anhydrous grade" solvents is a common pitfall. Always use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves prior to use.[7]
-
dot digraph "Reaction_Pathways" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Influence of solvent on desired reaction vs. side pathways.
Question 4: What is the recommended solvent for the final saponification step, and how does it impact work-up and purification?
Answer:
For the saponification of the ethyl ester to the final carboxylic acid, a mixture of a water-miscible organic solvent and an aqueous base is ideal.
Recommended Solvent System: A mixture of Dioxane and 1N Sodium Hydroxide (NaOH) solution is highly effective.[1] Alternatively, a mixture of ethanol and aqueous NaOH can also be used.[8][10]
Experimental Protocol: Saponification
-
Dissolution: Dissolve the crude ethyl 5-methoxybenzofuran-2-carboxylate in dioxane (or ethanol).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (1-2 M) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Solvent Removal: Remove the organic solvent (dioxane/ethanol) under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Pour the remaining aqueous residue into ice water. Acidify the solution to a pH of ~2 using concentrated HCl. The desired carboxylic acid, being insoluble in acidic water, will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
How the Solvent Choice Impacts This Stage:
-
Miscibility: Using a water-miscible solvent like dioxane or ethanol ensures a homogeneous reaction mixture, allowing the aqueous hydroxide to efficiently access and hydrolyze the ester.
-
Ease of Removal: Both dioxane and ethanol have relatively low boiling points, making them easy to remove post-reaction, which simplifies the subsequent precipitation and isolation of the product.
-
Purification: This procedure is designed to make purification straightforward. The desired acid precipitates while the inorganic salts (like NaCl) and any unreacted base remain dissolved in the aqueous phase. A final wash of the collected solid with diethyl ether or dichloromethane can remove any nonpolar organic impurities.[1]
References
- BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
- BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 10242-08-7.
- Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
- Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans. Synthesis, 44(08), 1171-1177.
- Pirouz, et al. (2021). Synthesis of benzofuran derivatives using acetic acid catalyst and toluene solvent. ACS Omega.
- Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
- ResearchGate. (n.d.). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives.
- Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
- ChemicalBook. (2021). 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis.
- Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
Sources
- 1. This compound CAS#: 10242-08-7 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Cell Viability in Cytotoxicity Assays with Benzofuran Compounds
<EOT>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for an issue that can often be a roadblock in preclinical research: unexpected low cell viability when conducting cytotoxicity assays with benzofuran compounds. This document is designed to be a practical resource, offering not just solutions, but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding benzofuran cytotoxicity assays.
Q1: My benzofuran compound is showing high cytotoxicity at concentrations where I expect to see a dose-response. What's the first thing I should check?
A1: The first and most critical parameter to verify is the solubility of your benzofuran compound in the cell culture medium. Many benzofuran derivatives are hydrophobic and can precipitate out of solution, especially at higher concentrations.[1][2] This precipitation can lead to several artifacts, including light scattering that interferes with absorbance or fluorescence-based assays, or direct physical damage to cells, which can be misinterpreted as true cytotoxicity.
Q2: I'm using DMSO to dissolve my compound, but I'm still seeing issues. What is a safe final concentration of DMSO in my assay?
A2: While DMSO is a common solvent, it is also known to be cytotoxic at higher concentrations. As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cell death.[3] It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) in every experiment to differentiate between compound-induced and solvent-induced cytotoxicity.
Q3: My results are not consistent from one experiment to the next. What could be causing this variability?
A3: Inter-experiment variability is a common challenge in cell-based assays and can stem from several sources.[4] Key factors to investigate include:
-
Cell Health and Passage Number: Ensure you are using cells that are in the logarithmic growth phase and within a consistent, low passage number range.[5] High passage numbers can lead to phenotypic and genotypic drift, altering the cells' response to cytotoxic agents.
-
Reagent Preparation: Always use freshly prepared reagents whenever possible. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[3]
-
Standardized Timelines: Consistency in incubation times for cell seeding, compound treatment, and assay reagent addition is critical for reproducible results.[3]
Q4: I see significant cell death under the microscope, but my LDH release assay shows low cytotoxicity. What's happening?
A4: This discrepancy often points to a compound- or mechanism-specific issue. The lactate dehydrogenase (LDH) assay measures cytotoxicity by detecting the release of LDH from cells with compromised membrane integrity.[6] If your benzofuran compound induces apoptosis (programmed cell death), the cell membranes may remain intact during the early to mid-stages, resulting in low LDH release even though the cells are dying.[1] In such cases, consider using an orthogonal assay that measures a different hallmark of cell death, such as a caspase activation assay for apoptosis.[7][8]
In-Depth Troubleshooting Guides
Part 1: Compound-Related Issues
Many cytotoxicity assay failures can be traced back to the physicochemical properties of the test compound. Benzofurans, in particular, can be challenging to work with due to their often-hydrophobic nature.[1]
Issue 1.1: Suspected Compound Precipitation
-
Question: I've noticed a film or small particles in my wells after adding my benzofuran compound. How can I confirm if it's precipitation and what can I do about it?
-
Answer & Protocol:
-
Visual Inspection: Before adding cells, prepare a plate with your highest concentration of the benzofuran compound in the cell culture medium. Incubate for the same duration as your experiment and visually inspect for any signs of precipitation under a microscope.
-
Solubility Assessment:
-
Protocol: Prepare serial dilutions of your compound in your cell culture medium. After a short incubation, measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm). A sharp increase in absorbance indicates precipitation.
-
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: While keeping the final DMSO concentration below cytotoxic levels (ideally ≤0.1%), you might be able to slightly increase the stock concentration to reduce the volume added to the media.
-
Alternative Solubilization Strategies: For highly insoluble compounds, consider alternative formulation strategies such as the use of solubilizing agents like cyclodextrins or formulating as a nanosuspension.[9][10] However, be aware that these can have their own effects on cells and require appropriate controls.
-
Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.
-
-
Issue 1.2: Compound Interference with Assay Readout
-
Question: My absorbance/fluorescence readings in my treated wells are unexpectedly high, even at concentrations that appear to be killing cells. Could my compound be interfering with the assay itself?
-
Answer & Protocol:
-
Explanation: Some compounds can directly interact with assay reagents, leading to false signals. For example, a compound might reduce the tetrazolium salt (e.g., MTT) in the absence of viable cells, leading to a false-positive viability signal.[11] Similarly, some compounds are autofluorescent and can interfere with fluorescence-based assays.
-
Protocol: Cell-Free Assay Control
-
Prepare a multi-well plate with cell culture medium but no cells .
-
Add your benzofuran compound at the same concentrations used in your experiment.
-
Add the assay reagent (e.g., MTT, resazurin, or a fluorescent dye).
-
Incubate for the standard assay duration and measure the signal.
-
Any signal generated in these cell-free wells is due to direct compound-reagent interaction and should be subtracted from your experimental values.[12]
-
-
Issue 1.3: Compound Instability or Reactivity
-
Question: I'm getting inconsistent results, and I suspect my benzofuran compound might be degrading in the culture medium over the course of the experiment. How can I check for this?
-
Answer:
-
Explanation: The aqueous environment of cell culture medium, with a pH of ~7.4 and a temperature of 37°C, can lead to the degradation of some compounds.[13] Additionally, some compounds can react with components of the medium.
-
Troubleshooting Strategies:
-
Time-Course Experiment: Perform a time-course experiment where you add the compound to the cells for varying durations (e.g., 4, 24, 48, and 72 hours) to see if the cytotoxic effect changes in a non-linear fashion that might suggest compound degradation.[14]
-
Analytical Chemistry: If you have access to analytical techniques like HPLC or LC-MS, you can analyze the concentration of your compound in the culture medium over time to directly assess its stability.
-
Fresh Preparation: Always prepare fresh dilutions of your compound from a stock solution for each experiment.
-
-
Part 2: Cell and Culture-Related Issues
The health and handling of your cells are paramount for obtaining reliable and reproducible data.
Issue 2.1: Inconsistent Cell Seeding and "Edge Effects"
-
Question: I'm observing high variability between replicate wells, especially those on the edges of my 96-well plate. What's causing this and how can I fix it?
-
Answer:
-
Explanation: Inconsistent cell seeding leads to a different number of cells in each well, which directly impacts the final assay signal. The "edge effect" is a well-documented phenomenon where the outer wells of a microplate are more prone to evaporation and temperature fluctuations, leading to altered cell growth and compound concentration.[14][15]
-
Best Practices:
-
Homogenous Cell Suspension: Before seeding, ensure you have a single-cell suspension by gently pipetting up and down. Avoid vigorous mixing that can damage cells.
-
Consistent Seeding Technique: Work quickly and consistently when seeding your plates to prevent cells from settling in the reservoir.
-
Mitigating Edge Effects: Fill the perimeter wells of your plate with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[3] This creates a humidified barrier that minimizes evaporation from the inner wells.
-
-
Issue 2.2: Serum Protein Binding
-
Question: My benzofuran compound is potent in a biochemical assay but shows much lower activity in my cell-based cytotoxicity assay. Could something in the media be interfering?
-
Answer:
-
Explanation: Components in fetal bovine serum (FBS), particularly albumin, can bind to small molecules, reducing the free concentration of the compound available to interact with the cells.[16][17] This is a common reason for discrepancies between biochemical and cell-based assays.
-
Troubleshooting Protocol: Serum Shift Assay
-
Perform your cytotoxicity assay in parallel using media with different concentrations of FBS (e.g., 10%, 5%, 1%, and serum-free).
-
If the IC50 value of your compound decreases as the serum concentration decreases, it's a strong indication of serum protein binding.
-
Note: Be aware that some cell lines require a minimum amount of serum to remain viable, so include appropriate controls.
-
-
Part 3: Assay-Specific Troubleshooting
The choice of cytotoxicity assay can significantly influence your results. It's important to select an assay that aligns with the expected mechanism of action of your compound.
Issue 3.1: Mismatch Between Assay and Cytotoxicity Mechanism
-
Question: My benzofuran compound is known to induce apoptosis, but I'm not seeing a strong signal in my metabolic (e.g., MTT, XTT) or membrane integrity (e.g., LDH) assays. What's a better alternative?
-
Answer:
-
Explanation: Many benzofuran derivatives have been shown to induce apoptosis through mechanisms such as caspase activation and the induction of reactive oxygen species (ROS).[1][7][18][19][20] Metabolic and membrane integrity assays may not be sensitive enough to detect early apoptotic events.
-
Recommended Orthogonal Assays:
-
Caspase-3/7 Activation Assay: This assay directly measures the activity of the executioner caspases, which are key mediators of apoptosis.[8] An increase in caspase activity is a hallmark of apoptosis.
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.
-
ROS Detection Assays: Some benzofurans induce cell death by increasing intracellular ROS levels.[7][21][22][23] Assays using fluorescent probes like DCFDA can quantify ROS production.
-
-
Data Presentation and Visualization
Table 1: Summary of Common Benzofuran-Induced Cytotoxicity Mechanisms and Recommended Assays
| Mechanism of Action | Primary Cellular Event | Recommended Assay(s) | Potential Pitfalls |
| Apoptosis | Caspase activation, DNA fragmentation | Caspase-3/7 Glo, Annexin V/PI staining, TUNEL assay | Timing is critical; late-stage apoptosis can lead to secondary necrosis. |
| Necrosis | Loss of membrane integrity | LDH release assay, Propidium Iodide uptake | Serum LDH can cause high background; mechanical cell damage can give false positives. |
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | DCFDA, CellROX Deep Red | Phototoxicity of probes; compound may quench fluorescence. |
| Anti-proliferative | Inhibition of cell division | Cell counting, CFSE dilution, EdU incorporation | Does not directly measure cell death. |
Experimental Workflows and Diagrams
Diagram 1: Troubleshooting Decision Tree for Low Cell Viability
Caption: A decision tree to guide the troubleshooting process for unexpected low cell viability.
Diagram 2: Experimental Workflow for Validating Benzofuran Cytotoxicity
Caption: A recommended workflow for conducting and validating cytotoxicity experiments with benzofuran compounds.
References
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
- Bieńk, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1582. [Link]
- Copeland, R. A., et al. (2004). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. Bioorganic & Medicinal Chemistry Letters, 14(9), 2309-2312. [Link]
- Manna, S. K., et al. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry, 285(28), 21874-21886. [Link]
- Chen, C. H., et al. (2018). BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway. International Journal of Molecular Sciences, 19(11), 3501. [Link]
- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8345. [Link]
- ResearchGate. (n.d.). Activity of caspase 3 and 7 in K562 cells treated with the test benzofurans....
- ResearchGate. (n.d.). Induction of ROS production by compounds 2c, 2d, 3, 4c and 5d....
- Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28006. [Link]
- ResearchGate. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]
- Macchi, F., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3501. [Link]
- Adhikari, A., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of Molecular Neuroscience, 56(1), 125-136. [Link]
- Breviglieri, E., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 23(1), 169. [Link]
- Promega Connections. (2012, January 11). Considerations for Successful Cell Based Assays II: Cell Culture Conditions.
- Peters, T. J., et al. (2015). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells.
- Minardi, D., et al. (1993). Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation. Biochemical Pharmacology, 46(10), 1779-1784. [Link]
- ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media?.
- Kaczor, A. A., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Scientific Reports, 10(1), 15309. [Link]
- The Royal Society of Chemistry. (n.d.). Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(II)/Zn(II) complexes.
- University of Pisa. (n.d.). Binding of small molecules to BSA protein.
- ResearchGate. (n.d.). I am having problems in getting results in MTT assay. How do I rectify it?.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- Zou, Z., et al. (2017). Induction of reactive oxygen species: an emerging approach for cancer therapy. Apoptosis, 22(11), 1321-1335. [Link]
- Cambridge Protein Arrays. (n.d.). Protein small molecule interactions.
- Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 6(2), 84. [Link]
- Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- ResearchGate. (n.d.). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- ACS Omega. (2026, January 6). Biocompatibility of Nickel Ferrite Nanoparticles on Systemic and Testicular Cells.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction of reactive oxygen species: an emerging approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 5-Methoxybenzofuran-2-carboxylic Acid in Biological Assays
Welcome to the technical support guide for 5-Methoxybenzofuran-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome the inherent solubility challenges of this compound in various biological assays. Our goal is to ensure the accuracy, reproducibility, and reliability of your experimental data.
Understanding the Challenge: Physicochemical Properties
This compound is a heterocyclic organic compound with properties that make it poorly soluble in neutral aqueous solutions. Its structure contains a polar carboxylic acid group and a larger, more nonpolar benzofuran ring system. PubChem lists a computed property, XLogP3-AA, of 3.4, which indicates a preference for lipophilic environments over aqueous ones[1]. This inherent hydrophobicity is the primary cause of solubility issues in typical aqueous-based biological buffers and cell culture media.
However, the carboxylic acid group provides a critical handle for manipulating solubility. Like other carboxylic acids, its solubility is highly dependent on pH.[2][3][4] At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains protonated (-COOH), rendering the molecule neutral and less water-soluble. Conversely, at a pH above its pKa, the group deprotonates to form a negatively charged carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in water.[4][5]
| Property | Value / Description | Source |
| Molecular Formula | C₁₄H₁₀O₄ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| XLogP3-AA | 3.4 | [1] |
| Nature | Weakly acidic due to the carboxylic acid group. | [2][4] |
| Predicted Aqueous Solubility | Low at neutral and acidic pH. Expected to increase significantly at basic pH. | [2][3][4] |
| Predicted Organic Solvent Solubility | Good solubility expected in polar aprotic solvents like DMSO and DMF. | [6] |
Frequently Asked Questions (FAQs)
Q1: I can't dissolve this compound directly in my cell culture medium or PBS. What am I doing wrong?
A: Nothing. This is expected behavior. The compound is poorly soluble in neutral aqueous buffers. You must first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your final aqueous medium. This is a standard practice for many organic compounds used in biological assays.[7]
Q2: What is the best solvent to use for my primary stock solution?
A: Dimethyl sulfoxide (DMSO) is the most recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly soluble compounds.[8] For a 10 mM stock solution, you would dissolve 2.42 mg of the compound in 1 mL of high-purity DMSO. Always use anhydrous, cell-culture grade DMSO to avoid issues with water content and contaminants.
Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer. How can I prevent this?
A: This is a common issue that occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit, even with a small percentage of co-solvent. Here are the key troubleshooting steps:
-
Decrease Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.
-
Increase DMSO Concentration (with caution!): The final concentration of DMSO in your assay should ideally be kept below 0.5% (v/v), as higher concentrations can be cytotoxic or cause off-target effects.[8][9] Some robust cell lines may tolerate up to 1%, but this must be validated.[10][11][12]
-
Use Serial Dilutions: Do not add a highly concentrated stock directly into the final large volume. Perform one or more intermediate dilution steps in your buffer or medium.
-
Improve Mixing: When adding the stock solution, vortex or pipette-mix the aqueous solution vigorously to ensure rapid and uniform dispersion, which can prevent localized high concentrations that trigger precipitation.
Q4: Can I use pH modification to improve solubility?
A: Yes, this is a very effective strategy. By increasing the pH of the solution to a value 1.5 to 2 units above the compound's pKa, you can deprotonate the carboxylic acid, forming a much more soluble salt.[2][3] You can prepare a stock solution by dissolving the compound in a small amount of dilute NaOH (e.g., 0.1 M) and then neutralizing or diluting it into a buffered system. Caution: Ensure the final pH of your assay medium is compatible with your biological system (e.g., cells, enzymes).
Q5: Are there alternatives to DMSO or pH adjustment?
A: Yes. If DMSO toxicity is a concern or pH modification is not feasible, you can explore the use of solubilizing agents called cyclodextrins.[13][14][15] These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an inclusion complex that is water-soluble.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[13]
Troubleshooting Guide & Decision Workflow
This section provides a systematic approach to overcoming solubility issues. Follow the workflow to identify the best strategy for your specific experimental needs.
Visual Workflow for Solubilization Strategy
Caption: A decision-making workflow for solubilizing this compound.
Mechanism of pH-Dependent Solubility
The key to the pH-based strategy is the acid-base equilibrium of the carboxylic acid group.
Caption: Chemical equilibrium illustrating how pH affects the solubility of a carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the standard starting procedure for most in vitro assays.
Materials:
-
This compound (MW: 242.23 g/mol )
-
High-purity, anhydrous DMSO (cell culture grade)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.42 mg of this compound.
-
Dispense Solvent: Add 1 mL of high-purity DMSO to the vial containing the weighed compound.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particle-free solution should be obtained. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparing Working Solutions for a Cell-Based Assay
This protocol details how to dilute the DMSO stock into cell culture medium while minimizing solvent toxicity and compound precipitation.
Objective: Prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Primary Stock: Use the 10 mM stock solution in DMSO prepared in Protocol 1.
-
Intermediate Dilution (Recommended):
-
Pipette 98 µL of cell culture medium into a sterile microcentrifuge tube.
-
Add 2 µL of the 10 mM DMSO stock to the medium.
-
Vortex immediately. This creates a 200 µM intermediate solution in 2% DMSO.
-
-
Final Dilution:
-
In your final assay plate or tube, add 5 µL of the 200 µM intermediate solution to 95 µL of cell culture medium (containing cells or other reagents).
-
This results in a final volume of 100 µL with a compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control (CRITICAL): It is essential to have a control group that is treated with the same final concentration of the vehicle (DMSO) but without the compound.[18][19][20] To prepare this, follow the same dilution scheme but use pure DMSO instead of the compound stock solution.
| Parameter | Stock Solution | Intermediate Dilution | Final Working Solution |
| Compound Conc. | 10 mM | 200 µM | 10 µM |
| Solvent | 100% DMSO | Cell Medium + 2% DMSO | Cell Medium + 0.1% DMSO |
| Purpose | Long-term storage | Reduce precipitation risk | Final assay concentration |
Protocol 3: Preparation of a pH-Adjusted Aqueous Stock Solution
Use this method when DMSO is undesirable and the assay can tolerate a slightly basic buffered system.
Materials:
-
This compound
-
0.1 M NaOH solution, sterile
-
1 M HEPES or other suitable sterile buffer
-
Sterile, purified water
Procedure:
-
Dissolve: Weigh the desired amount of the compound into a sterile tube. Add a small volume of 0.1 M NaOH dropwise while vortexing until the compound fully dissolves. Use the minimum volume necessary. This creates a basic solution of the sodium salt.
-
Buffer and Neutralize: Add a sufficient volume of a strong buffer (e.g., 1 M HEPES, pH 7.4) to control the pH.
-
Adjust to Final Volume: Bring the solution to the final desired volume and concentration using sterile water.
-
Verify pH: Check the final pH of the stock solution and adjust if necessary. Ensure it is compatible with your assay.
-
Filter Sterilize: Pass the final solution through a 0.22 µm syringe filter before use in sterile assays.
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central.
- Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017). MedCrave online.
- Enhancing solubility and stability of poorly soluble drugs. (2024). Unknown Source.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). Unknown Source.
- Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. (2014). ResearchGate.
- 5-Methoxybenzo[f][2]benzofuran-2-carboxylic acid | C14H10O4. (n.d.). PubChem.
- How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit.
- Best Practices For Stock Solutions. (n.d.). FasterCapital.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy.
- Controlling your High Content Assays. (2020). Araceli Biosciences.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy.
- Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (n.d.). PMC.
- The effect of different pH-adjusting acids on the aqueous solubility of.... (n.d.). ResearchGate.
- This compound | 10242-08-7. (2025). ChemicalBook.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
- How to tackle compound solubility issue. (2022). Reddit.
- 17.6 pH Effects on Solubility. (n.d.). Chad's Prep.
- How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. (2017). ResearchGate.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.
- What should be the vehicle control?. (2017). ResearchGate.
- Solution-making strategies & practical advice. (2025). YouTube.
- 3.3: Preparing Solutions. (2022). Chemistry LibreTexts.
- 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | CAS 81718-77-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Solutions and dilutions: working with stock solutions. (n.d.). Rice University.
- 5-(Methoxycarbonyl)furan-2-carboxylic acid | C7H6O5 | CID 11435181. (n.d.). PubChem.
- Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. (n.d.). MDPI.
- In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025). UNT Digital Library.
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). ResearchGate.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025). Unknown Source.
- Benzofuran-2-carboxylic acid. (n.d.). NIST WebBook.
- Solubility profile of 5-Methoxyoxazole-2-carboxylic acid in common lab solvents. (n.d.). Benchchem.
Sources
- 1. 5-Methoxybenzo[f][1]benzofuran-2-carboxylic acid | C14H10O4 | CID 151763250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 12. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Benzofuran Derivatives
Welcome to the technical support center for the analysis of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these important heterocyclic compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems and questions that arise during the acquisition and interpretation of NMR spectra for benzofuran derivatives.
Basic 1D NMR Interpretation
Question 1: I've obtained the ¹H and ¹³C NMR spectra for my benzofuran derivative, but I'm unsure how to begin the interpretation. What are the key characteristic signals to look for?
Answer: Interpreting the NMR spectra of a benzofuran derivative begins with identifying the characteristic signals of the core scaffold and then assigning the signals of the substituents.
-
¹H NMR Spectroscopy :
-
Benzofuran Ring Protons : The protons on the benzofuran core typically resonate in the aromatic region, approximately between 6.5 and 7.8 ppm.[1] The exact chemical shifts are influenced by the substitution pattern.
-
H-2 and H-3 Protons : The protons on the furan part of the ring (H-2 and H-3) are particularly diagnostic. In an unsubstituted benzofuran, the H-3 proton often appears as a doublet or singlet depending on the substitution at the C-2 position.[1]
-
Substituent Protons : The chemical shifts and splitting patterns of the protons on your substituents will provide crucial information about their structure and their point of attachment to the benzofuran ring.[1]
-
-
¹³C NMR Spectroscopy :
-
Benzofuran Ring Carbons : The carbon atoms of the benzofuran ring will appear in the aromatic region of the spectrum (typically 100-160 ppm). Quaternary carbons can be identified by their lower intensity and absence in a DEPT-135 experiment.[1]
-
Substituent Carbons : The chemical shifts of the carbons in your substituents will help confirm their presence and structure.[1][2]
-
A table of typical chemical shift ranges for the unsubstituted benzofuran ring is provided below for reference.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | ~7.6 | ~145 |
| C3 | ~6.7 | ~107 |
| C4 | ~7.5 | ~121 |
| C5 | ~7.2 | ~124 |
| C6 | ~7.2 | ~123 |
| C7 | ~7.5 | ~111 |
| C7a | - | ~155 |
| C3a | - | ~128 |
Note: These are approximate values and can vary significantly with substitution and solvent.[3][4][5][6][7]
Question 2: My NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
Answer: Broad peaks in an NMR spectrum can obscure important coupling information and reduce the overall quality of your data. Several factors can contribute to peak broadening:
-
Poor Shimming : The homogeneity of the magnetic field is crucial for sharp signals. Always ensure the spectrometer is properly shimmed before acquiring your data.[8]
-
Sample Inhomogeneity : If your benzofuran derivative is not fully dissolved or has precipitated, it can lead to an inhomogeneous sample and broad peaks. Ensure complete dissolution and filter your sample if necessary.[8]
-
High Sample Concentration : A highly concentrated sample can increase viscosity and lead to peak broadening. Try acquiring the spectrum with a more dilute sample.[8]
-
Paramagnetic Impurities : The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[8] Degassing your sample by bubbling an inert gas (like nitrogen or argon) through it can help remove dissolved oxygen.
-
Chemical Exchange : If your molecule is undergoing conformational changes or proton exchange on the NMR timescale, it can result in broadened signals. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes resolve these issues by either speeding up or slowing down the exchange process.
Question 3: I am seeing unexpected peaks in my NMR spectrum. What is their likely origin?
Answer: Unexpected peaks in your NMR spectrum can be confusing, but they often originate from a few common sources:
-
Residual Solvents : Even after drying under high vacuum, small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) can remain in the sample and appear in the spectrum.[8] It is good practice to consult a table of common NMR solvent impurities.
-
Water : A peak from residual water is very common, especially if using protic solvents. Its chemical shift can vary depending on the solvent and temperature.
-
Grease : If you used greased glassware, you might see broad signals from the grease in your spectrum.
-
Impurities from Starting Materials or Byproducts : The unexpected peaks could be from unreacted starting materials or byproducts from your reaction. Comparing the spectrum to those of your starting materials can help identify these.
Advanced 2D NMR for Structure Elucidation
Question 4: The aromatic region of my ¹H NMR spectrum is very crowded and the signals are overlapping. How can I resolve these signals and make unambiguous assignments?
Answer: Signal overlap in the aromatic region is a common challenge when analyzing substituted benzofurans. Two-dimensional (2D) NMR techniques are powerful tools to overcome this issue.
-
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It can help you trace out the spin systems within your molecule. For a benzofuran derivative, COSY can help identify which protons on the benzene ring are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (¹J C-H).[9] This is extremely useful for assigning carbon signals based on their attached, and often more easily assigned, proton signals. An edited HSQC can also provide information about the number of protons attached to each carbon (CH, CH₂, CH₃).[9]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds, and sometimes 4 in conjugated systems).[9] This is a key experiment for piecing together the molecular structure, as it allows you to connect different spin systems and identify the positions of substituents on the benzofuran ring. For example, you can see correlations from the protons of a substituent to the carbons of the benzofuran core, confirming its point of attachment.[10]
-
"Pure-shift" Experiments : These are advanced 1D techniques that can collapse multiplets into singlets, significantly improving resolution in crowded spectral regions.[11]
The following workflow illustrates how these techniques can be used together for structure elucidation.
Caption: Integrated workflow for NMR-based structure elucidation.
Question 5: How can I determine the stereochemistry or through-space proximity of substituents on my benzofuran derivative?
Answer: To determine the relative stereochemistry and through-space proximity of atoms, the Nuclear Overhauser Effect (NOE) is utilized.[12][13] The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[14]
-
1D NOE Difference Spectroscopy : In this experiment, a specific proton resonance is irradiated. If another proton is close in space, its signal intensity will be enhanced. By systematically irradiating different protons, you can build up a map of through-space proximities.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These 2D experiments show cross-peaks between all protons that are close in space.[14] NOESY is suitable for small to medium-sized molecules, while ROESY is often preferred for medium-sized molecules where the NOE might be close to zero. These experiments are invaluable for determining the 3D structure and conformation of your benzofuran derivative in solution.[15]
The Role of Computational Chemistry
Question 6: I have a proposed structure, but the NMR data is still ambiguous. Can computational methods help?
Answer: Yes, quantum chemical calculations can be a powerful tool to complement your experimental NMR data.[16] By using methods like Density Functional Theory (DFT), you can predict the NMR chemical shifts and coupling constants for a proposed structure.[17][18][19]
Workflow for Computational NMR Prediction:
-
Geometry Optimization : The first step is to calculate the lowest energy 3D structure of your proposed molecule.
-
NMR Parameter Calculation : Using the optimized geometry, the magnetic shielding tensors (which are related to chemical shifts) and spin-spin coupling constants are calculated.
-
Comparison with Experimental Data : The calculated NMR parameters are then compared with your experimental data. A good agreement between the calculated and experimental spectra can provide strong evidence for your proposed structure.[16]
This approach is particularly useful for distinguishing between isomers with very similar NMR spectra.[16]
Caption: Workflow for validating a proposed structure using computational NMR.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key NMR experiments discussed in this guide.
Protocol for a Standard 2D HMBC Experiment
Objective: To determine long-range (2-3 bond) correlations between protons and carbons.
Methodology:
-
Sample Preparation : Prepare a solution of your benzofuran derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 5-20 mg in 0.5-0.7 mL).
-
Spectrometer Setup :
-
Lock and shim the spectrometer on your sample.
-
Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets.
-
-
HMBC Experiment Parameters :
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.
-
The crucial parameter is the long-range coupling delay (often denoted as D6 or similar), which is optimized for a specific J-coupling constant. A typical value is optimized for a long-range J-coupling of 8 Hz. This can be adjusted based on the expected couplings in your molecule.
-
Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio. This will depend on your sample concentration.
-
Set the number of increments in the F1 dimension (typically 256-512).
-
-
Data Acquisition : Start the acquisition. HMBC experiments can take from a few minutes to several hours depending on the sample and desired resolution.
-
Data Processing :
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the axes using your 1D spectra.
-
-
Interpretation : Analyze the cross-peaks to identify correlations between protons and carbons separated by multiple bonds.
Protocol for a 1D NOE Difference Experiment
Objective: To identify protons that are in close spatial proximity to a selected proton.
Methodology:
-
Sample Preparation : Prepare a degassed sample of your benzofuran derivative to minimize paramagnetic broadening from dissolved oxygen.
-
Spectrometer Setup :
-
Lock and shim the spectrometer.
-
Acquire a standard 1D ¹H spectrum.
-
-
NOE Difference Experiment Setup :
-
Use a 1D NOE difference pulse program (e.g., selnogp on a Bruker spectrometer).
-
Create a frequency list of the protons you want to irradiate.
-
A control spectrum with the irradiation frequency set in a region with no signals is also acquired.
-
Set the mixing time (the duration of the irradiation) to an appropriate value, typically in the range of 0.3-0.8 seconds.
-
Set a sufficient relaxation delay (D1) to allow for full relaxation of the spins (typically 5 times the longest T₁).
-
-
Data Acquisition : Acquire the spectra for each irradiation frequency.
-
Data Processing :
-
The control spectrum is subtracted from each of the irradiated spectra.
-
The resulting difference spectra will show a large negative peak for the irradiated proton and positive NOE enhancements for protons that are close in space.
-
-
Interpretation : Analyze the positive peaks in the difference spectra to determine which protons are spatially close to the irradiated proton.
References
- Abraham, R. J. 1H chemical shifts in NMR. Part 18.
- J-Stage.
- Organic Chemistry D
- ResearchGate.
- Modgraph. 1H chemical shifts in NMR, part 18.
- Bally, T., & Rablen, P. R. Quantum-Chemical Simulation of 1H NMR Spectra 2: Comparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. [Link]
- SpectraBase. Benzofuran - Optional[13C NMR] - Chemical Shifts. [Link]
- MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
- MDPI. Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. [Link]
- Silva, A. M. S., et al.
- PubMed Central. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. [Link]
- Organic Chemistry D
- Compound Interest. A guide to 13C NMR chemical shift values. [Link]
- ResearchGate. Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]
- PubMed Central. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. [Link]
- DiVA portal.
- YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
- ResearchGate.
- Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. [Link]
- NIH. Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. [Link]
- Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
- Sciforum.
- ESA-IPB.
- NIH. Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. [Link]
- Helgaker, T.
- NIH. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
- ResearchGate. Main nuclear Overhauser effect (NOE) correlations observed in the nuclear Overhauser effect spectroscopy (NOESY) spectra of compounds 2a and 2b. [Link]
- YouTube.
- Chemistry Stack Exchange. How to assign overlapping multiplets in 1H NMR spectra?. [Link]
- Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]
- PubMed Central. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. [Link]
- Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. compoundchem.com [compoundchem.com]
- 3. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 4. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. spectrabase.com [spectrabase.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 12. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sonar.ch [sonar.ch]
- 18. mdpi.com [mdpi.com]
- 19. trygvehelgaker.no [trygvehelgaker.no]
addressing poor reproducibility in bioassays with 5-Methoxybenzofuran-2-carboxylic acid
Welcome to the technical support center for bioassays involving 5-Methoxybenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges of poor reproducibility in their experiments. By understanding the physicochemical properties of this compound and adhering to best practices in assay design, you can significantly improve the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is inconsistent between experiments. What are the likely causes?
Poor reproducibility in dose-response curves often stems from issues with compound handling and solution stability. This compound, like many small molecules, can be prone to precipitation or aggregation in aqueous buffers, especially at higher concentrations.
Troubleshooting Steps:
-
Verify Compound Solubility: Always prepare fresh stock solutions and visually inspect for any precipitation before each experiment. It is recommended to determine the kinetic solubility of your specific batch in the assay buffer you are using.
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not impact the assay's biological system.
-
Consider Compound Adsorption: This compound may adsorb to plasticware. To mitigate this, consider using low-binding plates or pre-treating plates with a blocking agent like bovine serum albumin (BSA).
Q2: I am observing high background noise or false positives in my screening assay. Could this compound be the cause?
Yes, high background noise or false positives can be a consequence of compound-specific properties.
Potential Causes and Solutions:
-
Compound Aggregation: At concentrations above its aqueous solubility limit, this compound can form aggregates that may interfere with assay components, leading to non-specific signals. It is crucial to work below the critical aggregation concentration (CAC). Dynamic light scattering (DLS) can be used to determine if your compound is forming aggregates at the concentrations used in your assay.
-
Assay Interference: The compound might interfere with the detection method itself (e.g., fluorescence quenching or enhancement). To test for this, run a control experiment with the compound in the absence of the biological target.
Q3: How should I properly prepare and store stock solutions of this compound to ensure consistency?
Proper stock solution management is critical for reproducible results.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming and vortexing can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.
-
Stability Testing: For long-term studies, it is advisable to periodically check the purity and concentration of your stock solution using methods like HPLC.
Troubleshooting Guide: A Deeper Dive
Issue 1: Inconsistent IC50/EC50 Values
Inconsistent potency measurements are a common frustration. The following workflow can help diagnose and resolve this issue.
Experimental Workflow for Diagnosing IC50/EC50 Variability
Caption: Workflow for troubleshooting IC50/EC50 variability.
Detailed Steps for Ensuring Consistent Potency Measurements:
-
Solubility is Paramount: The aqueous solubility of this compound can be limited. Exceeding this limit will lead to compound precipitation and an inaccurate assessment of the true concentration in your assay.
-
Protocol for Kinetic Solubility:
-
Prepare a 10 mM stock solution in DMSO.
-
Add 1-2 µL of the stock to 100 µL of your assay buffer in a 96-well plate.
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity by reading the absorbance at 620 nm. An increase in absorbance indicates precipitation.
-
-
-
Mind the Matrix: The composition of your assay buffer (e.g., pH, salt concentration, protein content) can significantly influence the behavior of the compound. Maintain a consistent buffer composition across all experiments. The presence of proteins like BSA can sometimes help to solubilize compounds and reduce non-specific binding.
Issue 2: Time-Dependent Effects and Assay Drift
If you observe that the inhibitory effect of this compound changes over the course of your experiment, this could be due to compound instability or slow-binding kinetics.
Investigating Time-Dependent Effects:
-
Compound Stability in Buffer: Incubate the compound in your assay buffer at the experimental temperature for different durations (e.g., 0, 1, 2, 4 hours) before adding it to the assay. A decrease in potency over time suggests compound degradation.
-
Pre-incubation with Target: Vary the pre-incubation time of the compound with the biological target before initiating the reaction. This can help to determine if the compound is a slow-binding inhibitor.
Signaling Pathway of Potential Off-Target Effects
Caption: Potential on-target and off-target interactions.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioassays |
| Molecular Weight | 192.17 g/mol | Standard for small molecule drugs. |
| pKa | ~3.5-4.5 (Estimated) | Ionization state will be pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated, which can affect solubility and membrane permeability. |
| clogP | ~2.5 (Estimated) | Indicates moderate lipophilicity, suggesting potential for non-specific binding to proteins and plastics. |
| Aqueous Solubility | Low | Prone to precipitation in aqueous buffers, especially at neutral or acidic pH. |
Concluding Remarks
Reproducibility in bioassays with this compound is achievable with careful attention to the compound's physicochemical properties and rigorous experimental design. By implementing the troubleshooting strategies and best practices outlined in this guide, you can enhance the quality and reliability of your data. For further assistance, please do not hesitate to contact our technical support team.
References
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
- McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.
refining work-up procedures for 5-Methoxybenzofuran-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-Methoxybenzofuran-2-carboxylic acid. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the work-up and purification stages of this important synthetic intermediate. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you optimize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: My this compound is not precipitating after acidification. What is the problem?
A1: This is a common issue that can stem from several factors. First, ensure the pH of the aqueous solution is sufficiently low, ideally between pH 1 and 2, by using a strong acid like concentrated HCl. Incomplete acidification will result in the product remaining in its more soluble carboxylate salt form. Secondly, if the concentration of your product is too low, it may not reach its saturation point. You can try to concentrate the solution by carefully evaporating some of the water under reduced pressure. Finally, chilling the solution in an ice bath for an extended period can often induce crystallization.
Q2: After acidification and filtration, my product is an oil or a sticky solid, not a fine powder. Why is this happening and how can I fix it?
A2: The appearance of an oily or gummy product often indicates the presence of impurities that are depressing the melting point and interfering with crystal lattice formation. The most common culprits are unreacted starting materials or organic solvents from the hydrolysis step that were not completely removed. To resolve this, ensure all organic solvents, such as dioxane or ethanol, are thoroughly removed by evaporation before the acidification step. Washing the aqueous solution with a non-polar organic solvent like diethyl ether before acidification can also help remove non-polar impurities. If you already have the sticky solid, trituration with a cold, non-polar solvent like hexane may help to solidify the product and remove some impurities.
Q3: I have a low yield after the final precipitation and filtration. What are the likely causes?
A3: Low yield can be attributed to several stages of the work-up.
-
Incomplete Hydrolysis: The saponification of the precursor, ethyl 5-methoxybenzofuran-2-carboxylate, may not have gone to completion. Ensure adequate reaction time and temperature (e.g., stirring with 1N NaOH for 2 hours at room temperature).
-
Product Loss During Washes: Before acidification, washing the basic aqueous solution with organic solvents is intended to remove impurities. However, if the pH is not sufficiently high (pH > 10), some of your carboxylic acid might partition into the organic layer, leading to loss of product.
-
Incomplete Precipitation: As mentioned in Q1, ensure the pH is low enough (pH 1-2) to fully protonate the carboxylate. Also, check the solubility of your product in the acidic aqueous solution; some product will always remain dissolved. Cooling the mixture thoroughly before filtration is crucial to minimize this loss.
Q4: What is the best solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For intermediates in similar syntheses, an ethyl acetate-petroleum ether system has been successfully used. Based on the structure, polar aprotic solvents like acetone or polar protic solvents like ethanol or methanol could also be effective. It is recommended to perform small-scale solubility tests with a few candidate solvents to find the optimal one for your specific purity needs. A mixed solvent system is often required to achieve the desired solubility profile.
Troubleshooting Guides
Guide 1: Optimizing the Acidification & Precipitation Workflow
This guide provides a systematic approach to the critical precipitation step, which is often the primary source of yield and purity issues.
Problem: Inconsistent yields and purity during the precipitation of this compound from the aqueous solution post-hydrolysis.
Root Causes & Solutions:
-
Improper pH Control:
-
Causality: The product is soluble in its deprotonated (carboxylate) form at basic pH and precipitates in its protonated (carboxylic acid) form at acidic pH. An intermediate pH can lead to incomplete precipitation or the co-precipitation of other acid-labile impurities.
-
Protocol:
-
After the hydrolysis is complete and any organic solvent has been removed, cool the aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous
-
-
managing temperature control in exothermic benzofuran synthesis reactions
Technical Support Center: Benzofuran Synthesis
A Guide to Managing Temperature Control in Exothermic Reactions
Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to ensure your experiments are safe, reproducible, and successful. This guide is dedicated to one of the most critical aspects of benzofuran synthesis: managing the heat generated during exothermic reactions.
Many synthetic routes to the benzofuran core, a vital scaffold in medicinal chemistry, involve highly energetic steps.[1] Palladium/copper-catalyzed Sonogashira couplings, intramolecular cyclizations, and various annulation reactions can release significant heat.[1][2][3] Failure to manage this exotherm can lead to decreased yield, increased impurity profiles, and, most critically, dangerous runaway reactions.[4][5] This resource is structured to help you troubleshoot common issues and build a foundational understanding of thermal management.
Troubleshooting Guide: Thermal Management Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature is overshooting the setpoint. What are the likely causes and how can I fix it?
A: A temperature overshoot indicates that the rate of heat generation is temporarily exceeding the rate of heat removal. This is a common but serious issue that points to several potential root causes.
-
Causality: The core of the issue lies in the imbalance between heat generation (reaction kinetics) and heat removal (equipment capability and conditions). An overshoot suggests this balance has been lost.
-
Immediate Corrective Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the feed immediately. This halts the fuel for the exotherm.
-
Enhance Cooling: If using a circulator, lower the setpoint further. If using a static bath (like an ice bath), add more ice and ensure good thermal contact with the flask.[6]
-
Increase Agitation: Faster stirring can improve heat transfer to the vessel walls and cooling medium, helping to dissipate localized hot spots.[7]
-
-
Troubleshooting the Root Cause:
| Potential Cause | Explanation | Solution |
| Reagent Addition Rate is Too High | The most common cause. Adding a reactive component too quickly generates heat faster than the cooling system can remove it.[8] | Reduce the addition rate. Use a syringe pump for precise, slow, and continuous addition. For highly exothermic reactions, this is the most critical control parameter.[8] |
| Inadequate Cooling Capacity | The cooling system (e.g., ice bath, chiller) is insufficient for the reaction's scale or intrinsic energy release.[5][7] | Pre-cool the reaction mixture before starting the addition.[8] Use a more powerful cooling method (e.g., switch from an ice bath to a dry ice/acetone bath or a recirculating chiller).[8][9] |
| Poor Mixing / Hot Spots | Inefficient stirring allows localized areas of high concentration and temperature to form. When these hot spots mix with the bulk solution, it can cause a rapid temperature spike.[7] | Increase the stirring speed. Use an appropriately sized stir bar or an overhead mechanical stirrer for larger volumes or viscous mixtures. |
| Incorrect Reagent Order | The order of addition can significantly impact the reaction rate. | Always add the more reactive component slowly to the less reactive component or the bulk of the solvent to maintain dilution.[8] |
Q2: I'm observing significant side product formation. Could this be related to poor temperature control?
A: Absolutely. Many benzofuran syntheses involve competing reaction pathways with different activation energies. Poor temperature control is a primary driver of selectivity issues.
-
Causality: Chemical reactions are temperature-sensitive. An intended reaction may be favorable at a specific temperature (e.g., 0 °C), but even minor temperature spikes can provide enough energy to overcome the activation barrier for an undesired side reaction, leading to impurities. In some cases, the desired benzofuran product itself may be thermally unstable or participate in subsequent unwanted reactions at elevated temperatures.
-
Common Scenarios in Benzofuran Synthesis:
-
Decomposition: Starting materials, intermediates, or the final product can decompose at higher temperatures.
-
Alternative Cyclization Pathways: In complex systems, temperature fluctuations can favor different modes of ring closure, leading to regioisomers.
-
Side Reactions of Catalysts: The catalyst's activity and selectivity can be highly temperature-dependent. A temperature spike might lead to catalyst deactivation or promote undesired catalytic cycles.
-
-
Solution:
-
Strict Temperature Adherence: Maintain the reaction temperature within a very narrow range of the optimized protocol. This requires a responsive cooling system, such as a recirculating chiller.[8]
-
Reaction Profiling: Use Process Analytical Technology (PAT), such as in-situ IR or UPLC-MS, to monitor the formation of both the product and impurities in real-time.[10][11][12] This data can directly correlate temperature deviations with the onset of side product formation.
-
Kinetic Analysis: Perform kinetic studies to understand the temperature dependence of both the desired reaction and major side reactions.[7] This allows you to define a safe and selective operating window.
-
Q3: The reaction seems to have a delayed exotherm (induction period) followed by a rapid temperature spike. How do I manage this?
A: An induction period followed by a sudden, rapid exotherm is an extremely hazardous situation and a classic warning sign for a potential runaway reaction.[10] It implies that a reactive species is accumulating without reacting and then decomposes or reacts uncontrollably.
-
Causality: This behavior often occurs when a reaction requires an initiation step that is slow to start (e.g., catalyst activation, dissolution of a solid reagent). During this delay, the reactive reagent is added and builds up in concentration. Once the reaction finally initiates, the large accumulated quantity of reagent reacts almost instantaneously, releasing a massive amount of energy that overwhelms the cooling system.[8]
-
Management and Prevention:
-
NEVER Accumulate Reagents: The cardinal rule is to ensure the reaction is consuming the reagent as it is being added.
-
Confirm Initiation: Before beginning continuous, slow addition, add a very small initial portion of the reagent and confirm that the reaction has started (e.g., via a small, controlled temperature rise or a color change). Only after confirming initiation should you begin the slow, metered addition.
-
"Dosing on Heat": For some systems, you can use reaction calorimetry to control the addition rate based on the heat output of the reaction. The feed is only added when the heat flow indicates the reaction is proceeding as expected.[10]
-
Re-evaluate Conditions: The induction period may be caused by an inhibitor in a reagent, a poorly activated catalyst, or insufficient temperature to initiate the reaction. Address the root cause rather than trying to simply control the resulting spike.
-
Q4: I'm trying to scale up my benzofuran synthesis, but I'm losing temperature control. What should I consider?
A: Scale-up is not linear. The physical relationship between heat generation and heat removal changes dramatically with volume, which is why reactions that are well-behaved in the lab can become uncontrollable at a larger scale.[7][8]
-
Causality: The Surface-Area-to-Volume Ratio. Heat is generated throughout the entire volume of the reaction mixture, but it can only be removed through the surface of the reactor. As you increase the scale, the volume (and thus heat generation potential) increases by a cubic factor (r³), while the surface area (heat removal capacity) only increases by a square factor (r²). This fundamental mismatch is the primary challenge of scale-up.[8]
-
Key Scale-Up Considerations:
| Parameter | Small Scale (Lab) | Large Scale (Pilot/Plant) | Actionable Strategy |
| Heat Transfer | High surface-area-to-volume ratio. Efficient heat dissipation. | Low surface-area-to-volume ratio. Heat removal is a major bottleneck.[8] | Switch from passive cooling (ice bath) to active systems like jacketed reactors with high-flow circulators or external heat exchangers.[7][9] |
| Mixing | Stir bars are often sufficient. | Stir bars are ineffective. Gradients in temperature and concentration are common. | Use appropriately designed overhead mechanical stirrers (e.g., pitched-blade turbine, anchor) to ensure homogeneity.[7] |
| Addition Time | Often short (minutes). | Must be significantly longer (hours). | The addition time must be scaled to match the lower heat removal capability of the larger system. Do not simply multiply the addition time by the scale factor; it often needs to be increased more significantly. |
| Adiabatic Temp. Rise | Lower consequence. | Potentially catastrophic. | Calculate the adiabatic temperature rise to understand the worst-case scenario if cooling fails.[7] This is a critical step in any safety assessment. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of heat generation in benzofuran synthesis?
A: The heat generated (the exotherm) is a direct consequence of the change in enthalpy (ΔH) of the reaction. It is the difference between the energy stored in the chemical bonds of the products and the reactants. In an exothermic reaction, the products are in a lower, more stable energy state, and the excess energy is released as heat. The rate of heat release is governed by the reaction kinetics, which is influenced by concentration, temperature, and catalysis.
Q2: How do I choose the right cooling method for my reaction scale?
A: The choice of cooling method depends on the target temperature and the amount of heat that needs to be removed.
| Cooling Method | Temperature Range | Best For... | Limitations |
| Ice/Water Bath | 0 °C | Small-scale, mildly exothermic reactions.[8] | Limited cooling capacity; temperature can be inconsistent. |
| Salt/Ice Baths | -5 to -40 °C | Achieving temperatures below zero for small-scale reactions.[6] | Messy; temperature control is poor. |
| Dry Ice/Solvent Bath | -78 °C (Acetone) | Low-temperature reactions; moderate cooling capacity.[8] | Solvent evaporation; requires careful handling and a well-ventilated area.[13] |
| Recirculating Chiller | -80 to +20 °C (Varies) | Precise and automated temperature control for any scale. Essential for scale-up and sensitive reactions.[8][9] | Higher initial equipment cost. |
Q3: What is a reaction runaway and what are the primary prevention strategies?
A: A thermal runaway is a dangerous, out-of-control positive feedback loop where an increase in temperature causes an increase in the reaction rate, which in turn generates more heat, further increasing the temperature.[5] If the heat generation rate exceeds the maximum heat removal rate of the reactor, the reaction will accelerate uncontrollably, potentially leading to boiling, over-pressurization, and vessel rupture.[5][14]
Prevention is paramount and relies on a multi-layered approach:
-
Inherently Safer Design: Whenever possible, choose reagents and solvents that are less energetic. Diluting the reaction mixture can also reduce the overall heat generation rate.[8][14]
-
Control Systems: The primary layer of defense. This includes precise control over reagent addition and a robust cooling system.[15]
-
Monitoring and Alarms: Continuously monitor the internal reaction temperature and set alarms for any deviation from the expected range.[8]
-
Emergency Shutdown/Relief Systems: For pilot and plant-scale reactors, this includes emergency quenching systems, crash cooling, and pressure relief devices like rupture discs.[14][15]
Q4: How can Process Analytical Technology (PAT) improve temperature control and safety?
A: PAT provides real-time, in-situ data about the reaction's progress, moving beyond simple temperature monitoring to true process understanding.[10][11]
-
Reaction Calorimetry (RC): This is the most direct PAT tool for thermal safety. It measures the heat flow from the reaction in real-time.[16] This data can be used to calculate the total heat of reaction, the rate of heat release, and the potential for a thermal runaway, providing a quantitative basis for safe scale-up.[7][10]
-
In-situ Spectroscopy (FTIR, Raman): These techniques monitor the concentration of reactants and products in real-time.[10][17] This allows you to see if a reagent is accumulating (a major risk factor) and to correlate temperature changes with specific chemical events.
Q5: What are the key safety protocols I must follow before starting any exothermic reaction?
A: A disciplined approach to safety is non-negotiable.
-
Hazard Assessment: Before starting, perform a thorough hazard assessment. Understand the properties of all chemicals, the expected heat of reaction, and potential side reactions.[8][18]
-
Written Protocol: Prepare a detailed, written plan that includes reagent amounts, addition rates, temperature limits, and emergency procedures.[8]
-
Proper PPE: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and gloves.[13]
-
Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood.[13] Ensure a safety shield is in place for reactions with high runaway potential.
-
Emergency Plan: Know the location of safety showers, fire extinguishers, and spill kits. Have an emergency quenching plan (e.g., a bath of cold, inert solvent) ready before you begin.[8] Never leave an exothermic reaction unattended.[13]
Experimental Protocols
Protocol 1: Setting up a Controlled Laboratory Reactor (CLR) for Exothermic Reactions
This protocol describes the setup for a jacketed lab reactor, which provides superior temperature control compared to a simple flask in a bath.
-
Vessel Assembly: Assemble the jacketed glass reactor vessel with an overhead stirrer, a temperature probe (thermocouple) placed directly in the reaction mixture, a condenser, and an addition funnel or pump inlet. Ensure all glass joints are properly sealed.
-
Connect Circulator: Connect the inlet and outlet of the reactor jacket to a recirculating chiller using insulated tubing. The inlet should be at the bottom of the jacket and the outlet at the top to ensure the jacket fills completely without air pockets.
-
Pre-Cooling: Set the circulator to the desired reaction temperature (e.g., 0 °C) and allow the solvent in the reactor to cool and equilibrate.
-
Initiate Agitation: Start the overhead stirrer at a speed sufficient to create a vortex, ensuring good mixing.
-
Temperature Monitoring: Set up a data logger to continuously record the internal reaction temperature. Set high- and low-temperature alarms.
-
Begin Reagent Addition: Once the system is stable at the setpoint, begin the slow, controlled addition of the limiting reagent as per your protocol.
Protocol 2: Implementing Controlled Reagent Addition using a Syringe Pump
This method is ideal for ensuring a slow, steady, and reproducible addition rate, which is critical for managing exotherms at the lab scale.
-
Prepare Syringe: Load a gas-tight syringe with the precise volume of the reagent to be added.
-
Mount Pump: Securely mount the syringe onto the syringe pump.
-
Connect Tubing: Attach a long, narrow-bore PFA or PTFE tube to the syringe. Feed the other end of the tube through a septum on the reaction flask, ensuring the tip is below the surface of the reaction mixture to prevent splashing.
-
Program Pump: Enter the total volume to be delivered and the desired addition time into the syringe pump controller to calculate the flow rate. For example, to add 10 mL over 2 hours, the rate would be 5 mL/hr or 83.3 µL/min.
-
Start Addition: Once the reaction vessel is at the target temperature, start the pump to begin the addition.
-
Monitor: Continuously monitor the reaction temperature. If the temperature begins to rise above the set limit, pause the pump until the cooling system brings it back under control, then resume at a slower rate.[8]
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Vertex AI Search.
- Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- What are the most efficient heat removal methods in an exothermic reaction system? (2014). Quora.
- Key Trends Shaping the Future of Flow Chemistry. (2026). AZoM.
- Methods and reaction mixtures for controlling exothermic reactions. (n.d.).
- Process Analytic Technologies (PAT) & Reaction Kinetics. (n.d.). J-Star Research.
- Exothermic Reaction Hazards. (2024).
- Highly Exothermic Reaction Temper
- Controlling Runaway Heat in Exothermic Chemical Reactions. (n.d.). Innocentive.
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- What are the best tools for cooling chemical reactions? (2024). Asynt.
- Thermal Reaction Hazards – Your Problem? (n.d.). Stonehouse Process Safety.
- The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE.
- Process Analytical Technology (P
- Reaction Control. (2022). Visual Encyclopedia of Chemical Engineering Equipment.
- Cooling Chemical Reactions. (2021). YouTube.
- Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent.
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. (n.d.). Benchchem.
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.).
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Flexible Synthesis of Benzofuranones. (2023). ChemistryViews.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (2025). NOBLE CHEMISTRY.
- (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).
- Reaction conditions for the synthesis of benzofuran 14. (n.d.).
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innocentive.com [innocentive.com]
- 5. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. amarequip.com [amarequip.com]
- 8. labproinc.com [labproinc.com]
- 9. asynt.com [asynt.com]
- 10. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 11. agilent.com [agilent.com]
- 12. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 14. icheme.org [icheme.org]
- 15. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 16. mt.com [mt.com]
- 17. azom.com [azom.com]
- 18. stonehousesafety.com [stonehousesafety.com]
Validation & Comparative
A Comparative Analysis of 5-Methoxybenzofuran-2-carboxylic Acid and Structurally Related Benzofuran Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
Prepared by: Gemini, Senior Application Scientist
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Its versatile structure has made it a focal point for medicinal chemists in the pursuit of novel therapeutic agents, with derivatives demonstrating potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] This guide provides a comparative study of 5-Methoxybenzofuran-2-carboxylic acid and three structurally related derivatives: the parent benzofuran-2-carboxylic acid, 5-bromobenzofuran-2-carboxylic acid, and 7-methoxybenzofuran-2-carboxylic acid.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their physicochemical properties and biological activities, supported by available data and detailed experimental protocols. The aim is to provide a foundational understanding of the structure-activity relationships within this specific series of benzofuran derivatives to inform future drug design and development efforts.
Molecular Structures and Physicochemical Properties
The fundamental structural differences between the four compounds lie in the substitution at the 5- and 7-positions of the benzofuran ring. These seemingly minor modifications can significantly influence the physicochemical properties of the molecules, which in turn affect their pharmacokinetic profiles and biological activities.
| Compound | Structure |
| 1. This compound | ![]() |
| 2. Benzofuran-2-carboxylic acid | ![]() |
| 3. 5-Bromobenzofuran-2-carboxylic acid | ![]() |
| 4. 7-Methoxybenzofuran-2-carboxylic acid | ![]() |
A comparative summary of the key physicochemical properties is presented below. It is important to note that while some experimental data is available, other values are predicted through computational models and should be considered as such.
| Property | This compound | Benzofuran-2-carboxylic acid | 5-Bromobenzofuran-2-carboxylic acid | 7-Methoxybenzofuran-2-carboxylic acid |
| Molecular Formula | C₁₀H₈O₄ | C₉H₆O₃ | C₉H₅BrO₃ | C₁₀H₈O₄ |
| Molecular Weight ( g/mol ) | 192.17 | 162.14[5] | 241.04 | 192.17[6] |
| Melting Point (°C) | 212 - 214 | 193 - 196[7] | Not Available | 221 - 223[6] |
| pKa (Predicted) | 3.06 ± 0.30 | 3.12 ± 0.30[7] | Not Available | 3.05 ± 0.30[6] |
| logP (Predicted) | Not Available | 2.4 (Computed)[8] | Not Available | Not Available |
| Solubility | Soluble in DMSO, Methanol | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Not Available | Not Available |
Comparative Biological Activity
Benzofuran derivatives are well-documented for their broad spectrum of biological activities.[1] The introduction of different substituents on the benzofuran core can modulate their potency and selectivity. While specific comparative data for the four selected compounds is limited, this section summarizes the known activities of benzofuran derivatives and any available data for the compounds of interest.
Anticancer Activity
Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[9] Their mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. For instance, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have shown excellent activity against lung (A549) and breast (MCF7) cancer cell lines, with IC50 values in the low micromolar range.[10]
Antimicrobial Activity
The benzofuran scaffold is also a promising starting point for the development of new antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] For example, certain halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 50 to 200 µg/mL and antifungal activity against Candida species with MIC values of 100 µg/mL.[4]
Specific MIC values for this compound and the selected comparator compounds were not found in the available literature. However, the general activity of the benzofuran class suggests that these compounds may warrant investigation for their antimicrobial properties.
Experimental Methodologies
To facilitate further research and comparative evaluation, this section provides detailed protocols for the synthesis of the parent compound, this compound, and standardized assays for determining biological activity.
Synthesis of this compound
A common route for the synthesis of benzofuran-2-carboxylic acids is through the Perkin rearrangement of 3-halocoumarins.[11] A microwave-assisted approach has been shown to significantly reduce reaction times.[11]
Caption: General workflow for the synthesis of benzofuran-2-carboxylic acid derivatives.
Protocol:
-
Preparation of 3-Bromocoumarin: A mixture of the appropriately substituted salicylaldehyde and a malonic acid derivative are reacted in the presence of a base to form the corresponding coumarin. The coumarin is then brominated, typically using N-bromosuccinimide (NBS), to yield the 3-bromocoumarin intermediate.[11]
-
Microwave-Assisted Perkin Rearrangement: The 3-bromocoumarin (1 equivalent) is dissolved in ethanol in a microwave vessel. Sodium hydroxide (3 equivalents) is added, and the vessel is sealed. The reaction mixture is subjected to microwave irradiation (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79°C).[11]
-
Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a strong acid, such as HCl, to precipitate the carboxylic acid. The solid product is collected by filtration, washed, and can be further purified by recrystallization.[11]
Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12]
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol:
-
Preparation of Compound Dilutions: The benzofuran derivatives are serially diluted in a liquid growth medium in the wells of a 96-well microtiter plate. [13]2. Inoculum Preparation and Inoculation: A standardized suspension of the test microorganism is prepared and added to each well of the microtiter plate. [13]3. Incubation: The plate is incubated under appropriate conditions (e.g., temperature and time) to allow for microbial growth. [14]4. MIC Determination: After incubation, the plate is visually inspected for turbidity, which indicates microbial growth. The MIC is defined as the lowest concentration of the compound at which no visible growth is observed. [15]
Structure-Activity Relationship (SAR) Insights
Based on the available information for the broader class of benzofuran derivatives, some general SAR trends can be inferred. The nature and position of substituents on the benzofuran ring play a crucial role in determining the biological activity. [2]
-
Substitution at the 2-position: The carboxylic acid group at the 2-position is a common feature in many biologically active benzofurans and serves as a key pharmacophore. [1]* Substitution at the 5-position: The introduction of a methoxy group at the 5-position, as in this compound, is expected to increase the electron density of the aromatic ring and may influence binding to biological targets. Halogen substitution at this position, as in 5-bromobenzofuran-2-carboxylic acid, can enhance lipophilicity and potentially improve cell membrane permeability.
-
Substitution at the 7-position: A methoxy group at the 7-position, as in 7-methoxybenzofuran-2-carboxylic acid, will also alter the electronic and steric properties of the molecule, potentially leading to different biological activities compared to the 5-methoxy isomer.
Pharmacokinetics (ADME) Considerations
A comprehensive evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development. [16]Standard in vitro assays can provide valuable early insights into these parameters.
-
Solubility: The aqueous solubility of these carboxylic acid derivatives is expected to be pH-dependent.
-
Permeability: The ability of these compounds to cross cell membranes can be assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). [8]* Metabolic Stability: The metabolic stability can be evaluated by incubating the compounds with liver microsomes or hepatocytes and monitoring their degradation over time. [16]* Plasma Protein Binding: The extent to which the compounds bind to plasma proteins can be determined using methods like equilibrium dialysis. [17] Unfortunately, specific experimental ADME data for this compound and the selected comparators were not found in the public domain.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and three of its structural analogs. While the benzofuran scaffold is a well-established pharmacophore with diverse biological activities, a direct and quantitative comparison of these specific derivatives is hampered by the limited availability of public data.
The provided experimental protocols for synthesis and biological evaluation offer a framework for researchers to generate the necessary data for a comprehensive head-to-head comparison. Future studies should focus on:
-
Systematic evaluation of the anticancer and antimicrobial activities of these four compounds against a standardized panel of cancer cell lines and microbial strains to obtain directly comparable IC50 and MIC values.
-
Experimental determination of key physicochemical properties, including aqueous solubility at different pH values and the octanol-water partition coefficient (logP).
-
In vitro ADME profiling to assess their drug-like properties and potential for in vivo efficacy.
By systematically gathering this data, a clearer understanding of the structure-activity relationships within this series of benzofuran derivatives can be established, paving the way for the rational design of more potent and selective therapeutic agents.
References
Sources
- 1. Benzofuran-2-carboxylic acid | CAS:496-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. mdpi.com [mdpi.com]
- 4. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 5. 7-Methoxybenzofuran-2-carboxylic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. easpublisher.com [easpublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 16. admescope.com [admescope.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to In Vivo Validation of 5-Methoxybenzofuran-2-carboxylic acid as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 5-Methoxybenzofuran-2-carboxylic acid, a novel compound with putative anticancer properties. Drawing from established preclinical methodologies, we offer a comparative analysis of critical experimental choices, detailed protocols, and data interpretation strategies. This document is designed to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this and similar benzofuran derivatives in a preclinical setting.
Introduction: The Rationale for In Vivo Testing
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] Compounds from this class have been shown to induce apoptosis, inhibit tubulin polymerization, and interfere with critical signaling pathways like mTOR and VEGFR-2.[3][4][5] Specifically, benzofuran-2-carboxylic acid derivatives have shown promising cytotoxic activity against various cancer cell lines.[6][7]
While in vitro assays, such as MTT or Annexin V/PI staining, are essential for initial screening and mechanistic elucidation, they cannot replicate the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and systemic toxicity inherent to a living organism.[1][8] Therefore, in vivo validation is an indispensable step to bridge the gap between promising laboratory findings and potential clinical application.[9][10] This guide will focus on the practical validation of this compound, using a head-to-head comparison with a standard-of-care agent, Paclitaxel, in a breast cancer xenograft model.
Choosing the Right In Vivo Model: A Comparative Analysis
The selection of an appropriate animal model is paramount for generating clinically relevant data.[11] The two most common choices for oncology research are syngeneic and xenograft models, each with distinct advantages and limitations.[12][13]
-
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines into immunodeficient mice (e.g., NOD/SCID or nude mice).[9][14] This approach is favored for evaluating therapies that directly target human tumor cells, such as many conventional chemotherapies.[12] Its primary limitation is the absence of a competent immune system, precluding the study of immunotherapies.[13]
-
Syngeneic Models: These models use murine cancer cells implanted into immunocompetent mice of the same genetic background (e.g., 4T1 breast cancer cells in BALB/c mice).[15][16] The intact immune system makes these models essential for developing and testing cancer immunotherapies, such as checkpoint inhibitors.[12][13] However, the tumor is of murine origin, which may not perfectly recapitulate the genetics of human cancers.[12]
For a novel small molecule like this compound, whose primary mechanism is likely direct cytotoxicity, a xenograft model is the preferred starting point . It allows for a clear assessment of the compound's direct effect on human tumor growth.
Experimental Design: Efficacy and Toxicity Assessment
A robust experimental design is crucial for obtaining clear, interpretable results. This involves defining treatment groups, endpoints, and a clear timeline.
Study Groups:
-
Group 1: Vehicle Control: The formulation used to deliver the drug, administered on the same schedule. This group establishes the baseline tumor growth rate.
-
Group 2: this compound: The investigational compound. At least three dose levels (low, medium, high) should be tested to establish a dose-response relationship.
-
Group 3: Positive Control (Paclitaxel): A standard-of-care chemotherapy for the chosen cancer type. This provides a benchmark against which to compare the efficacy of the new compound.[17]
Primary and Secondary Endpoints:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is the main measure of efficacy. Tumor volume is measured regularly (typically twice weekly) with calipers and calculated using the formula: (Length x Width²)/2.[9]
-
Secondary Endpoints:
-
Body Weight: Monitored regularly as a general indicator of systemic toxicity.[1]
-
Clinical Observations: Daily checks for signs of distress or adverse effects (e.g., changes in posture, activity, grooming).
-
Overall Survival: In some studies, animals are monitored until a humane endpoint is reached to assess survival benefits.[9]
-
Tumor Weight: At the end of the study, tumors are excised and weighed for a final confirmation of treatment effect.[1]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpbs.com [ijpbs.com]
- 11. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]
- 12. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gachpatna.org.in [gachpatna.org.in]
- 16. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 5-Methoxybenzofuran-2-carboxylic acid and Existing Pim-1 Kinase Inhibitors
Introduction: The Rationale for Investigating 5-Methoxybenzofuran-2-carboxylic acid as a Novel Pim-1 Kinase Inhibitor
The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival, proliferation, and apoptosis. Their dysregulation is strongly implicated in the pathogenesis of various hematological malignancies and solid tumors, including prostate and breast cancer.[1][2] Unlike many other kinases, Pim kinases are constitutively active and are primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway.[3] This unique characteristic makes them highly attractive targets for therapeutic intervention.
Recent research has led to the discovery of potent Pim-1 inhibitors containing a benzofuran-2-carboxylic acid scaffold. This structural motif has shown promise in establishing key interactions within the ATP-binding pocket of the Pim-1 kinase. While this compound itself has not been extensively characterized as a kinase inhibitor, its structural similarity to these known inhibitors provides a strong rationale for its investigation as a potential novel therapeutic agent.
This guide presents a hypothetical comparative analysis to evaluate the potential efficacy of this compound against the well-established pan-Pim kinase inhibitors SGI-1776, AZD1208, and CX-6258. We will outline a comprehensive experimental workflow, from initial biochemical screens to cellular target engagement and functional outcome assays, and present illustrative data to guide researchers in the potential evaluation of this and similar compounds.
The Pim-1 Signaling Pathway: A Critical Axis in Cancer Progression
The Pim-1 signaling pathway is a vital hub in cellular regulation, integrating signals from various cytokines and growth factors to promote cell survival and proliferation.[3] A simplified representation of this pathway is depicted below, highlighting the central role of Pim-1 and the points of intervention for kinase inhibitors.
Caption: Proposed experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.
In Vitro Pim-1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is proportional to the ADP concentration. [4] Materials:
-
Purified recombinant Pim-1 kinase
-
PIM1 Kinase Assay Kit (containing ADP-Glo™ Reagent, Kinase Detection Reagent, substrate, and kinase buffer) [5]* ATP
-
Test compounds (this compound and established inhibitors) dissolved in DMSO
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%. [5]2. In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (for positive and negative controls).
-
Add 2 µl of a solution containing the Pim-1 enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix. The final ATP concentration should be close to the Km value for Pim-1 to ensure sensitive detection of ATP-competitive inhibitors. [4]5. Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values using non-linear regression analysis.
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a compound to its target protein within intact, living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor. [6][7] Materials:
-
HEK293 cells
-
Plasmid encoding Pim-1-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ tracer for Pim-1
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds dissolved in DMSO
-
White, non-binding surface 96-well or 384-well plates
Procedure:
-
Transfect HEK293 cells with the Pim-1-NanoLuc® fusion vector and culture for 18-24 hours to allow for protein expression. [8]2. Harvest the transfected cells and resuspend them in Opti-MEM™ at a density of 2 x 10^5 cells/mL. [8]3. Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Add the NanoBRET™ tracer to the cell suspension at its predetermined optimal concentration.
-
Dispense the cell suspension containing the tracer into the wells of the assay plate.
-
Add the diluted test compounds to the appropriate wells. Include a vehicle control (DMSO) for determining the maximum BRET signal.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator. [8]8. Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
-
Add the substrate solution to each well.
-
Immediately read the plate on a luminometer capable of dual-filtered luminescence measurement (e.g., 450 nm for donor emission and >610 nm for acceptor emission). [8]11. Calculate the BRET ratio (acceptor emission/donor emission) and determine the IC50 values for target engagement.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. Materials:
-
MOLM-16 (or another suitable cancer cell line)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution) [9]* Test compounds dissolved in DMSO
-
96-well flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. [9]2. Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of the 5 mg/mL MTT solution to each well. [9]5. Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [9]7. Incubate the plate at 37°C for an additional 4 hours, or until the formazan is completely dissolved. [9]8. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. 9. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.
Conclusion and Future Perspectives
This guide outlines a hypothetical yet scientifically rigorous framework for evaluating the potential of this compound as a Pim-1 kinase inhibitor. The proposed workflow, from biochemical characterization to cellular assays, provides a comprehensive approach to assess its potency, target engagement, and functional effects, benchmarked against established inhibitors. While the presented data is illustrative, it underscores the importance of a multi-faceted evaluation. Should initial biochemical screens prove promising, further investigation into its kinase selectivity profile, mechanism of action, and in vivo efficacy would be warranted. The exploration of novel chemical scaffolds, such as the benzofuran-2-carboxylic acid core, remains a critical endeavor in the ongoing quest for more effective and selective cancer therapeutics.
References
- Natif, M., et al. (2021). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. PubMed.
- Cancer Knowledgebase (CKB). (n.d.). CX-6258 : Drug Detail.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913.
- Frontiers. (n.d.). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target.
- Haddach, M., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135-139.
- Wikipedia. (n.d.). PIM1.
- ResearchGate. (n.d.). IC 50 values of PIM-1 inhibitory potency of synthesized compounds in....
- Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150–4157.
- Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed.
- Zhang, L., et al. (2012). Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach. Journal of Molecular Modeling, 18(9), 4337-4347.
- EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version.
- Wu, C.-Y., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways.
- ResearchGate. (n.d.). PIM1 signaling pathways are associated with stem/cancer stem cells in....
- Narlik-Grassow, M., et al. (2014). Pim-1 kinase as cancer drug target: An update. Pharmacological Research, 85, 22-38.
- PubMed. (2024, December 23). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy.
- ResearchGate. (n.d.). Structures and potencies of reported Pim-1 inhibitors..
- Unknown. (n.d.). Protocol for Invitro Kinase Assay.
- Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service.
- BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit.
Sources
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 8. eubopen.org [eubopen.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methoxybenzofuran Derivatives
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and have been synthesized extensively, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Among these, 5-methoxybenzofuran derivatives have emerged as a particularly promising class. The methoxy group at the C-5 position is often a critical determinant of biological efficacy, significantly enhancing the cytotoxic and tubulin polymerization inhibitory activities in anticancer applications, for example.[6][7]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 5-methoxybenzofuran derivatives across key therapeutic areas. We will dissect how specific structural modifications influence biological outcomes, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Anticancer Activity: Targeting Cell Division and Signaling Pathways
Benzofuran derivatives have shown remarkable potential as anticancer agents, with mechanisms often involving the disruption of microtubule dynamics or the inhibition of critical signaling pathways like mTOR.[8][9][10] The 5-methoxy substitution is a recurring motif in many of the most potent compounds identified.
Structure-Activity Relationship Insights
The anticancer potency of 5-methoxybenzofuran derivatives is highly sensitive to the nature and position of other substituents on the benzofuran core and its appendages.
-
Substitution at C-2 and C-3: The C-2 and C-3 positions are pivotal for activity. Attaching a 3',4',5'-trimethoxybenzoyl group at C-2 creates a molecular skeleton that acts as a potent inhibitor of tubulin polymerization by binding to the colchicine site.[9][11] Further adding a small alkyl group, like a methyl, at the C-3 position generally increases this activity.[9]
-
Substitution on the Benzene Ring: The position of additional methoxy groups on the benzo portion of the scaffold is crucial. Studies comparing isomers have shown that a methoxy group at the C-6 position, in conjunction with the C-5 methoxy group, often yields the most active compounds, while shifting it to C-4 or C-7 leads to a reduction in potency.[11]
-
Halogenation: The introduction of halogen atoms, such as bromine, to methyl or acetyl groups attached to the benzofuran system has been shown to significantly increase cytotoxicity against various cancer cell lines.[12][13]
-
Hybrid Molecules: Hybridization of the 5-methoxybenzofuran core with other pharmacophores can lead to highly potent derivatives. For instance, a derivative featuring a 2-(2-(benzyloxy)phenyl) group and a dimethylaminopiperidine moiety attached via a methyl linker at C-4 exhibited potent cytotoxicity (IC₅₀ = 0.46 µM) against head and neck cancer cells by inhibiting the mTORC1 protein complex.[8][10]
Comparative Performance Data
The following table summarizes the in vitro cytotoxicity of representative 5-methoxybenzofuran derivatives against various human cancer cell lines.
| Compound ID | Structure / Key Features | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 9 | 2-(2-(benzyloxy)phenyl)-4-((dimethylpiperidin-4-ylamino)methyl)-5-methoxybenzofuran | SQ20B (Head & Neck) | 0.46 | mTORC1 Inhibition | [8][10] |
| Compound 10h | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Molt4/C8 (Leukemia) | 0.02 | Tubulin Polymerization Inhibition | [3] |
| Compound 5i | 2-(3',4',5'-trimethoxybenzoyl)-3-dimethylamino-6-methoxybenzo[b]furan | CEM (Leukemia) | 0.078 | Tubulin Polymerization Inhibition | [14] |
| Compound 1c | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | K562 (Leukemia) | ~20-85 | General Cytotoxicity | [12] |
| BNC105 | 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | Various | Potent (nM range) | Tubulin Polymerization Inhibition | [6] |
Experimental Workflow & Protocols
A typical workflow for identifying and characterizing novel anticancer agents involves synthesis, in vitro screening for cytotoxicity, and subsequent mechanistic studies.
Caption: Workflow for discovery of anticancer 5-methoxybenzofuran derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the antiproliferative activity of test compounds by measuring the metabolic activity of cells.[7]
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, K562) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 5-methoxybenzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Antimicrobial Activity: A Scaffold for New Antibacterials
The benzofuran core is a valuable pharmacophore for designing novel antimicrobial agents to combat drug-resistant pathogens.[2][15] Derivatives of 5-methoxybenzofuran have been synthesized and evaluated for their activity against a range of bacteria and fungi.[16]
Structure-Activity Relationship Insights
The antimicrobial profile of 5-methoxybenzofuran derivatives is dictated by the specific substitutions around the core structure.
-
Aminoalkyl and Halogen Groups: The synthesis of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been explored to generate compounds with potential antimicrobial activity.[16]
-
Hydrophobicity and Aryl Substitution: In the broader class of 2-arylbenzofurans, hydrophobicity has been identified as a key factor for activity against resistant strains like vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[17] While not all examples explicitly contain a 5-methoxy group, the principles of aryl substitution at C-2 are highly relevant.
-
Hybridization with Other Heterocycles: Combining the benzofuran scaffold with other antimicrobial moieties, such as thiazoles or oxadiazoles, is a common strategy to enhance potency and broaden the spectrum of activity.[12][18]
Comparative Performance Data
The following table presents the minimum inhibitory concentration (MIC) for select benzofuran derivatives against pathogenic bacteria.
| Compound Class | Key Features | Target Organism | MIC (µg/mL) | Reference |
| Hydrophobic 2-Arylbenzofurans | log P = 4.4-8.7 | VRE strains | 3.13 - 6.25 | [17] |
| Hydrophobic 2-Arylbenzofurans | log P = 4.4-8.7 | MRSA strains | 3.13 | [17] |
| Furanone Sulfonyl Derivative (F105) | Analogue for comparison | S. aureus | 10 | [19][20] |
Note: Data for specific 5-methoxy derivatives is limited in the provided search results, highlighting an area for future research. The data for related benzofurans is included to illustrate key SAR principles.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard approach.[21]
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a 2-fold serial dilution of the 5-methoxybenzofuran derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Neuroprotective Effects: Combating Excitotoxicity and Oxidative Stress
Benzofuran derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[22] Their mechanisms often involve antioxidant effects and modulation of neuronal signaling pathways to protect against cell death.[23][24]
Structure-Activity Relationship Insights
The neuroprotective capacity of benzofuran derivatives is closely tied to their substitution patterns.
-
Substituents on the Carboxamide Moiety: For a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, substitutions on the N-phenyl ring were critical. A methyl (-CH₃) group at the R2 position (ortho) of the phenyl ring resulted in the most potent neuroprotective action against NMDA-induced excitotoxicity.[23] An -OH group at the R3 position (meta) also conferred significant protection.[23]
-
Selenium-Containing Hybrids: A hybrid molecule incorporating a selenium-containing side chain on a dihydrobenzofuran scaffold demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease.[24][25] This compound reduced oxidative stress markers and key inflammatory mediators.[24][25]
-
Serotonin Receptor Affinity: The 5-methoxy group is a key feature in compounds designed to interact with serotonin receptors. For example, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine was developed to evaluate its affinity for these receptors, which are important targets in neuropharmacology.[26]
Comparative Performance Data
The table below highlights the neuroprotective activity of key benzofuran derivatives.
| Compound ID | Key Features | Assay / Model | Activity / Outcome | Reference |
| Compound 1f | 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide | NMDA-induced excitotoxicity in primary cortical cells | Potent neuroprotection, comparable to memantine | [23] |
| Compound 1j | 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide | NMDA-induced excitotoxicity in primary cortical cells | Marked anti-excitotoxic effects | [23] |
| TFSeB | 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran | STZ-induced Alzheimer's model in mice | Improved memory performance, reduced oxidative stress | [24][25] |
Experimental Workflow & Protocols
Evaluating neuroprotective agents requires a combination of in vitro cell-based assays and in vivo behavioral and biochemical models.
Caption: Workflow for evaluating neuroprotective benzofuran derivatives.
Protocol: Neuroprotection Against NMDA-Induced Excitotoxicity
This protocol assesses a compound's ability to protect neurons from cell death induced by overstimulation of NMDA receptors.[23]
-
Cell Culture: Prepare primary cortical neuron cultures from embryonic day 18 rat fetuses. Plate the dissociated cells onto poly-L-lysine-coated 48-well plates and culture for 7-10 days.
-
Compound Pre-treatment: Treat the neuronal cultures with various concentrations of the 5-methoxybenzofuran derivatives (or vehicle control) for 1 hour prior to inducing excitotoxicity.
-
Induce Excitotoxicity: Expose the neurons to 300 µM N-methyl-D-aspartate (NMDA) for 30 minutes in a magnesium-free buffer to induce excitotoxic cell damage.
-
Wash and Incubate: After exposure, wash the cells and replace the medium with fresh, conditioned culture medium. Incubate for 24 hours.
-
Assess Cell Viability: Quantify neuronal viability using a standard assay such as the MTT assay (described previously) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
-
Data Analysis: Express cell viability as a percentage of the control (non-NMDA-treated) cultures. Compare the viability of cultures treated with the test compound + NMDA to those treated with NMDA alone to determine the degree of neuroprotection.
References
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022-04-28). PubMed Central. [Link]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18). MDPI. [Link]
- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). acta poloniae pharmaceutica. [Link]
- Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2022-04-01).
- Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18). PubMed Central. [Link]
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019-08-27). ScienceOpen. [Link]
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022-04-28). PubMed. [Link]
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
- Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. [Link]
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014-01-01).
- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015-05-01). Korean Society of Applied Pharmacology. [Link]
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. [Link]
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). ijcrt.org. [Link]
- Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2012-01-01).
- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (n.d.). PubMed Central. [Link]
- Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. (2002-01-01).
- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (n.d.). PubMed Central. [Link]
- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2025-07-02). PubMed. [Link]
- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017-11-20). PubMed Central. [Link]
- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017-11-01).
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dea.gov [dea.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxybenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The methods used to quantify an active pharmaceutical ingredient (API) and its impurities must be robust, reliable, and well-understood. This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 5-Methoxybenzofuran-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents.
As a senior application scientist, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, grounding every step in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] The objective is to provide a framework for not only developing and validating these methods but also for critically comparing their performance to ensure data consistency across different analytical platforms.
The Imperative of Cross-Validation
In a drug development lifecycle, it is not uncommon for an analytical method to be transferred between laboratories or for a new method to be introduced to replace an older one. In such instances, a cross-validation study is essential to demonstrate that the two methods provide comparable results.[8][9][10] This ensures the continuity of data and the consistent quality of the drug substance over time. This guide will culminate in a detailed protocol for the cross-validation of the HPLC and GC-MS methods for this compound.
Understanding the Analyte: this compound
This compound is an achiral molecule, simplifying the analytical approach as enantioselective separation is not required. Its structure, containing a carboxylic acid group and a benzofuran core, lends itself to analysis by both HPLC and, with derivatization, GC-MS.
Method 1: High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to analyze a wide range of compounds. For this compound, a reversed-phase HPLC method is proposed, offering excellent separation and quantification capabilities.
Experimental Protocol: HPLC-UV/MS
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. For enhanced specificity, an electrospray ionization (ESI) mass spectrometer is coupled to the system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice for retaining and separating the analyte from potential impurities.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: Based on the chromophore of the benzofuran ring, a detection wavelength of approximately 280 nm is anticipated to provide good sensitivity.
-
MS Detection (ESI):
-
Ionization Mode: Negative ion mode is preferred due to the acidic nature of the carboxylic acid group, facilitating the formation of the [M-H]⁻ ion.
-
Mass Range: Scan from m/z 100 to 500.
-
2. Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover the expected concentration range of the samples.
Visualization of HPLC-UV/MS Workflow
Caption: Workflow for HPLC-UV/MS analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable derivative.
Experimental Protocol: GC-MS
1. Derivatization:
-
Rationale: Silylation is a common and effective derivatization technique for carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a robust reagent for this purpose. The reaction replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.
-
Procedure:
-
Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
2. Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass selective detector.
-
Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of the TMS-derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
3. Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen derivatization solvent.
-
Calibration Standards: Prepare a series of calibration standards and derivatize them alongside the samples following the procedure described above.
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Cross-Validation Protocol: A Head-to-Head Comparison
The objective of this cross-validation is to demonstrate that the developed HPLC-UV/MS and GC-MS methods provide equivalent results for the quantification of this compound. The protocol should be predefined with clear acceptance criteria.[8][9]
1. Experimental Design:
-
Samples: A minimum of three batches of this compound should be analyzed. These batches should ideally cover the expected range of purity.
-
Replicates: Each batch should be analyzed in triplicate by each method.
-
Analysts: To assess inter-analyst variability, the analyses should ideally be performed by two different analysts.
2. Data Analysis and Acceptance Criteria:
The results from the two methods will be compared statistically to assess for any systematic or proportional bias.[11]
-
Paired t-test: A paired t-test can be used to determine if there is a statistically significant difference between the mean results obtained by the two methods. The null hypothesis is that the mean difference is zero.
-
Bland-Altman Plot: This graphical method is highly recommended for assessing the agreement between two quantitative measurement methods.[12] It plots the difference between the two measurements for each sample against the average of the two measurements. The plot allows for the visualization of any bias and its relationship to the magnitude of the measurement.
-
Limits of Agreement: Calculated as the mean difference ± 1.96 times the standard deviation of the differences. These limits define the range within which 95% of the differences between the two methods are expected to lie. The pre-defined acceptance criterion should state that these limits are within a toxicologically and process-relevant acceptable range.
-
-
Regression Analysis: A linear regression of the results from the HPLC method versus the GC-MS method can be performed. The slope and intercept of the regression line should be statistically evaluated against the ideal values of 1 and 0, respectively.
3. Summary of Validation and Cross-Validation Parameters:
| Parameter | HPLC-UV/MS | GC-MS | Cross-Validation Acceptance Criteria (Example) |
| Specificity | Demonstrated by peak purity analysis (PDA) and mass spectral data. | Demonstrated by the unique mass spectrum of the derivatized analyte. | N/A |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | N/A |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | N/A |
| Limit of Quantitation (LOQ) | To be determined | To be determined | N/A |
| Paired t-test (p-value) | N/A | N/A | p > 0.05 |
| Bland-Altman Bias | N/A | N/A | Mean difference should be close to zero and within pre-defined limits. |
| Limits of Agreement | N/A | N/A | Within ± X% of the average measurement (X to be defined based on process capability and clinical relevance). |
| Regression (Slope) | N/A | N/A | Confidence interval for the slope should contain 1.0. |
| Regression (Intercept) | N/A | N/A | Confidence interval for the intercept should contain 0. |
Visualization of Cross-Validation Logic
Caption: Logical framework for the cross-validation of two analytical methods.
Conclusion
The choice between HPLC-UV/MS and GC-MS for the analysis of this compound will depend on several factors, including the available instrumentation, the required sensitivity, and the nature of the sample matrix. HPLC offers the advantage of direct analysis without derivatization, while GC-MS can provide excellent sensitivity and structural information.
This guide has provided a comprehensive framework for the development, validation, and, most importantly, the cross-validation of these two powerful analytical techniques. By following a well-defined protocol with pre-established acceptance criteria, researchers and drug development professionals can ensure the consistency and reliability of their analytical data, a cornerstone of pharmaceutical quality and regulatory compliance. The principles and methodologies outlined herein are grounded in established regulatory guidance and scientific best practices, providing a robust foundation for any analytical laboratory.[1][2][3][4][5][6][7][13][14][15]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- GMP Compliance. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- ResearchGate. (n.d.).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- National Center for Biotechnology Information. (2014).
- PharmaGuru. (2025).
- Analyse-it. (n.d.).
- ResearchGate. (2025).
Sources
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. analyse-it.com [analyse-it.com]
- 13. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 14. ICH Official web site : ICH [ich.org]
- 15. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Biological Efficacy of 5-Methoxybenzofuran-2-carboxylic Acid and Its Ethyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold and the Significance of Esterification
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The core benzofuran structure serves as a versatile scaffold for the development of novel therapeutic agents.[2] This guide focuses on two closely related molecules: 5-Methoxybenzofuran-2-carboxylic acid and its corresponding ethyl ester, Ethyl 5-methoxybenzofuran-2-carboxylate.
The key structural difference lies in the functional group at the 2-position of the benzofuran ring: a carboxylic acid versus an ethyl ester. This seemingly minor modification can have profound implications for the compound's physicochemical properties and, consequently, its biological efficacy. The conversion of a carboxylic acid to an ester is a common strategy in drug design, often employed to create a "prodrug."[3][4] A prodrug is an inactive or less active molecule that is converted into the active form within the body, often through enzymatic action.[5] Esterification typically increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells.[6][7]
This guide will explore the hypothetical comparative efficacy of these two compounds, drawing upon the known biological activities of related benzofuran derivatives and established principles of drug action. We will also provide detailed experimental protocols for researchers to conduct their own comparative studies.
Physicochemical Properties and the Prodrug Hypothesis
The presence of a carboxylic acid group in this compound suggests it will be more polar and likely ionized at physiological pH.[6] This can limit its passive diffusion across lipid-rich cell membranes.[8][9][10] In contrast, the ethyl ester derivative is more lipophilic, which is predicted to facilitate its entry into cells.
Our central hypothesis is that Ethyl 5-methoxybenzofuran-2-carboxylate acts as a prodrug of this compound. Once inside the target cell (e.g., a fungal, bacterial, or cancer cell), intracellular esterase enzymes would hydrolyze the ester bond, releasing the active carboxylic acid.[11][12] This intracellular accumulation of the active form could lead to enhanced biological activity compared to the direct administration of the carboxylic acid, which may have poor cell penetration.
Comparative Biological Efficacy: A Multifaceted Analysis
Based on the extensive research into benzofuran derivatives, we will explore the potential comparative efficacy of this compound and its ethyl ester in three key therapeutic areas: antifungal, antimicrobial, and anticancer activity.
Antifungal Activity
Benzofuran derivatives have shown considerable promise as antifungal agents.[13] Some have been found to inhibit fungal N-myristoyltransferase (Nmt), an enzyme essential for fungal viability.[1][14][15]
Hypothesized Efficacy: The ethyl ester is likely to exhibit superior antifungal activity in in vitro assays. Its enhanced lipophilicity should facilitate penetration through the fungal cell wall and membrane. Once inside the cytoplasm, fungal esterases would convert it to the carboxylic acid, which could then inhibit its molecular target.
Supporting Data from Related Compounds:
| Compound Class | Fungal Species | Reported Activity | Reference |
| Benzofuran-2-carboxylic acid esters/amides | Candida albicans | Inhibition of N-myristoyltransferase | [13] |
| Halogenated benzofuran derivatives | Cryptococcus neoformans, Aspergillus fumigatus | Growth inhibition | [13] |
Antimicrobial Activity
The benzofuran scaffold is also a key component in many compounds with antibacterial properties. The activity is often dependent on the specific substituents on the benzofuran ring.
Hypothesized Efficacy: Similar to the antifungal activity, the ethyl ester is expected to show greater potency against a range of bacterial species. Bacterial cells possess a variety of esterases that can hydrolyze the ester prodrug, leading to the intracellular accumulation of the active carboxylic acid.[16]
Supporting Data from Related Compounds:
| Compound Class | Bacterial Species | Reported Activity | Reference |
| Benzofuran derivatives | Gram-positive and Gram-negative bacteria | Growth inhibition | [1] |
| Substituted benzofurans | Staphylococcus aureus, Escherichia coli | Moderate to good inhibitory activity | [1] |
Anticancer Activity
A growing body of evidence supports the potential of benzofuran derivatives as anticancer agents.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of key signaling pathways. For instance, some benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, which is often dysregulated in cancer.[17][18] Others have been found to affect the RAS/RAF/MEK/ERK pathway.[19]
Hypothesized Efficacy: The ethyl ester is anticipated to demonstrate superior cytotoxicity against cancer cell lines. Cancer cells are known to have high levels of intracellular esterase activity, which would facilitate the conversion of the prodrug to its active form.[20][21] This targeted activation within cancer cells could lead to a more potent and potentially more selective anticancer effect.
Supporting Data from Related Compounds:
| Compound Class | Cancer Cell Line | Reported Activity/Mechanism | Reference |
| 2-Benzoylbenzofuran derivatives | Breast cancer (MCF-7, MDA-MB-231) | In vitro anticancer activity | [22] |
| 3-Formylbenzofuran derivatives | Hepatocellular carcinoma (SK-Hep-1) | Apoptosis via blocking RAS/RAF/MEK/ERK pathway | [19] |
| Novel benzofuran derivatives | Various cancer cell lines | Inhibition of mTOR signaling | [17] |
Experimental Protocols for Comparative Efficacy Studies
To empirically validate the hypothesized differences in biological efficacy, the following standardized experimental protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal and Antimicrobial Activity
This protocol is based on the broth microdilution method, a widely accepted technique for determining the MIC of antimicrobial agents.[23][24][25][26][27]
Materials:
-
This compound and its ethyl ester derivative
-
Relevant fungal (e.g., Candida albicans, Aspergillus fumigatus) and bacterial (e.g., Staphylococcus aureus, Escherichia coli) strains
-
Appropriate sterile broth media (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compound Stock Solutions: Prepare high-concentration stock solutions of both compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of each compound in the appropriate broth medium directly in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI guidelines.[28][29][30][31]
-
Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for fungi; 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[32][33][34]
Materials:
-
This compound and its ethyl ester derivative
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and replace the existing medium in the wells with the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
While direct comparative data for this compound and its ethyl ester derivative is not yet available in the published literature, the principles of medicinal chemistry and the wealth of data on related benzofuran compounds provide a strong basis for a comparative analysis. The ethyl ester is hypothesized to function as a prodrug, exhibiting enhanced cellular uptake and subsequent intracellular activation to the active carboxylic acid form. This is expected to translate into superior biological efficacy in antifungal, antimicrobial, and anticancer assays.
The experimental protocols provided in this guide offer a robust framework for researchers to test this hypothesis and quantify the differences in activity between these two molecules. Such studies are crucial for advancing our understanding of the structure-activity relationships of benzofuran derivatives and for the development of new and more effective therapeutic agents. Future research should also focus on in vivo studies to assess the pharmacokinetic and pharmacodynamic profiles of these compounds, as well as more detailed mechanistic studies to elucidate their precise molecular targets and signaling pathways.
References
- Clinical and Laboratory Standards Institute. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI.
- Khan, M., & Al-Thunibat, O. Y. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 16(12), 2057-2067.
- van Tonder, A., & Joubert, A. M. (2015). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (99), e52723.
- Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.
- Masubuchi, M., Ebiike, H., Kawasaki, K., Sogabe, S., Shioya, R., Hayakawa, I., ... & Itai, A. (2003). Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. Bioorganic & Medicinal Chemistry, 11(20), 4463-4480.
- Clinical and Laboratory Standards Institute. (2022). M38M51S: Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.
- El-Sayed, M. A. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438-11463.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00071-19.
- Aboul-Enein, H. Y., & El-Gamal, M. I. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438-11463.
- Salomé, C., Bouyssi, D., & De Pindray, V. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 87, 439-448.
- CLSI. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Pathak, D., & Kumar, S. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. In Prodrugs. IntechOpen.
- Waites, K. B., Bade, D. J., Bébéar, C., Brown, S. D., Davidson, M. K., Duffy, L. B., ... & Zheng, X. (2011). Methods for antimicrobial susceptibility testing for human mycoplasmas; approved guideline.
- Yamashita, F., & Hashida, M. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(7), 1471-1479.
- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF.
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). Prodrugs of Carboxylic Acids. Journal of Medicinal Chemistry, 61(11), 4557-4587.
- Hetrick, K. J., & Raines, R. T. (2020). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Chemical Biology, 15(7), 1836-1843.
- Otto-Ślusarczyk, D., Grzesik, J., & Napiórkowska, M. (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
- Yarema, K. J. (2019). Ester Bonds in Prodrugs. ACS Chemical Biology, 14(3), 369-370.
- Kenny, P. W., & Montanari, D. (2013). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. Journal of Medicinal Chemistry, 56(15), 6040-6053.
- Kawasaki, K., Masubuchi, M., Morikami, K., Sogabe, S., Shioya, R., Hayakawa, I., ... & Itai, A. (2003). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 3. Bioorganic & Medicinal Chemistry Letters, 13(15), 2541-2544.
- Hejchman, E., Ostrowska, K., & Kossakowski, J. (2012). Benzofuran derivatives with antifungal activity. European Journal of Medicinal Chemistry, 55, 347-354.
- The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles.
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv.
- Pharmacy 180. (n.d.). Heterocyclic Benzofuran - Antifungal Drugs | Pharmacology.
- Hetrick, K. J., & Raines, R. T. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 7(10), 2846-2856.
- Natesan, S., & Kim, S. J. (2021).
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(5), 1827-1844.
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
- Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(10), 659-673.
- Alkabee, F. M., Al-Khafaji, Z. S., & Al-Shuhaib, M. B. S. (2020). Bacterial esterases: screening methods, enzymatic activity, purification methods and biotechnological applications: A review. EurAsian Journal of BioSciences, 14(2), 7561-7566.
- Kolar, M., & Gabrilovac, J. (2008). Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes. Clinical & Experimental Metastasis, 25(3), 213-224.
- Das, S., & Singh, S. (2024). Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations. Journal of Drug Delivery Science and Technology, 93, 105470.
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 4. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 20. Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. woah.org [woah.org]
- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. rr-asia.woah.org [rr-asia.woah.org]
- 28. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 29. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 30. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 31. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. atcc.org [atcc.org]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Benzofuran Derivatives on Cancer Cell Lines
Introduction: The Prominence of the Benzofuran Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets, offering a fertile ground for drug discovery. The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a quintessential example of such a scaffold.[1][2] Found in a variety of naturally occurring and synthetic compounds, benzofuran derivatives exhibit a vast spectrum of pharmacological activities, including potent anticancer properties.[3][4][5]
The versatility of the benzofuran ring allows for extensive chemical modification, enabling the synthesis of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2][6] Researchers have demonstrated that these compounds can induce cytotoxicity in a wide array of human cancer cell lines through diverse mechanisms of action, making them a focal point of intense investigation for novel therapeutic agents.[7]
This guide provides an in-depth comparative analysis of the cytotoxic effects of various classes of benzofuran derivatives against prominent cancer cell lines. We will dissect the structure-activity relationships that govern their efficacy, present the quantitative data in a clear, comparative format, and detail the robust experimental protocols required to validate these findings. This content is designed for researchers, scientists, and drug development professionals seeking to navigate and contribute to this promising area of oncology research.
Comparative Cytotoxicity Analysis: A Quantitative Overview
The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher potency. The following tables summarize the IC50 values of representative benzofuran derivatives against a panel of human cancer cell lines, offering a direct comparison of their efficacy.
Table 1: Cytotoxicity (IC50 in µM) of Halogenated and Hybrid Benzofuran Derivatives
| Derivative Class | Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Halogenated | Compound 1 (Brominated) | - | - | - | - | - | [6][8] |
| vs. K562 (Leukemia) | 5.0 | ||||||
| vs. HL60 (Leukemia) | 0.1 | ||||||
| Compound 8 (Brominated) | - | - | 3.5 | 3.8 | 10.8 (vs SW620) | [9] | |
| Benzofuran-Chalcone | Compound 33d | 3.22 | - | 2.74 | - | - | [3] |
| Compound 5c | - | Selective | Selective | - | - | [10] | |
| vs. VEGFR-2 (Enzyme) | IC50 = 1.07 nM | ||||||
| Benzofuran-Piperazine | Compound 6c | 9.94 | - | - | 6.89 | 12.67 | [10] |
| Compound 8d | - | - | 0.12 | - | - | [10] | |
| Benzofuran-Carboxamide | Compound 50g | - | 0.73 | 0.57 | - | 0.87 | [11] |
Note: Doxorubicin, a standard chemotherapeutic agent, typically shows IC50 values in the range of 4-9 µM against these cell lines for comparison.[3][10]
Decoding the Structure-Activity Relationship (SAR)
The broad range of cytotoxic potencies observed in Table 1 is not arbitrary; it is a direct consequence of the specific chemical modifications to the benzofuran core. Understanding this Structure-Activity Relationship (SAR) is paramount for designing the next generation of more effective anticancer agents.[1][2]
-
Influence of Halogens : The introduction of halogens, particularly bromine, into the benzofuran structure often significantly enhances cytotoxic potential.[12] For example, brominated derivatives have shown remarkable activity against leukemia cell lines and potent effects in lung and liver cancer cells.[6][8] The position of the halogen is a critical determinant of this activity.
-
Role of C-2 and C-3 Substitutions : SAR studies have consistently found that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity.[6] Hybrid molecules, where complex moieties like chalcones, piperazines, or carboxamides are attached at this position, often exhibit superior potency.[8][10] For instance, the benzofuran-2-carboxamide derivative 50g showed sub-micromolar efficacy across multiple cell lines.[11]
-
Hybridization Strategy : A promising approach involves creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties.[8] This can lead to synergistic effects and novel mechanisms of action. Benzofuran-chalcone hybrids, for example, have demonstrated potent inhibition of cancer cells, with some derivatives outperforming the standard drug cisplatin.[3][13] Similarly, linking benzofuran to a piperazine moiety has yielded compounds with potent and selective activity, particularly against lung cancer cells.[10]
Mechanisms of Action: How Benzofurans Induce Cell Death
Benzofuran derivatives exert their anticancer effects by modulating a variety of cellular processes and signaling pathways, frequently culminating in programmed cell death, or apoptosis.
-
Cell Cycle Arrest and Tubulin Inhibition : Several potent benzofuran derivatives induce cell cycle arrest, primarily in the G2/M phase.[3] This is often achieved by inhibiting tubulin polymerization, the process that forms the mitotic spindle necessary for cell division. Disruption of this structure triggers the apoptotic cascade.[3][12]
-
Induction of Apoptosis : The majority of cytotoxic benzofurans ultimately trigger apoptosis.[13] This can be observed through morphological changes, such as cell shrinkage and the formation of apoptotic bodies, and confirmed by assays that detect the activation of caspases, the key executioner enzymes of apoptosis.[9][13]
-
Modulation of Key Signaling Pathways : The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and resistance to chemotherapy. Its overactivation is a hallmark of many cancers. Several benzofuran derivatives have been specifically designed to inhibit this pathway, particularly the mTOR kinase, thereby cutting off critical survival signals to the cancer cell.[14][15] This action can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), tipping the balance towards cell death.[7]
Below is a diagram illustrating a simplified signaling pathway commonly targeted by benzofuran derivatives to induce apoptosis.
Caption: Simplified PI3K/AKT pathway targeted by benzofurans to induce apoptosis.
Experimental Protocols: Ensuring Data Integrity and Reproducibility
The reliability of any comparative cytotoxicity study hinges on the meticulous execution of validated experimental protocols. The choice of assay is critical and should be based on the compound's properties and the specific biological question being addressed.[16] Here, we provide detailed, step-by-step methodologies for two of the most widely used colorimetric assays in cancer drug screening.[15][17]
General Experimental Workflow
The process of screening a novel compound for cytotoxic activity follows a standardized workflow to ensure consistency and accuracy.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures cell viability based on the metabolic activity of the cells. Viable cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt (MTT) into a dark purple formazan product, which is insoluble in water. The amount of formazan produced is directly proportional to the number of viable cells.[16][18]
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value.[18][19]
Protocol 2: SRB (Sulforhodamine B) Assay
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye. The amount of bound dye is directly proportional to the cell mass.[15][17] This method is independent of metabolic activity and offers a stable endpoint.
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the treatment medium. Add 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plate five times with slow-running tap water to remove the TCA and leave to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Conclusion and Future Outlook
The benzofuran scaffold is undeniably a rich source of potential anticancer agents.[7] The extensive body of research highlights the remarkable cytotoxic activity of its derivatives against a multitude of cancer cell lines. Through strategic chemical modifications, guided by an ever-deepening understanding of structure-activity relationships, medicinal chemists have developed compounds with sub-micromolar potency.
The data clearly indicates that hybridization strategies and the specific placement of functional groups like halogens are effective approaches to enhance cytotoxicity. Furthermore, the ability of these compounds to target critical cancer-related pathways, such as tubulin dynamics and PI3K/AKT/mTOR signaling, underscores their therapeutic potential.
Future research should focus on optimizing the selectivity of these derivatives to minimize toxicity to normal cells, thereby improving their therapeutic index. In vivo studies in relevant animal models are the crucial next step to translate the promising in vitro cytotoxicity into tangible preclinical and, eventually, clinical success. The continued exploration of the benzofuran scaffold promises to yield novel and effective weapons in the ongoing fight against cancer.
References
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
- Kee, K., et al. (1995). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Various Authors. (2023). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety and other related studies. Multiple Journals - Compiled Summary. [Link]
- Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
- Napiórkowska, E., et al. (2022). Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity.
- ResearchGate. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
- Napiórkowska, E., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health (NIH). [Link]
- Yilmaz, I., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH. [Link]
- Schmitt, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]
- Netto, M. C. C., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
- Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds.
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
- ResearchGate. (2023). Benzofuran derivative with anticancer activity.
- ResearchGate. (2023). Drug toxicity determination by MTT assay.
- Azar, F. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]
Sources
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scielo.br [scielo.br]
- 17. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Properties of Substituted Benzofurans
This guide provides an in-depth comparison of the antioxidant properties of various substituted benzofuran derivatives, designed for researchers, scientists, and professionals in drug development. We will explore the structural features that govern their efficacy, detail the experimental methodologies used for their evaluation, and present comparative data to inform future research and development.
Introduction: The Benzofuran Scaffold in Antioxidant Chemistry
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, both natural and synthetic, exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] A particularly significant area of research is their function as antioxidants.[6][7]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders and cancer.[8] Antioxidants mitigate this damage by neutralizing free radicals. Benzofuran derivatives have emerged as a promising class of antioxidants, with some studies suggesting their activity can be enhanced by transforming a chroman skeleton (found in Vitamin E) to a benzofuran skeleton.[9][10] This guide will dissect the chemical principles and experimental evidence that underpin these claims.
Methodologies for Assessing Antioxidant Capacity
A comprehensive evaluation of antioxidant potential requires a multi-assay approach, as different methods reflect distinct mechanisms of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer). Here, we detail the protocols for three widely accepted assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method for evaluating the radical scavenging ability of a compound.[11] It is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, which is characterized by a deep violet color. This donation neutralizes the radical, leading to a color change from violet to yellow, which is measured spectrophotometrically. The degree of color change is directly proportional to the radical scavenging activity of the compound.[12]
-
Reagent Preparation :
-
DPPH Solution (0.1 mM) : Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C to prevent degradation from light.[12]
-
Test Compound Stock Solutions : Prepare stock solutions of the substituted benzofuran derivatives and a positive control (e.g., Ascorbic Acid, Trolox) in methanol or another suitable solvent.
-
-
Assay Procedure :
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound or control solutions to the wells. A blank well should contain 100 µL of DPPH solution and 100 µL of the solvent.[11]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
-
Data Analysis :
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Inhibition (%) = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.[11]
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[9] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[13] The ABTS•+ radical is generated by oxidizing ABTS with potassium persulfate.[13] The resulting blue/green radical solution is then treated with the antioxidant compound. The antioxidant donates a hydrogen atom or electron, causing the solution to decolorize. The reduction in absorbance at 734 nm is proportional to the antioxidant's concentration and potency.[13]
-
Reagent Preparation :
-
ABTS Stock Solution (7 mM) : Prepare a 7 mM aqueous solution of ABTS.[14]
-
Potassium Persulfate Solution (2.45 mM) : Prepare a 2.45 mM aqueous solution of potassium persulfate.[14]
-
ABTS•+ Working Solution : Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.[15] Before use, dilute the solution with methanol or ethanol to an absorbance of 0.70 (±0.02) at 734 nm.
-
-
Assay Procedure :
-
Prepare serial dilutions of the test benzofuran compounds and a standard (e.g., Trolox).
-
Add 200 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 5 µL of the test compound dilutions or the standard to the respective wells.
-
Incubate the plate for approximately 5-7 minutes at room temperature.
-
Read the absorbance at 734 nm.
-
-
Data Analysis :
-
Calculate the percentage inhibition of absorbance similar to the DPPH assay.
-
Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.
-
The antioxidant capacity of the test compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the standard curve.[13]
-
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay directly measures the reducing capacity of a substance, a key parameter for a good antioxidant.[16] This method is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺-TPTZ) form at a low pH.[17] This reduction results in the formation of an intense blue-colored complex, whose absorbance is measured at 593 nm. The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants in the sample.[18]
-
Reagent Preparation :
-
Acetate Buffer (300 mM, pH 3.6) : Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM) : Dissolve TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
FeCl₃ Solution (20 mM) : Prepare a 20 mM aqueous solution of ferric chloride.
-
FRAP Reagent : Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[11]
-
-
Assay Procedure :
-
Prepare serial dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard.
-
Add 190 µL of the pre-warmed FRAP reagent to the wells of a 96-well plate.
-
Add 10 µL of the test compound, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for a specified time (typically 4-30 minutes).[11]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis :
-
Generate a standard curve using the absorbance values of the FeSO₄ standards.
-
The FRAP value of the test sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.[11]
-
Comparative Analysis and Structure-Activity Relationships (SAR)
The antioxidant activity of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the benzofuran core.[1] The primary mechanism involves quenching free radicals through a hydrogen atom transfer process, making the presence and placement of hydroxyl (-OH) groups particularly critical.[19]
The Critical Role of Hydroxyl Substituents
Numerous studies have demonstrated that hydroxyl groups are key to the antioxidant capacity of benzofurans. A DPPH radical scavenging assay showed that most hydroxyl-functionalized 2-arylbenzo[b]furan derivatives possessed potent antioxidant activity.[19] The O-H bond dissociation energy (BDE) is a critical factor; a lower BDE facilitates easier hydrogen donation to a radical. For instance, the BDE of a p-hydroxy substituted furan compound is comparable to that of vitamin E, a benchmark antioxidant.[19]
Impact of Substituent Position and Type
The position of the hydroxyl group matters. For 3,3-disubstituted-3H-benzofuran-2-ones, compounds with 5,7-dihydroxy substitutions showed significantly higher antioxidant capacity compared to those with single 5-hydroxy or 7-hydroxy groups.[11][20]
Beyond hydroxyl groups, other substituents play a modulatory role:
-
Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) and alkyl groups can enhance antioxidant activity, though generally less effectively than hydroxyl groups.
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), and chloro (-Cl) often diminish or eliminate antioxidant properties.[19] This is because they can increase the O-H BDE, making hydrogen donation less favorable.
The following table summarizes experimental data from various studies, comparing the antioxidant activity of different substituted benzofurans using the DPPH assay.
Table 1: Comparative Antioxidant Activity (IC50) of Substituted Benzofurans (DPPH Assay)
| Compound/Derivative | Key Substituents | IC50 (µM) | Reference Standard (IC50, µM) | Source(s) |
| 2-(p-hydroxyphenyl styryl)-furan | p-hydroxy on phenyl | ~40 | N/A | [19] |
| 2-(p-nitrophenyl styryl)-furan | p-nitro on phenyl | >150 | N/A | [19] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | 7-methoxy, 2-carboxamide | Moderate (23.5% inhibition at 100 µM) | N/A | [8][21] |
| Benzofuran-nicotinonitrile Derivative (R12) | Nicotinonitrile | 12.11 ± 8.96 | N/A | [22] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | 5-OH, 7-OH | High Activity | Trolox | [11][20] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | 5-OH | Moderate Activity | Trolox | [11][20] |
| 2-hydroxy-4-(diethylamino)benzylidene benzofuran hydrazone | 2-OH, 4-N(Et)₂ on benzylidene | High Activity** | N/A | [23] |
Note: The source provides relative IC50 (rIC50) values. 5,7-dihydroxy derivative (rIC50 = 0.18) is significantly more potent than 5-hydroxy (rIC50 = 0.31) and the Trolox standard (rIC50 = 0.41) in methanol.[11][20] *Note: High activity was reported in DPPH, FRAP, and ORAC assays.[23]
Visualizing Structure-Activity Relationships
The SAR can be summarized by mapping the influential substituents onto the core benzofuran structure.
Caption: Key SAR hotspots on the benzofuran scaffold.
Conclusion
Substituted benzofurans represent a versatile and potent class of antioxidant compounds.[1] Experimental data consistently demonstrates that their efficacy is governed by clear structure-activity relationships. The presence of hydroxyl groups, particularly at the 5- and 7-positions of the benzofuran ring, is the most critical determinant of high antioxidant activity. Furthermore, substitution on aryl moieties at the 2-position provides another avenue for tuning activity, with electron-donating groups enhancing and electron-withdrawing groups diminishing radical scavenging capabilities. The standardized assays detailed in this guide—DPPH, ABTS, and FRAP—provide a robust framework for the continued evaluation and comparison of novel benzofuran derivatives, paving the way for the development of new therapeutic agents to combat oxidative stress-related diseases.
References
- Benchchem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- Patel, K. C., et al. (n.d.). New Benzofuran Derivatives as an Antioxidant Agent. PMC, NIH.
- ResearchGate. (n.d.). Structures of natural benzofuran antioxidants isolated from Salvia species.
- Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Chand, K., et al. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. PubMed.
- Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- PMC, NIH. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- ResearchGate. (n.d.). Antioxidant activity of synthesized compounds by FRAP assay method.
- (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives.
- Matellio. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
- Benchchem. (n.d.). A Comparative Analysis of the Antioxidant Activity of 5-Hydroxybenzofuran-2-one Derivatives.
- (n.d.). New benzofuran derivatives as an antioxidant agent.
- Firuzi, O., et al. (n.d.). Evaluation of the antioxidant activity of several naturally occurring coumarins and their synthesized analogues by “ferric reducing antioxidant power” assay. Taylor & Francis Online.
- Chong, Y. S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives.
- ResearchGate. (n.d.). Antioxidant capacity of Compound 1 and Compound 2 vs control compounds based on the FRAP assay.
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
- Benchchem. (n.d.). Application Notes and Protocols for Assessing the Antioxidant Capacity of Synthetic Phenols.
- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity.
- PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
- PubMed. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.
- PubMed. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity.
- MDPI. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.
- Scilit. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.
- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
Sources
- 1. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Establishing In Vitro-In Vivo Correlation for 5-Methoxybenzofuran-2-carboxylic Acid and its Analogs
In the landscape of contemporary drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is both complex and costly. A critical element in navigating this path is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC serves as a predictive mathematical model that links the in vitro properties of a drug, such as its dissolution rate or biological activity in cell-based assays, to its in vivo performance, typically plasma drug concentration or therapeutic response.[1][2] This guide provides a comprehensive framework for establishing such a correlation for 5-Methoxybenzofuran-2-carboxylic acid, a member of the biologically significant benzofuran class of compounds. While direct in vivo data for this specific molecule is not extensively published, we will leverage the well-documented anticancer and antimicrobial activities of its close derivatives to construct a scientifically rigorous, illustrative pathway for its evaluation.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to streamline their development processes, enhance formulation strategies, and make more informed decisions in advancing novel chemical entities.
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
The benzofuran nucleus is a cornerstone in the synthesis of compounds with a wide array of pharmacological properties.[1][3] Derivatives of this heterocyclic system have demonstrated potent activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][5][6] The frequent appearance of this scaffold in biologically active molecules underscores its importance as a "privileged structure" for drug design. Our focus, this compound, combines this key heterocycle with a methoxy group, a common substituent known to modulate pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety further provides a handle for forming salts or esters to optimize solubility and other pharmaceutical characteristics.
The Strategic Imperative of IVIVC in Drug Development
The primary goal of developing an IVIVC is to create a reliable surrogate for in vivo bioequivalence studies, thereby reducing the number of human trials required during formulation development and for post-approval changes.[1] A well-established IVIVC can accelerate the drug development timeline, reduce costs, and provide a deeper understanding of a drug's behavior.[1] The U.S. Food and Drug Administration (FDA) recognizes different levels of IVIVC, with Level A correlation, a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, being the most informative.[2]
A Hypothetical Case Study: Establishing IVIVC for an Anticancer Benzofuran Derivative
Given the significant body of evidence pointing to the anticancer potential of benzofuran-2-carboxylic acid derivatives, we will proceed with a hypothetical case study focused on this therapeutic area.[3][7][8][9] Let us postulate that this compound has been identified as a hit in an initial high-throughput screen for inhibitors of a key cancer-related kinase.
Experimental Workflow for IVIVC Establishment
The process of establishing an IVIVC for our hypothetical compound would follow a logical, stepwise progression from in vitro characterization to in vivo validation.
Figure 1: A generalized workflow for the in vitro and in vivo evaluation and correlation of a new chemical entity.
In Vitro Characterization: The Foundation of IVIVC
The initial stages of evaluation focus on characterizing the intrinsic activity and pharmaceutical properties of this compound in a controlled laboratory setting.
Primary Target Engagement and Cellular Activity
The first step is to confirm the compound's activity against its intended biological target and then to assess its effects on cancer cells.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Endpoint | Hypothetical Result (IC50/EC50) | Reference Methodologies |
| Kinase Inhibition | Target Kinase X | IC50 | 50 nM | Radiometric assay or luminescence-based assay (e.g., Kinase-Glo®) |
| Cytotoxicity | MCF-7 (Breast) | IC50 | 1 µM | MTT or SRB assay |
| Cytotoxicity | A549 (Lung) | IC50 | 2.5 µM | MTT or SRB assay |
| Apoptosis Induction | MCF-7 | EC50 | 1.5 µM | Caspase-3/7 activity assay, Annexin V staining |
The causality here is straightforward: potent inhibition of a key oncogenic kinase is expected to translate into cytotoxicity against cancer cell lines dependent on that kinase. The choice of cell lines (e.g., MCF-7 and A549) should be based on the known relevance of the target kinase in those cancer types.[8][9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a self-validating system as it includes both positive and negative controls to ensure the reliability of the results.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
In Vivo Evaluation: Assessing Performance in a Biological System
With promising in vitro data, the next critical phase is to evaluate the compound's behavior in a living organism. This step is crucial for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are key determinants of its therapeutic potential.
Pharmacokinetic Studies
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug. For an orally administered drug, understanding its bioavailability is paramount for establishing an IVIVC.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Hypothetical Value | Significance |
| Cmax (Maximum Plasma Concentration) | ng/mL | 800 | Indicates the extent of absorption. |
| Tmax (Time to Reach Cmax) | hours | 2 | Indicates the rate of absorption. |
| AUC (Area Under the Curve) | ng*h/mL | 4500 | Represents the total drug exposure over time. |
| t1/2 (Half-life) | hours | 6 | Determines the dosing interval. |
| F (Bioavailability) | % | 30 | The fraction of the administered dose that reaches systemic circulation. |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Formulation Administration: Prepare a formulation of this compound (e.g., suspension in 0.5% carboxymethylcellulose) and administer a single oral dose (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.
In Vivo Efficacy Studies
Efficacy studies in relevant animal models, such as tumor xenografts, are essential to demonstrate the therapeutic effect of the compound.
Figure 2: Workflow for an in vivo efficacy study using a tumor xenograft model.
Establishing the In Vitro-In Vivo Correlation
The culmination of the in vitro and in vivo data collection is the development of the IVIVC model. For oral dosage forms, this typically involves correlating the in vitro dissolution profile with the in vivo plasma concentration-time profile. This is achieved through mathematical modeling, often involving deconvolution of the in vivo data to estimate the in vivo absorption profile.
A Level A IVIVC, the most desirable, establishes a point-to-point relationship between the in vitro dissolution and in vivo absorption. This allows the in vivo performance of different formulations to be predicted from their in vitro dissolution data alone, significantly streamlining formulation optimization and supporting biowaivers for certain post-approval changes.[1][2]
Conclusion: A Pathway to Translational Success
The development of a predictive IVIVC is a strategic asset in the progression of a new chemical entity like this compound from a laboratory curiosity to a potential therapeutic. By systematically characterizing its in vitro activity and in vivo pharmacokinetics, and then mathematically correlating these findings, researchers can gain invaluable insights into the compound's behavior. This guide, by necessity, has used a hypothetical framework based on the known activities of related benzofuran derivatives. However, the principles and methodologies outlined provide a robust and scientifically sound roadmap for any research team embarking on the preclinical development of a novel compound. The ultimate goal is to enhance the efficiency and success rate of drug development, ensuring that the most promising molecules have the best chance of reaching patients in need.
References
- Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065.
- Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
- Biu, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593.
- Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737–4752.
- Abdel-Rahman, A. A.-H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197.
- Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28034–28053.
- Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(3), 734-744.
- El-Sayed, M. A.-A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1177659.
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. biomolther.org [biomolther.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of Benzofuran Bioactivity Data: A Comparative Approach
Introduction: The Versatility of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective properties.[2][3][4][5] This versatility has made benzofuran analogs a focal point in drug discovery and development. However, navigating the vast chemical space of possible benzofuran derivatives to identify potent and selective drug candidates requires a systematic and statistically robust approach. This guide provides a comparative overview of statistical analysis techniques applied to the bioactivity data of benzofuran analogs, offering researchers a framework for making informed decisions in their drug discovery pipelines.
The Cornerstone of Analysis: Quantitative Structure-Activity Relationship (QSAR)
At the heart of analyzing the bioactivity of compound libraries lies the Quantitative Structure-Activity Relationship (QSAR) paradigm. QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[6] The fundamental principle is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. For benzofuran analogs, QSAR studies are instrumental in predicting the activity of novel compounds, optimizing lead structures, and elucidating the molecular features crucial for therapeutic efficacy.
This guide will compare three prominent QSAR methodologies applied to benzofuran bioactivity data: 2D-QSAR, 3D-QSAR, and molecular docking-informed approaches. We will delve into the causality behind choosing a particular method, the experimental data required, and the nature of the insights each can provide.
Comparative Analysis of QSAR Methodologies for Benzofuran Analogs
2D-QSAR: Unveiling Global Molecular Properties
Two-dimensional QSAR (2D-QSAR) models are the most traditional and computationally least intensive approach. They utilize molecular descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP, molar refractivity), topological indices, and constitutional descriptors.[6]
Causality of Choice: 2D-QSAR is an excellent starting point when a large and structurally diverse set of benzofuran analogs is available, but their 3D conformational information is limited or when the primary goal is to understand the influence of global molecular properties on activity.
Methodology in Focus: Multiple Linear Regression (MLR)
A common statistical technique used to build 2D-QSAR models is Multiple Linear Regression (MLR).[6] MLR aims to establish a linear relationship between a dependent variable (biological activity, often expressed as pIC50, pEC50, etc.) and one or more independent variables (molecular descriptors).
Experimental Protocol: Building a 2D-QSAR Model with MLR
-
Data Collection and Curation:
-
Assemble a dataset of benzofuran analogs with their corresponding biological activity data (e.g., IC50 values).
-
Convert biological activity to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution of data.
-
Draw the 2D structures of all compounds using chemical drawing software.
-
-
Descriptor Calculation:
-
Utilize software like CODESSA PRO or VlifeQSARPro to calculate a wide range of 2D descriptors for each molecule.[7][8] These can include:
-
Physicochemical: logP (lipophilicity), Molar Refractivity (MR), Molecular Weight (MW).
-
Topological: Connectivity indices, shape indices.
-
Constitutional: Number of specific atoms, bonds, or functional groups.
-
-
-
Model Building and Validation:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set.[7]
-
Use a variable selection method, such as stepwise regression, on the training set to identify the most statistically significant descriptors.
-
Generate the MLR equation. The general form is: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn, where c are coefficients and D are the descriptors.
-
Internal Validation: Assess the model's robustness using leave-one-out cross-validation (q²). A q² value greater than 0.5 is generally considered acceptable.
-
External Validation: Use the test set to evaluate the model's predictive power (pred_r²). A pred_r² value greater than 0.6 is desirable.[7]
-
Data Presentation: Example 2D-QSAR Model for Benzofuran-Based Vasodilators
A study on benzofuran-based vasodilators produced a statistically significant 2D-QSAR model using MLR.[8]
| Statistical Parameter | Value | Interpretation |
| N (Number of compounds) | 24 | The model was built on a dataset of 24 compounds. |
| n (Number of descriptors) | 4 | The model uses four molecular descriptors to predict activity. |
| R² (Coefficient of determination) | 0.816 | 81.6% of the variance in vasodilation activity is explained by the model. |
| R²cvOO (Leave-one-out q²) | 0.731 | Good internal robustness and predictive ability. |
| F-statistic | 21.103 | The model is statistically significant. |
Visualization: 2D-QSAR Workflow
Caption: A typical workflow for developing a 2D-QSAR model using Multiple Linear Regression.
3D-QSAR: Mapping the Interaction Fields
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and the spatial distribution of their properties.[9][10]
Causality of Choice: 3D-QSAR is employed when researchers want to gain insights into the steric and electronic requirements of the binding site of the biological target, even without explicit knowledge of the receptor structure. It is particularly useful for lead optimization.
Methodologies in Focus: CoMFA and CoMSIA
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques.
-
CoMFA: Calculates steric and electrostatic interaction fields around a set of aligned molecules.
-
CoMSIA: In addition to steric and electrostatic fields, it also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis of molecular interactions.[9]
Experimental Protocol: Building a 3D-QSAR Model
-
Molecular Modeling and Alignment:
-
Build the 3D structures of all benzofuran analogs.
-
Perform conformational analysis to find the lowest energy conformer for each molecule.
-
Align all molecules based on a common substructure or a pharmacophore model. This is a critical step for the validity of the 3D-QSAR model.
-
-
Field Calculation:
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric and electrostatic (for CoMFA) or steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor (for CoMSIA) interaction energies with a probe atom.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) analysis to correlate the variations in the calculated field values with the variations in biological activity.[7]
-
PLS is used instead of MLR because the number of variables (grid points) is much larger than the number of compounds.
-
-
Model Validation and Interpretation:
-
Perform cross-validation (q²) and external validation (pred_r²) similar to 2D-QSAR.
-
Visualize the results as 3D contour maps. These maps highlight regions where certain properties (e.g., bulky groups, positive charge) are favorable or unfavorable for activity.
-
Data Presentation: Example 3D-QSAR Model Statistics for Benzofuran-based GSK-3β Inhibitors
A study on benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3β inhibitors reported the following CoMFA model statistics:[9]
| Statistical Parameter | Value | Interpretation |
| R²cv (q²) | 0.386 | While modest, it indicates some internal predictive ability. |
| R² (non-cross-validated) | 0.811 | The model explains a high proportion of the variance in the training set. |
| Standard Error of Estimate | 0.474 | A measure of the model's precision. |
| F-statistic | 67.034 | The model is statistically significant. |
Visualization: 3D-QSAR Contour Map Interpretation
Caption: Interpreting 3D-QSAR contour maps to guide molecular modifications.
Molecular Docking and Hybrid Approaches
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] When the 3D structure of the biological target is known, docking can be a powerful tool for virtual screening and for generating more realistic alignments for 3D-QSAR.
Causality of Choice: This approach is chosen when a high-resolution crystal structure of the target protein is available. It provides the most detailed insights into the specific molecular interactions driving bioactivity.
Experimental Protocol: Docking-Informed 3D-QSAR
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site.
-
Prepare the 3D structures of the benzofuran analogs.
-
-
Molecular Docking:
-
Use docking software (e.g., AutoDock, GOLD) to dock each analog into the receptor's active site.
-
Score the docking poses based on their predicted binding affinity.
-
-
Alignment and 3D-QSAR:
-
Use the docked conformations of the ligands as the basis for the alignment in a subsequent 3D-QSAR study (CoMFA/CoMSIA). This provides a biologically relevant alignment.[11]
-
-
Analysis of Interactions:
-
Visualize the docked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the benzofuran analogs and amino acid residues in the binding site.[12]
-
Visualization: Molecular Docking Interaction Diagram
Caption: Simplified representation of interactions between a benzofuran analog and protein active site residues.
Conclusion and Future Perspectives
The statistical analysis of bioactivity data for benzofuran analogs is a mature field that heavily relies on QSAR and molecular modeling techniques. The choice of methodology is dictated by the research question, the available data, and the computational resources.
-
2D-QSAR is ideal for initial screening and understanding the role of global physicochemical properties.
-
3D-QSAR offers a more nuanced view of the steric and electronic requirements for binding, guiding lead optimization.
-
Molecular docking-informed approaches provide the most detailed picture of ligand-receptor interactions when a receptor structure is known.
Future advancements in this area will likely involve the integration of machine learning and artificial intelligence techniques to build more predictive and robust QSAR models. Furthermore, the application of molecular dynamics simulations will provide a more dynamic understanding of the binding process, further enhancing our ability to design novel and effective benzofuran-based therapeutics.
References
- Patel, A. H., & Suthar, P. A. (2015). 2D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl). Journal of Chemical and Pharmaceutical Research, 7(10), 659-666. [https://www.jocpr.com/articles/2d--qsar-studies-on-cy p26a1-inhibitory-activity-of-1benzofuran2yl4alkylarylphenyl.pdf](https://www.jocpr.com/articles/2d--qsar-studies-on-cy p26a1-inhibitory-activity-of-1benzofuran2yl4alkylarylphenyl.pdf)
- Jain, S. K., & Sinha, P. (2011). Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. Der Pharma Chemica, 3(1), 572-579. [Link]
- Fassihi, A., Sabet, R., & Saghaie, L. (2009). Use of molecular modeling, docking, and 3D-QSAR studies for the determination of the binding mode of benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3beta inhibitors. Journal of Molecular Modeling, 15(12), 1463–1479. [Link]
- Jain, S. K., & Sinha, P. (2011). Three Dimensional Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. Der Pharmacia Lettre, 3(3), 69-81. [Link]
- Al-Hourani, B. J., Al-Halman, I., & Al-Qawasmeh, R. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Al-Hourani, B. J., Al-Halman, I., & Al-Qawasmeh, R. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
- Kowalkowska, A., Mrozek-Wilczkiewicz, A., Malarz, J., Musiol, R., & Polanski, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
- Fassihi, A., Sabet, R., & Saghaie, L. (2009). Use of Molecular Modelling, Docking, and 3D-QSAR Studies for the Determination of the Binding Mode of 3-Benzofuranyl-4-indolyl-maleimides as GSK-3β Inhibitors. Journal of Molecular Modeling, 15(12), 1463-1479. [Link]
- Farghaly, T. A., Abdallah, M. A., Muhammad, Z. A., & El-Kashef, H. S. (2017).
- Dawood, K. M., & Abdel-Gawad, H. (2022). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 12(46), 30045-30063. [Link]
- Al-Hourani, B. J., Al-Halman, I., & Al-Qawasmeh, R. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
- Acar, C. E., Genc, B., Gunes, A. C., & Ozdemir, A. (2023).
- Abdel-Karim, S. S., Hasan, M. M., El-Adl, K., El-Gamal, K. M., El-Sayed, M. A., & El-Hashash, M. A. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 260, 115766. [Link]
- Alagawadi, K. R., & Alegaon, S. G. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(3), 169-175. [Link]
- Boudergua, S., Alloui, M., Belaidi, S., Mogren Al Mogren, M., Ibrahim, U. A. A. E., & Hochlaf, M. (2019). QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. Journal of Molecular Structure, 1195, 43-51. [Link]
- Kumar, A., & Singh, P. (2022). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. NeuroQuantology, 20(8), 5227-5238. [Link]
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, H. (2020). Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(22), 127546. [Link]
- Mali, S. N., & Pandey, S. K. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Molecular Biosciences, 9, 843653. [Link]
- Kulkarni, S. K., & Ganesan, A. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 72(3), 377-380. [Link]
- Khodamoradi, E., Gonzalez, A., Riyahi, Z., & Mohammadi, F. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Results in Chemistry, 5, 100898. [Link]
- Harish Kumar, D. R., & Khan, M. S. Y. (2013). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(2), 637-640. [Link]
- Deokar, A. K., & Kulkarni, V. M. (2010). QSAR analysis of N-myristoyltransferase inhibitors: Antifungal activity of benzofurans. Medicinal Chemistry Research, 19(5), 457-470. [Link]
- Wang, X., Li, Y., Zhang, Y., Wang, Y., & Liu, H. (2020). Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. Chemistry & Biodiversity, 17(10), e2000452. [Link]
- El-Gamal, K. M., El-Adl, K., El-Sayed, M. A., & El-Hashash, M. A. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Scientific Reports, 12(1), 21544. [Link]
- Various Authors. (2025). benzofuran-analogues Research Articles. R Discovery. [Link]
- Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26746-26768. [Link]3a0b0d0c0e0c)
Sources
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jopcr.com [jopcr.com]
- 6. 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]- 1 H-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of molecular modeling, docking, and 3D-QSAR studies for the determination of the binding mode of benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Use of Molecular Modelling, Docking, and 3D-QSAR Studies for the Determination of the Binding Mode of 3-Benzofuranyl-4-indolyl-maleimides as GSK-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Peer-Reviewed Guide to the Therapeutic Potential of 5-Methoxybenzofuran-2-carboxylic Acid and Its Analogs
This guide provides a comprehensive analysis of the therapeutic potential of 5-Methoxybenzofuran-2-carboxylic acid, contextualized within the broader landscape of benzofuran derivatives. While direct, extensive peer-reviewed studies on this specific molecule are limited, a robust body of evidence on structurally similar analogs allows for a well-grounded exploration of its probable anticancer, anti-inflammatory, and analgesic properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships, potential mechanisms of action, and the experimental frameworks used to evaluate this promising class of compounds.
The Benzofuran-2-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The benzofuran core, a fusion of a benzene and a furan ring, is a prominent scaffold in a multitude of biologically active natural products and synthetic drugs.[1] The addition of a carboxylic acid group at the 2-position creates a versatile template that has been extensively explored for various therapeutic applications. Earlier structure-activity relationship (SAR) studies have underscored that substitutions at the C-2 position, such as esters or other heterocyclic rings, are pivotal for the cytotoxic activity of these compounds.[2]
Anticancer Potential: A Focus on Cytotoxicity
Numerous derivatives of benzofuran-2-carboxylic acid have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4] The primary mechanism often involves the induction of apoptosis.
Comparative Analysis of Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 1 (Bromomethyl derivative) | K562 (Leukemia) | 5 | Doxorubicin | Not specified | [2] |
| HL60 (Leukemia) | 0.1 | [2] | |||
| Compound 15 (5-chloro-N-(4-morpholinophenethyl)benzofuran-2-carboxamide) | MCF-7 (Breast) | 0.8 ± 0.05 | Doxorubicin | 0.9 ± 0.06 | [6] |
| Panc-1 (Pancreatic) | 1.2 ± 0.09 | 1.1 ± 0.08 | [6] | ||
| A-549 (Lung) | 1.5 ± 0.1 | 1.3 ± 0.09 | [6] | ||
| Compound 50g (Benzofuran-2-carboxamide derivative) | HCT-116 (Colon) | 0.87 | Not specified | Not specified | [3] |
| HeLa (Cervical) | 0.73 | [3] | |||
| A549 (Lung) | 0.57 | [3] | |||
| Compound 7 (Halogenated benzofuran derivative) | A549 (Lung) | 6.3 ± 2.5 | Doxorubicin / Cisplatin | Not specified | [7] |
| Compound 8 (Halogenated benzofuran derivative) | HepG2 (Liver) | 3.8 ± 0.5 | Doxorubicin / Cisplatin | Not specified | [7] |
| A549 (Lung) | 3.5 ± 0.6 | [7] |
Note: The table showcases the potent anticancer activity of various benzofuran-2-carboxylic acid derivatives, suggesting that the core scaffold is a strong foundation for developing novel cytotoxic agents. The variation in potency highlights the critical role of substitutions on the benzofuran ring.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound analogs) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Potential: Targeting Key Inflammatory Mediators
Benzofuran derivatives have also been recognized for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and the NF-κB signaling pathway.[8][9]
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of benzofuran derivatives is often evaluated by their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 5d (Piperazine/benzofuran hybrid) | NO Inhibition (RAW 264.7 cells) | 52.23 ± 0.97 | Not specified | Not specified | [8][9][10] |
| Aza-benzofuran Compound 1 | NO Inhibition (RAW 264.7 cells) | 17.3 | Celecoxib | 32.1 ± 1.7 | [11] |
| Aza-benzofuran Compound 4 | NO Inhibition (RAW 264.7 cells) | 16.5 | Celecoxib | 32.1 ± 1.7 | [11] |
| Fluorinated Benzofuran Compound 2 | PGE2 Inhibition (LPS-treated macrophages) | 1.92 | Not specified | Not specified | [12] |
| Fluorinated Benzofuran Compound 3 | PGE2 Inhibition (LPS-treated macrophages) | 1.48 | Not specified | Not specified | [12] |
Note: The data indicates that benzofuran derivatives can effectively inhibit inflammatory mediators. The IC50 values in the low micromolar range suggest a promising potential for the development of novel anti-inflammatory agents.
Key Inflammatory Signaling Pathways
Caption: Simplified overview of the NF-κB and MAPK signaling pathways.
Experimental Protocols for Anti-inflammatory Assays
This colorimetric assay quantifies nitrite, a stable and oxidized product of NO.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and incubate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Analgesic Potential: Exploring Antinociceptive Effects
The anti-inflammatory properties of benzofuran derivatives often correlate with analgesic effects.[13][14]
In Vivo Analgesic Activity
While specific data for this compound is lacking, studies on related benzofuran structures have demonstrated analgesic activity in rodent models. For instance, a rigid benzofuran dihydroxy chalcone (DHC) at a dose of 25 mg/kg showed significant antinociceptive and anti-inflammatory effects in mice.[14]
Experimental Protocol: Hot Plate Test for Analgesic Activity
This method is used to evaluate the central analgesic activity of a compound.
Step-by-Step Methodology:
-
Animal Selection: Use mice or rats as the animal model.
-
Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the reaction time (e.g., licking of paws or jumping).
-
Compound Administration: Administer the test compound or vehicle to the animals.
-
Post-treatment Measurement: At specific time intervals after administration, place the animals back on the hot plate and record their reaction times. A cut-off time is set to prevent tissue damage.
-
Data Analysis: An increase in the reaction time is indicative of an analgesic effect.
Conclusion and Future Directions
The benzofuran-2-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutic agents with potential applications in oncology and inflammatory diseases. While direct experimental evidence for this compound is currently limited, the extensive research on its structural analogs strongly suggests that it is a molecule of significant interest. The presence of the methoxy group is known to influence the lipophilicity and electronic properties of a molecule, which can in turn affect its pharmacokinetic and pharmacodynamic profile.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to directly assess its cytotoxic, anti-inflammatory, and analgesic properties. Further investigation into its mechanism of action, including its effects on specific cellular signaling pathways, will be crucial for its potential translation into a clinical candidate.
References
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Youssif, B. G., Abdel-Aal, A. B., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2019). 5-Chlorobenzofuran-2-carboxamides: From Allosteric CB1 Modulators to Potential Apoptotic Antitumor Agents. Molecules, 24(17), 3183. [Link]
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Khalil, O. M., El-Sayed, M. A., & El-Nezhawy, A. O. (2019). Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 868-881. [Link]
- Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
- ResearchGate. (2023). (PDF)
- Taylor & Francis Online. (2021). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II)
- Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
- El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2014). Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents. European journal of medicinal chemistry, 76, 482-491. [Link]
- ResearchGate. (2023). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2... [Link]
- Li, Y., Li, X., Li, Y., Zhang, Y., Wang, Y., & Li, C. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(10), 4087. [Link]
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC medicinal chemistry, 14(5), 810-848. [Link]
- ResearchGate. (2019). Visnagin and Benzofuran scaffold-based Molecules As Selective cyclooxygenase-2 Inhibitors With anti-inflammatory and Analgesic Properties: design, Synthesis and Molecular Docking. [Link]
- Napiórkowska, M., Chyliński, M., Gucwa, K., Staszewska-Krajewska, O., Ulenberg, S., Bączek, T., & Biernasiuk, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
- Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(47), 27510-27540. [Link]
- PubChem. (n.d.). 5-Amino-1-benzofuran-2-carboxylic acid. [Link]
- ResearchGate. (2019).
- ResearchGate. (n.d.). Cytotoxicity (IC 50 , mM) of 2-5. [Link]
- Napiórkowska, M., Chyliński, M., Gucwa, K., Staszewska-Krajewska, O., Ulenberg, S., Bączek, T., & Biernasiuk, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
- Gucwa, K., Chyliński, M., Ulenberg, S., Bączek, T., & Biernasiuk, A. (2020).
- Al-Warhi, T., Sabt, A., Rizk, O., El-Kersh, M., El-Sawy, E. R., & El-Agrody, A. M. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4886. [Link]
- ResearchGate. (2023). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
- Zare, A., & Asadpour, A. (2013). Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice.
- Sharma, P., Kumar, V., & Singh, G. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(3), 1536-1549. [Link]
- EAS Publisher. (2023).
- ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]
- PubChem. (n.d.). 5-hydroxybenzofuran-2-carboxylic acid. [Link]
- PubChem. (n.d.). 5-Hydroxybenzofuran-2-carboxylic acid. [Link]
- Xiang, Y., Hirth, B., Asmussen, G., Biemann, H. P., Bishop, K. A., Good, A., ... & Wei, R. R. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 3050-3056. [Link]
- ScienceOpen. (2019).
- Sanga, S., Fets, L., & Sbalzarini, I. F. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Frontiers in molecular biosciences, 5, 93. [Link]
- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]
- Jönsson, D., & Mårtensson, J. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 27(13), 4235. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 13. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Affinity of 5-Methoxybenzofuran-2-carboxylic acid to its Target Protein: A Comparative Guide to Biophysical Methods
In the landscape of contemporary drug discovery and development, the rigorous validation of a compound's binding affinity to its intended biological target is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of key biophysical techniques for accurately quantifying the interaction between the small molecule, 5-Methoxybenzofuran-2-carboxylic acid, and its putative target protein. While the definitive target for this specific molecule is a subject of ongoing investigation, this guide will utilize Pim-1 kinase as a representative target, based on the known activity of similar benzofuran-2-carboxylic acid derivatives as potent Pim-1 inhibitors[1]. This illustrative example will allow for a detailed exploration of the experimental methodologies.
This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Critical Role of Binding Affinity in Drug Discovery
The journey of a drug candidate from initial hit to a clinical therapeutic is paved with critical decision-making milestones. A definitive and quantitative understanding of how tightly a molecule binds to its target protein, represented by the dissociation constant (Kd), is paramount. A lower Kd value signifies a higher binding affinity[2]. This parameter not only confirms target engagement but also informs structure-activity relationship (SAR) studies, guides lead optimization, and provides a foundational dataset for predicting in vivo efficacy.
This guide will compare three robust and widely adopted biophysical methods for determining binding affinity:
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique that measures the binding of an analyte to a ligand immobilized on a sensor surface.[3][4][5]
-
Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8]
-
Differential Scanning Fluorimetry (DSF): A high-throughput thermal shift assay that assesses the stabilizing effect of a ligand on a protein's melting temperature.[9][10][11][12]
By employing a multi-pronged approach with orthogonal techniques, researchers can gain a high degree of confidence in their binding data, mitigating the risk of artifacts and ensuring the selection of the most promising drug candidates.
Experimental Framework: A Hypothetical Scenario
For the purpose of this guide, we will operate under the hypothesis that this compound is an inhibitor of Pim-1 kinase. The following sections will detail the protocols for confirming and quantifying this interaction.
PART 1: Target Protein Expression and Purification & Ligand Preparation
A prerequisite for any binding affinity study is the availability of highly pure and active target protein and a well-characterized small molecule.
1.1. Recombinant Pim-1 Kinase Expression and Purification:
-
Expression System: Human Pim-1 kinase can be expressed in a variety of systems, with E. coli being a common and cost-effective choice for producing non-glycosylated proteins. For more complex post-translational modifications, insect or mammalian cell expression systems may be necessary.
-
Purification Strategy: A multi-step purification protocol is essential to achieve >95% purity. A typical workflow would involve:
-
Cell Lysis: Disruption of the host cells to release the recombinant protein.
-
Affinity Chromatography: Utilization of an affinity tag (e.g., polyhistidine-tag) for initial capture and purification of the target protein.
-
Size-Exclusion Chromatography (SEC): A final polishing step to remove aggregates and ensure a monodisperse protein sample.
-
-
Quality Control: The purity and concentration of the final Pim-1 kinase preparation must be rigorously assessed using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). The activity of the kinase should also be confirmed using a functional assay.
1.2. This compound Preparation:
-
Source and Purity: The compound should be obtained from a reputable supplier with a certificate of analysis confirming its identity and purity (ideally >98%).
-
Solubility: The solubility of this compound should be determined in the appropriate assay buffers. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid interference with the binding measurement.
PART 2: Comparative Analysis of Binding Affinity Techniques
This section will provide a detailed comparison of SPR, ITC, and DSF for characterizing the interaction between this compound and Pim-1 kinase.
Surface Plasmon Resonance (SPR)
Principle: SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip.[13] One interacting partner (the ligand, in this case, Pim-1 kinase) is immobilized on the sensor surface, and the other (the analyte, this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time as a response in resonance units (RU).[13] This allows for the determination of both the association rate (ka) and the dissociation rate (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.[3][4]
Experimental Workflow:
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Detailed Protocol:
-
Immobilization of Pim-1 Kinase:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified Pim-1 kinase over the activated surface to allow for covalent immobilization via primary amines.
-
Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.[13]
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the compound over both the Pim-1 and reference flow cells at a constant flow rate.
-
Monitor the association phase in real-time.
-
-
Dissociation Phase:
-
After the injection of the compound, switch to flowing only the running buffer over the sensor surface and monitor the dissociation of the compound from the immobilized kinase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The corrected data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (Kd).[4]
-
Data Presentation:
| Parameter | Description | Expected Value for a Moderate Binder |
| ka (M-1s-1) | Association rate constant | 104 - 106 |
| kd (s-1) | Dissociation rate constant | 10-2 - 10-4 |
| Kd (M) | Equilibrium dissociation constant | 10-6 - 10-9 (µM to nM range) |
| Chi2 | Goodness of fit | Should be low, indicating a good fit of the data to the model. |
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[8] In an ITC experiment, a solution of the ligand (this compound) is titrated into a sample cell containing the protein (Pim-1 kinase). The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[8][14]
Experimental Workflow:
Caption: Workflow for determining binding affinity and thermodynamics using Isothermal Titration Calorimetry (ITC).
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of Pim-1 kinase and this compound in the same buffer to minimize heats of dilution. The buffer should be degassed prior to use.[7]
-
The concentration of the protein in the cell and the ligand in the syringe should be carefully chosen to ensure a "c-window" between 10 and 100 for optimal data quality.[14]
-
-
ITC Experiment:
-
Load the Pim-1 kinase solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
The heat change associated with each injection is measured by a sensitive calorimeter.[8]
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat change per injection.
-
The integrated heats are then plotted against the molar ratio of ligand to protein to generate a binding isotherm.
-
The isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters of the interaction.[6]
-
Data Presentation:
| Parameter | Description | Expected Value for an Enthalpically Driven Interaction |
| Kd (M) | Equilibrium dissociation constant | 10-6 - 10-9 (µM to nM range) |
| n | Stoichiometry of binding | ~1 for a 1:1 interaction |
| ΔH (kcal/mol) | Enthalpy of binding | Negative value |
| ΔS (cal/mol·K) | Entropy of binding | Can be positive or negative |
| ΔG (kcal/mol) | Gibbs free energy of binding | Negative value, calculated from Kd |
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Principle: DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.[12] The technique uses a fluorescent dye that preferentially binds to the hydrophobic regions of a protein that become exposed as the protein unfolds with increasing temperature.[10] Ligand binding stabilizes the protein, resulting in an increase in its melting temperature (Tm). This shift in Tm (ΔTm) is indicative of a direct interaction between the ligand and the protein.[11]
Experimental Workflow:
Caption: Workflow for confirming ligand binding using Differential Scanning Fluorimetry (DSF).
Detailed Protocol:
-
Reaction Setup:
-
In a 96-well or 384-well PCR plate, prepare reactions containing the purified Pim-1 kinase, the fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control (e.g., DMSO).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to slowly increase the temperature (e.g., from 25 °C to 95 °C in 0.5 °C increments) while continuously monitoring the fluorescence of the dye.[9]
-
-
Data Analysis:
-
The fluorescence intensity is plotted as a function of temperature to generate a melt curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the transition in the melt curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the ligand from the Tm in the presence of the ligand.
-
Data Presentation:
| Condition | Tm (°C) | ΔTm (°C) | Interpretation |
| Pim-1 + Vehicle | 50.2 ± 0.3 | - | Baseline thermal stability |
| Pim-1 + 10 µM this compound | 55.7 ± 0.4 | +5.5 | Significant stabilization, indicating direct binding |
Summary and Conclusion: An Orthogonal Approach for Confident Results
The confirmation of a compound's binding affinity to its target protein is a non-negotiable step in the drug discovery pipeline. As this guide has illustrated, a variety of robust biophysical techniques are available to researchers.
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| SPR | Change in refractive index upon binding | ka, kd, Kd | Label-free, real-time kinetics, high sensitivity | Requires protein immobilization, potential for mass transport limitations |
| ITC | Measurement of heat change upon binding | Kd, n, ΔH, ΔS | Label-free, solution-based, provides full thermodynamic profile | Requires larger amounts of material, lower throughput |
| DSF | Ligand-induced change in protein thermal stability | ΔTm | High-throughput, low sample consumption, cost-effective | Indirect measure of affinity, potential for dye interference |
By employing a combination of these orthogonal methods, researchers can build a comprehensive and highly reliable dataset to validate the binding of this compound to its putative target. For instance, an initial screen using the high-throughput DSF assay can identify initial hits, which can then be followed up with more quantitative techniques like SPR and ITC to determine the precise binding kinetics and thermodynamics. This multi-faceted approach provides the necessary confidence to advance promising compounds to the next stage of the drug development process.
References
- Analysis of protein-ligand interactions by fluorescence polarization - PMC - PubMed Central.
- Protein-ligand binding measurements using fluorescence polarization - BMG Labtech.
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC - NIH.
- Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicrospheres.
- Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery - Illinois Experts.
- Binding Affinity | Malvern Panalytical.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH.
- Differential Fluorescence Scanning Assay (DSF Assay) - Protocols.io.
- Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - Bio-protocol.
- Methods for Identifying Ligand Binding Sites in Drug Discovery.
- In Solution Assays: Fluorescence Polarization - Glycopedia.
- Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions.
- SPR for Characterizing Biomolecular Interactions - Rapid Novor.
- Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - JoVE.
- Determination of dissociation constant (KD) via isothermal titration... - ResearchGate.
- A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NIH.
- Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis Introduction Instrument Overview.
- Single-experiment displacement assay for quantifying high-affinity binding by isothermal titration calorimetry - PubMed.
- Estimating Protein#Ligand Binding Affinity Using High-Throughput Screening by NMR - UNL | Powers Group - University of Nebraska–Lincoln.
- Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
- A beginner's guide to differential scanning fluorimetry | The Biochemist - Portland Press.
- Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - Publications.
- MST Guidelines | Center for Structural Biology - Vanderbilt University.
- Thermal Shift Assay (Differential Scanning Fluorimetry) Service - Reaction Biology.
- Differential Scanning Fluorimetry (DSF) - Center for Macromolecular Interactions.
- Thermal shift assay - Wikipedia.
- Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity - PubMed.
- 5-(Methoxycarbonyl)furan-2-carboxylic acid | C7H6O5 | CID 11435181 - PubChem.
- The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed.
- Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - MDPI.
- Replacement of the carboxylic acid group of prostaglandin f(2alpha) with a hydroxyl or methoxy substituent provides biologically unique compounds - PubMed.
- 5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid | C11H10O4 | CID 674296 - PubChem.
- Selective inhibition of proteins synthesized from different mRNA species in reticulocyte lysates containing L-pyrroline-5-carboxylic acid - PubMed.
Sources
- 1. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 10. portlandpress.com [portlandpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Analysis of TAB29 and Other Benzofuran Derivatives in Cancer Research: A Guide for Drug Development Professionals
The landscape of cancer research is continually evolving, with a persistent demand for novel therapeutic agents that exhibit high efficacy and selectivity. Within the realm of medicinal chemistry, the benzofuran scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities.[1][2] This guide provides an in-depth comparative analysis of a novel benzofuran derivative, TAB29, and other notable benzofuran derivatives that have shown promise in oncological research. By dissecting their distinct mechanisms of action and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of compounds.
The Benzofuran Scaffold: A Versatile Tool in Oncology
Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, serves as a foundational structure for a multitude of pharmacologically active molecules.[1][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The adaptability of the benzofuran nucleus for chemical modification allows for the fine-tuning of its interaction with various biological targets, paving the way for the development of innovative cancer therapies.[2][5]
TAB29: A Precision Tool Targeting a Key Oncogenic Driver
A significant breakthrough in the application of benzofuran derivatives in cancer therapy is the development of TAB29, a potent and selective inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).[6] Pin1 is overexpressed in a wide range of human cancers and plays a pivotal role in orchestrating oncogenic signaling pathways.[7]
Mechanism of Action of TAB29
TAB29 exerts its anticancer effects through a distinct and targeted mechanism. It directly inhibits the PPIase domain of Pin1, which is crucial for its enzymatic activity.[8] This inhibition sets off a cascade of events that ultimately suppress cancer cell proliferation. Specifically, in hepatocellular carcinoma (HCC), the inhibition of Pin1 by TAB29 leads to the restoration of the nuclear-to-cytoplasm export of Exportin-5 (XPO5). The proper localization of XPO5 is essential for the biogenesis of mature microRNAs (miRNAs), many of which function as tumor suppressors. Consequently, treatment with TAB29 results in the upregulation of these mature miRNAs, leading to the suppression of HCC cell growth.[6][8]
TAB29 [label="TAB29", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pin1 [label="Pin1 (overexpressed in cancer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; XPO5_nuclear [label="Nuclear XPO5", fillcolor="#FBBC05"]; XPO5_cytoplasm [label="Cytoplasmic XPO5", fillcolor="#34A853", fontcolor="#FFFFFF"]; pre_miRNA [label="pre-miRNAs", shape=ellipse, fillcolor="#F1F3F4"]; mature_miRNA [label="Mature miRNAs (Tumor Suppressors)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCC_proliferation [label="Hepatocellular Carcinoma\nCell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TAB29 -> Pin1 [label="Inhibits"]; Pin1 -> XPO5_nuclear [label="Sequesters in Nucleus", dir=back]; XPO5_nuclear -> XPO5_cytoplasm [label="Restored Export"]; XPO5_cytoplasm -> pre_miRNA [label="Exports"]; pre_miRNA -> mature_miRNA [label="Processing"]; mature_miRNA -> HCC_proliferation [label="Suppresses"]; }
Figure 1: Mechanism of Action of TAB29 in Hepatocellular Carcinoma.
Alternative Avenues: Other Benzofuran Derivatives in Cancer Research
While TAB29 showcases a highly specific mechanism, other benzofuran derivatives combat cancer through different, yet equally compelling, strategies. These can be broadly categorized based on their primary molecular targets.
Tubulin Polymerization Inhibitors
A significant number of benzofuran derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[9][10] These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[5] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[3][11]
Benzofuran_Tubulin [label="Benzofuran Derivatives\n(e.g., Combretastatin A-4 analogues)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="α/β-Tubulin Dimers", fillcolor="#FBBC05"]; Microtubules [label="Microtubule Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitotic_Spindle [label="Mitotic Spindle Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Benzofuran_Tubulin -> Tubulin [label="Binds to Colchicine Site"]; Tubulin -> Microtubules [style=dashed, label="Inhibits"]; Microtubules -> Mitotic_Spindle [dir=none]; Mitotic_Spindle -> Cell_Cycle_Arrest [dir=none]; Cell_Cycle_Arrest -> Apoptosis; }
Figure 2: General Mechanism of Benzofuran-based Tubulin Polymerization Inhibitors.
PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[4] Several benzofuran derivatives have been identified as potent inhibitors of this critical pathway.[12][13] By targeting key kinases within this cascade, such as PI3K, Akt, or mTOR, these compounds can effectively halt the downstream signals that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[4][14]
Benzofuran_PI3K [label="Benzofuran Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", shape=ellipse, fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTOR [label="mTOR", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation & Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Benzofuran_PI3K -> PI3K [label="Inhibits"]; Benzofuran_PI3K -> Akt [label="Inhibits"]; Benzofuran_PI3K -> mTOR [label="Inhibits"]; RTK -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Benzofuran_PI3K -> Apoptosis [label="Induces"]; }
Figure 3: Inhibition of the PI3K/Akt/mTOR Pathway by Benzofuran Derivatives.
Comparative Performance Data
The efficacy of these compounds is best illustrated through a direct comparison of their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. The following table summarizes the in vitro activity of TAB29 and other representative benzofuran derivatives, highlighting their potency and, in some cases, their selectivity.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| TAB29 | Pin1 | - | 0.874 | [6] |
| Benzofuran derivative 1 | Tubulin | K562 (Leukemia) | 5 | [5] |
| Benzofuran derivative 1 | Tubulin | HL60 (Leukemia) | 0.1 | [5] |
| Benzofuran derivative 6g | Tubulin | MDA-MB-231 (Breast) | 3.01 | [11] |
| Benzofuran derivative 6g | Tubulin | HCT-116 (Colon) | 5.20 | [11] |
| Benzofuran derivative 6g | Tubulin | HT-29 (Colon) | 9.13 | [11] |
| Benzofuran derivative 6g | Tubulin | HeLa (Cervical) | 11.09 | [11] |
| Benzofuran derivative 26 | PI3K/Akt/mTOR | MCF-7 (Breast) | 0.057 | [4] |
| Benzofuran derivative 36 | PI3K/Akt/mTOR | MCF-7 (Breast) | 0.051 | [4] |
| Benzofuran derivative 9 | mTOR | SQ20B (Head and Neck) | 0.46 | [5] |
| Benzofuran derivative 12 | Tubulin | SiHa (Cervical) | 1.10 | [3] |
| Benzofuran derivative 12 | Tubulin | HeLa (Cervical) | 1.06 | [3] |
| Benzofuran-chalcone 33 | Not Specified | A-375 (Melanoma) | Good to Moderate | [3] |
| Benzofuran-chalcone 34 | Not Specified | MCF-7 (Breast) | Good to Moderate | [3] |
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for the key experiments used in the characterization of these benzofuran derivatives.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.[15][16][17]
Principle: The assay measures the metabolic activity of cells, which is an indicator of their viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzofuran derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4"]; add_compound [label="Add Benzofuran Derivative\n(Varying Concentrations)", fillcolor="#FBBC05"]; incubate_72h [label="Incubate for 72h", fillcolor="#F1F3F4"]; add_mtt [label="Add MTT Reagent", fillcolor="#FBBC05"]; incubate_4h [label="Incubate for 4h", fillcolor="#F1F3F4"]; add_solubilizer [label="Add Solubilization Solution", fillcolor="#FBBC05"]; read_absorbance [label="Read Absorbance at 570nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> seed_cells; seed_cells -> add_compound; add_compound -> incubate_72h; incubate_72h -> add_mtt; add_mtt -> incubate_4h; incubate_4h -> add_solubilizer; add_solubilizer -> read_absorbance; read_absorbance -> calculate_ic50; calculate_ic50 -> end; }
Figure 4: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[1][2]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[2]
Procedure:
-
Cell Treatment: Treat cells with the benzofuran derivative for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins within the PI3K/Akt/mTOR pathway.[18][19][20]
Procedure:
-
Cell Lysis: Treat cells with the benzofuran derivative, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Pin1 Inhibition Assay (Chymotrypsin-Coupled PPIase Assay)
This enzymatic assay measures the ability of a compound to inhibit the isomerase activity of Pin1.[21][22][23]
Procedure:
-
Pre-incubation: Pre-incubate recombinant Pin1 protein with varying concentrations of the test compound (e.g., TAB29).
-
Reaction Initiation: Initiate the reaction by adding a substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA) and chymotrypsin.
-
Mechanism: Pin1 catalyzes the cis-to-trans isomerization of the pSer-Pro bond in the substrate. Chymotrypsin specifically cleaves the trans isomer, releasing p-nitroaniline (pNA).
-
Absorbance Measurement: Monitor the increase in absorbance at 390 nm, which is proportional to the rate of pNA release and, therefore, Pin1 activity.
-
IC50 Determination: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Conclusion: A Diverse Arsenal Against Cancer
The benzofuran scaffold has unequivocally demonstrated its value in the development of novel anticancer agents. The comparative analysis of TAB29 and other benzofuran derivatives reveals a fascinating diversity in their mechanisms of action. TAB29 stands out as a highly specific inhibitor of Pin1, offering a targeted approach for cancers where this enzyme is a key driver. In contrast, other derivatives provide broader therapeutic strategies by targeting fundamental cellular processes such as microtubule dynamics and the central PI3K/Akt/mTOR signaling pathway.
This guide underscores the importance of understanding the specific molecular targets and mechanisms of action when evaluating and selecting candidate compounds for further development. The experimental protocols provided offer a robust framework for the in-house validation and comparison of these and other novel chemical entities. As research continues to uncover the intricate signaling networks that drive cancer, the versatility of the benzofuran scaffold, exemplified by the diverse activities of its derivatives, will undoubtedly continue to yield promising new avenues for therapeutic intervention.
References
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Methoxybenzofuran-2-carboxylic Acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Methoxybenzofuran-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This document is designed to be your trusted resource, offering clear, actionable guidance grounded in established safety protocols and regulatory standards.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 10242-08-7) is a solid organic compound.[1][2] According to available Safety Data Sheets (SDS), it is classified as an irritant, capable of causing skin and serious eye irritation.[1][3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
This data is a synthesis from supplier safety data sheets and should be confirmed with the specific SDS for the product in use.
The primary risks associated with handling this compound involve direct contact. Therefore, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream unless otherwise determined by a qualified professional. The following protocol outlines a self-validating system for its proper disposal, ensuring compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[4][5]
Before handling the waste, ensure you are wearing the appropriate PPE. This is a critical control to prevent exposure.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Splash goggles or safety glasses with side shields. For larger quantities, a face shield is recommended.[6]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If the material is dusty or if work is performed outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Proper segregation is fundamental to safe chemical waste management. Incompatible wastes, when mixed, can generate heat, toxic gases, or violent reactions.[6][7]
-
Designate as Hazardous Waste: Treat all this compound waste as hazardous chemical waste.
-
Segregate by Hazard Class: This compound is an organic acid. It must be segregated from:
-
Solid vs. Liquid: Collect solid waste separately from liquid waste streams. Do not dissolve the solid in a solvent for disposal unless it is part of a defined experimental waste stream.
The integrity and labeling of your waste container are mandated by regulations from the EPA and the Occupational Safety and Health Administration (OSHA).[4][9][10]
-
Container Choice: Use a container made of compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[6] The container must be in good condition, free from cracks or deterioration.[7]
-
Labeling: The container must be clearly labeled. The EPA requires that each waste label includes the words “Hazardous Waste,” the full chemical name of the contents, and an indication of the hazards.[10]
-
Contents: Write "Waste this compound". Do not use abbreviations or chemical formulas.
-
Hazards: Indicate "Irritant" or affix the appropriate GHS pictograms.
-
Laboratories generate waste in what is known as a Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[7][11]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7][12]
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion.[13]
-
Storage Location: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[6] Utilize secondary containment (e.g., a plastic tub) for liquid waste containers to prevent spills.[12]
-
Time and Quantity Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be moved to the central accumulation area within three days.[7] Partially filled containers may remain in the SAA for up to one year.[7]
Final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department or equivalent office is responsible for the collection and disposal of hazardous waste. They will arrange for pickup from your laboratory or central accumulation area.
-
Professional Disposal: EHS will work with a licensed hazardous waste disposal vendor.[5] Common disposal methods for chemical waste include high-temperature incineration, which transforms the waste into less harmful ash.[9][14]
-
Do Not:
-
Dispose of this compound down the drain.[15]
-
Throw it in the regular trash.
-
Attempt to neutralize the solid waste without specific EHS approval and a validated procedure. While dilute aqueous solutions of some simple carboxylic acids may be neutralized for drain disposal under certain conditions, this is not a standard procedure for a solid, potentially irritating organic compound.[6][7]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, protecting yourself, your colleagues, and the environment, while maintaining full compliance with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance.
References
- OSHA Compliance For Labor
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Safety in the Chemistry Laboratory: Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
- Laboratory Safety Guidance.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Millersville University. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 10242-08-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. nationalacademies.org [nationalacademies.org]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. usbioclean.com [usbioclean.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. aksci.com [aksci.com]
Personal protective equipment for handling 5-Methoxybenzofuran-2-carboxylic acid
An In-Depth Guide to Personal Protective Equipment for Handling 5-Methoxybenzofuran-2-carboxylic Acid
Understanding the Hazard Profile
This compound (CAS No: 10242-08-7) is a solid organic compound that presents specific health risks requiring stringent safety measures.[1] The primary hazards, as identified by the Globally Harmonized System (GHS), involve irritation to the skin, eyes, and respiratory system.[2] Understanding the causality behind these classifications is the first step in establishing a self-validating safety protocol.
-
Skin Irritation (H315): As a carboxylic acid, this compound can cause local inflammation upon contact with the skin.[3] Prolonged or repeated exposure can lead to dermatitis. The powdered form of the chemical can adhere to skin, and moisture (such as sweat) can exacerbate the irritant effect.
-
Serious Eye Irritation (H319): The eyes are particularly vulnerable. Accidental introduction of the powdered chemical can cause significant irritation, pain, and redness. The fine particulate nature of the solid increases the risk of airborne dust reaching the eyes.[4]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[2][5] While not acutely toxic via inhalation, chronic exposure or inhalation of significant quantities should be avoided, making containment and ventilation critical engineering controls.
This hazard profile dictates that the core safety objective is to prevent contact with the solid material and to eliminate the inhalation of its dust. All PPE and handling protocols are derived from this primary directive.
Hazard Summary Table
| Hazard Classification | GHS Hazard Code | Description | Primary Exposure Route | Source |
| Skin Irritation | H315 | Causes skin irritation upon direct contact. | Dermal | |
| Serious Eye Irritation | H319 | Causes significant irritation and potential damage upon contact with eyes. | Ocular | |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if dust is inhaled. | Inhalation | [2] |
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is the final barrier between the researcher and the chemical hazard.[6] For this compound, the following PPE is mandatory. This protocol is designed to be a self-validating system; if any component is missing or compromised, work should not proceed.
Eye and Face Protection
-
Mandate: Chemical safety goggles are the minimum requirement.[7] They must be marked with "Z87" to signify adherence to ANSI Z87.1 standards and provide a full seal around the eyes to protect from airborne dust and potential splashes.[7][8]
-
Causality: Standard safety glasses with side shields are insufficient as they do not prevent fine powders from entering the eye area from above or below.[7]
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of dust generation, a face shield should be worn in addition to safety goggles.[9] The face shield provides a secondary barrier, protecting the entire face from contamination.[10]
Hand Protection
-
Mandate: Chemical-resistant nitrile gloves are required.[9] Inspect gloves for any signs of damage (e.g., punctures, tears) before each use.
-
Causality: Nitrile provides adequate protection against incidental contact with carboxylic acids and other organic solids.[10] It is crucial to prevent skin contact, which can cause irritation as per the H315 classification.
-
Protocol: Use a "double-gloving" technique if handling significant quantities or during spill cleanup for added protection.[7] Contaminated gloves must be removed immediately using the proper technique to avoid cross-contamination, and hands should be washed thoroughly with soap and water afterward.[5]
Body Protection
-
Mandate: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.[9]
-
Causality: The lab coat serves as a removable barrier that prevents the fine powder from settling on clothing and causing prolonged skin contact.[11] In case of a significant spill, the contaminated coat can be removed quickly to decontaminate the user.
-
Footwear: Fully enclosed shoes, preferably made of a non-porous material, are mandatory in the laboratory to protect against spills.[7]
Respiratory Protection
-
Mandate: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Causality: The fume hood is an essential engineering control that contains and exhausts airborne particulates, directly addressing the H335 respiratory irritation hazard.[2][11]
-
Enhanced Protection: If a fume hood is not available or if engineering controls are insufficient to keep dust levels minimal during a large-scale transfer or spill, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with P100 particulate filters) is required.[9][12] All respirator users must be properly trained and fit-tested as per OSHA regulations (29 CFR 1910.134).[4]
Operational and Disposal Plans
Adherence to strict procedural guidance is critical for minimizing exposure and ensuring safety.
Step-by-Step Safe Handling Protocol
This workflow outlines the essential steps for safely weighing and handling the solid compound.
Caption: Step-by-step procedure for cleaning a small powdered chemical spill.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle to ensure regulatory compliance and environmental safety. [8]
-
Solid Chemical Waste: All surplus this compound and materials heavily contaminated with the product (e.g., spill cleanup debris) must be collected in a designated, sealed, and clearly labeled hazardous waste container. [13][14]Do not mix with other waste streams unless compatibility is confirmed. [15]2. Contaminated Disposables: Used gloves, weigh boats, and paper towels should be collected in a plastic bag within the fume hood. [5]Once the work is complete, the bag should be sealed and placed in the designated solid hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound". [16]4. Regulatory Compliance: Never dispose of this chemical or its contaminated materials in the regular trash or down the drain. [8]All disposal must be conducted through your institution's EHS office in accordance with local, state, and federal regulations. [16][17] By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safer research environment for all personnel.
References
- NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [URL: https://www.cdc.gov/niosh/npg/default.
Sources
- 1. This compound | 10242-08-7 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. leelinework.com [leelinework.com]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. fishersci.com [fishersci.com]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. westlab.com [westlab.com]
- 15. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




